molecular formula C9H20 B094447 2,6-Dimethylheptane CAS No. 1072-05-5

2,6-Dimethylheptane

Cat. No.: B094447
CAS No.: 1072-05-5
M. Wt: 128.25 g/mol
InChI Key: KBPCCVWUMVGXGF-UHFFFAOYSA-N
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Description

2,6-Dimethylheptane is a useful research compound. Its molecular formula is C9H20 and its molecular weight is 128.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,6-dimethylheptane
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InChI

InChI=1S/C9H20/c1-8(2)6-5-7-9(3)4/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPCCVWUMVGXGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70147931
Record name 2,6-Dimethylheptane
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Molecular Weight

128.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; [ChemSampCo MSDS]
Record name 2,6-Dimethylheptane
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CAS No.

1072-05-5
Record name 2,6-Dimethylheptane
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Record name 2,6-Dimethylheptane
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Record name 2,6-DIMETHYLHEPTANE
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Properties of 2,6-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physical and chemical properties of 2,6-dimethylheptane (CAS No: 1072-05-5), a branched-chain alkane. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development and other scientific fields who require detailed information on this compound. The guide covers key physical constants, chemical reactivity, and safety information. All quantitative data is presented in clear, tabular formats. Furthermore, detailed experimental protocols for the determination of these properties are provided, alongside graphical representations of experimental workflows and conceptual relationships to aid in understanding.

Introduction

This compound is a saturated hydrocarbon with the chemical formula C₉H₂₀.[1] As a member of the alkane family, it is a non-polar molecule characterized by its relatively low reactivity under standard conditions.[1] It is a colorless liquid with no distinct odor and is insoluble in water but soluble in many organic solvents.[1][2] Its branched structure influences its physical properties, such as boiling point and density, when compared to its straight-chain isomer, n-nonane. This guide will explore these properties in detail, providing both established data and the methodologies to verify them.

Physical Properties

The physical properties of this compound are crucial for its handling, application, and for predicting its behavior in various chemical and physical processes. The following tables summarize the key physical data for this compound.

Tabulated Physical Data
PropertyValueReference(s)
Molecular FormulaC₉H₂₀[1][3]
Molecular Weight128.255 g/mol [3][4]
Boiling Point134.8 - 135.21 °C at 760 mmHg[3][5][6]
Melting Point-102.95 to -103 °C[5][6][7]
Density0.70891 - 0.721 g/cm³ at 20 °C[5][6]
Refractive Index (nD²⁰)1.40073 - 1.406[5][6]
Vapor Pressure9.8 ± 0.1 mmHg at 25 °C[6]
Flash Point53.1 °C[6][8]
Water Solubility332.7 µg/L (temperature not stated)[2][9]
LogP (Octanol-Water Partition Coefficient)3.46870 - 5.17[6][8]
Dielectric Constant1.99[7][9]
Surface Tension20.78 dyn/cm[7]
Critical Temperature304 °C[7]
Critical Pressure20.8 atm[7]

Chemical Properties

As a branched alkane, this compound exhibits the characteristic chemical properties of this class of compounds, namely low reactivity. Its chemical behavior is dominated by combustion and free-radical substitution reactions under specific conditions.

  • Combustion: Like all hydrocarbons, this compound undergoes combustion in the presence of excess oxygen to produce carbon dioxide and water, releasing a significant amount of energy.

    • Reaction: 2 C₉H₂₀(l) + 29 O₂(g) → 18 CO₂(g) + 20 H₂O(g) + Heat

  • Halogenation: In the presence of ultraviolet (UV) light, this compound can react with halogens (e.g., chlorine, bromine) via a free-radical substitution mechanism. This reaction is generally non-selective and can lead to a mixture of halogenated products.

  • Stability: this compound is stable under normal storage conditions. It is not expected to undergo hazardous polymerization.[10]

Experimental Protocols

This section outlines the detailed methodologies for determining the key physical properties of this compound.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient way to determine the boiling point of a small liquid sample.

Boiling_Point_Workflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement cluster_result Result A Add 0.5 mL of this compound to a small test tube. B Place an inverted capillary tube into the test tube. A->B C Attach the test tube to a thermometer. D Suspend the assembly in a Thiele tube filled with mineral oil. C->D E Gently heat the side arm of the Thiele tube. F Observe for a rapid and continuous stream of bubbles from the capillary tube. E->F G Remove heat and record the temperature at which the liquid enters the capillary tube. F->G H The recorded temperature is the boiling point. cluster_prep cluster_prep cluster_setup cluster_setup cluster_measurement cluster_measurement cluster_result cluster_result

Boiling Point Determination Workflow

Procedure:

  • Sample Preparation: Add approximately 0.5 mL of this compound to a small test tube. Place a capillary tube, sealed at one end, into the test tube with the open end down.

  • Apparatus Setup: Attach the test tube to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb. Suspend the entire assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.

  • Heating and Observation: Gently heat the side arm of the Thiele tube with a Bunsen burner or a hot air gun.[11] As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Measurement: Once a rapid and continuous stream of bubbles is observed, remove the heat source. The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[11] Record this temperature.

Measurement of Density (Digital Density Meter)

The density of a liquid can be accurately determined using a digital density meter, which measures the oscillation period of a U-shaped tube filled with the sample.[7][8]

Density_Measurement_Workflow cluster_calibration Calibration cluster_sample_prep Sample Preparation cluster_measurement Measurement cluster_cleaning Cleaning A Calibrate the density meter with dry air and deionized water. B Ensure the this compound sample is free of air bubbles. C Equilibrate the sample to the measurement temperature (20°C). B->C D Inject the sample into the oscillating U-tube. E Allow the reading to stabilize. D->E F Record the density value. E->F G Clean the U-tube with appropriate solvents and dry with air. cluster_calibration cluster_calibration cluster_sample_prep cluster_sample_prep cluster_measurement cluster_measurement cluster_cleaning cluster_cleaning Refractive_Index_Workflow cluster_setup Setup and Calibration cluster_measurement Measurement cluster_cleaning Cleaning A Turn on the refractometer and light source. B Calibrate with a standard of known refractive index (e.g., distilled water). A->B C Clean the prism surfaces with ethanol and a soft tissue. B->C D Place a few drops of this compound onto the lower prism. E Close the prisms and allow the sample to spread. D->E F Adjust the coarse and fine controls to bring the dividing line into focus. E->F G Align the dividing line with the center of the crosshairs. F->G H Read the refractive index from the scale. G->H I Clean the prism surfaces thoroughly after measurement. cluster_setup cluster_setup cluster_measurement cluster_measurement cluster_cleaning cluster_cleaning

References

The Enigmatic Presence of 2,6-Dimethylheptane in Petroleum: A Geochemical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals on the Natural Occurrence, Analysis, and Formation of 2,6-Dimethylheptane in Petroleum Deposits.

Introduction

This compound, a branched-chain alkane, is a naturally occurring component of petroleum deposits. While not as abundant as its straight-chain counterparts, its presence and relative concentration provide valuable insights into the origin, thermal maturity, and alteration processes of crude oil. For researchers in geochemistry, petroleum exploration, and even drug development, understanding the nuances of this molecule's journey from biological precursors to its reservoir entrapment is of significant interest. This technical guide delves into the current knowledge surrounding the natural occurrence of this compound in petroleum, detailing its quantitative analysis, experimental protocols for its identification, and the proposed geochemical pathways leading to its formation.

Quantitative Occurrence of this compound

A notable source indicates that the concentration of this compound in crude oil typically ranges from 0.05% to 0.25% by weight[1]. This seemingly small percentage is significant in the context of the vast complexity of crude oil, which comprises thousands of individual compounds. Further research is needed to establish a comprehensive dataset that correlates the concentration of this compound with specific geological basins, source rock types (e.g., marine vs. terrestrial), and thermal maturity levels.

Table 1: Reported Concentration of this compound in Petroleum Products

Petroleum ProductConcentration Range (wt%)Reference
Crude Oil0.05 – 0.25[1]
Gasoline0.07 – 0.23[1]

Geochemical Formation of this compound

The genesis of this compound is intricately linked to the transformation of biological organic matter into petroleum over geological timescales. The primary pathway involves the thermal degradation of kerogen, the complex, insoluble organic matter found in sedimentary rocks. This process occurs in two main stages: diagenesis and catagenesis.

Diagenesis: This initial stage occurs at relatively low temperatures and pressures in young sediments. Microbial activity plays a crucial role in the breakdown of complex biopolymers like lipids, proteins, and carbohydrates from deceased organisms (e.g., algae, bacteria, and plants). These biopolymers are reworked into simpler molecules that eventually polymerize to form kerogen. It is within this complex kerogenic matrix that the precursors to branched alkanes are preserved. While specific biological precursors for this compound are not definitively identified, it is hypothesized that branched fatty acids or isoprenoid-like structures within the biomass of certain algae and bacteria could be incorporated into the kerogen structure.

Catagenesis: As the source rock is buried deeper, it experiences higher temperatures (typically 50°C to 150°C) and pressures. This is the primary window for oil generation, where the complex kerogen macromolecules are thermally cracked into smaller, more mobile hydrocarbon molecules, including a wide array of alkanes. The formation of branched alkanes like this compound during catagenesis is a result of the cleavage of specific carbon-carbon bonds within the kerogen structure. The branching pattern is likely inherited from the original biological precursor molecules.

G cluster_0 Diagenesis (Low Temperature & Pressure) cluster_1 Catagenesis (High Temperature & Pressure) Biological Precursors Biological Precursors Kerogen Formation Kerogen Formation Biological Precursors->Kerogen Formation Microbial Alteration & Polymerization Kerogen Kerogen Kerogen Formation->Kerogen Burial & Compaction Branched Alkane Precursors in Kerogen Branched Alkane Precursors in Kerogen Thermal Cracking Thermal Cracking This compound This compound Thermal Cracking->this compound Branched Alkane Precursors in Kerogen->Thermal Cracking C-C Bond Cleavage G Crude Oil Sample Crude Oil Sample Fractionation Fractionation Crude Oil Sample->Fractionation Column Chromatography Saturate Fraction Saturate Fraction Fractionation->Saturate Fraction Elution with non-polar solvent GC-MS Analysis GC-MS Analysis Saturate Fraction->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis Chromatograms & Mass Spectra Quantification Quantification Data Analysis->Quantification Internal Standard & Calibration

References

2,6-Dimethylheptane as a Volatile Organic Compound (VOC) in Environmental Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylheptane (C9H20) is a branched-chain alkane, a member of the vast family of volatile organic compounds (VOCs) that play a significant role in atmospheric chemistry and environmental science. As a component of various fuels and industrial chemicals, its presence in the environment is of interest to researchers studying air quality, atmospheric processes, and potential toxicological effects. This technical guide provides a comprehensive overview of this compound as a VOC, focusing on its sources, environmental fate, analytical detection methods, and potential impacts. While specific quantitative data for this particular isomer is often embedded within broader studies of C9 alkanes or total non-methane hydrocarbons (NMHCs), this guide synthesizes available information to provide a detailed understanding for the scientific community.

Physicochemical Properties and Environmental Partitioning

A fundamental understanding of a VOC's physicochemical properties is crucial for predicting its behavior in the environment. Key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C9H20[1]
Molecular Weight 128.26 g/mol [2]
Boiling Point 135.2 °C[1]
Vapor Pressure 9.81 mmHg at 25 °C[3]
Water Solubility Insoluble[2]
Henry's Law Constant 2.1 x 10^-4 atm·m³/mol (estimated)[3]
Log Kow (Octanol-Water Partition Coefficient) 5.46[2]

The low water solubility and relatively high vapor pressure and Henry's Law constant indicate that this compound will predominantly partition into the atmosphere upon release into the environment. Its high octanol-water partition coefficient suggests a potential for bioaccumulation in organisms.

Sources and Atmospheric Concentrations

Sources

The primary anthropogenic sources of this compound in the environment are linked to fossil fuels and industrial processes.

  • Vehicle Emissions: As a component of gasoline and diesel fuels, this compound is released into the atmosphere through vehicle exhaust. The concentration and composition of hydrocarbons in exhaust can vary depending on engine type, operating conditions, and fuel quality.

  • Fuel Evaporation: Evaporative emissions from fuel storage and transportation are another significant source.

  • Industrial Processes: It is used in chemical synthesis and as a solvent, leading to potential industrial emissions.

Atmospheric Concentrations

Specific atmospheric concentration data for this compound is scarce in publicly available literature. Environmental monitoring studies typically report on broader categories such as total C9 alkanes or total non-methane hydrocarbons (NMHCs). However, general trends for VOCs indicate that concentrations are highest in urban and industrial areas, directly influenced by the density of emission sources like traffic and industrial activity. Rural areas generally exhibit lower concentrations, although long-range atmospheric transport can lead to the presence of such compounds far from their primary sources. Studies have shown that the concentrations of alkanes in urban atmospheres can be significant, contributing substantially to the overall VOC burden.

Environmental Fate and Transport

The environmental fate of this compound is primarily governed by its atmospheric reactions and transport.

Atmospheric Degradation

The dominant removal process for this compound from the atmosphere is through oxidation initiated by hydroxyl radicals (•OH) during the daytime and, to a lesser extent, by nitrate radicals (NO3•) at night.

The initial reaction with the hydroxyl radical involves the abstraction of a hydrogen atom, leading to the formation of a C9H19 alkyl radical. Due to the presence of tertiary hydrogen atoms at the 2 and 6 positions, these sites are particularly susceptible to abstraction.

Atmospheric Degradation Pathway of this compound

Atmospheric_Degradation DMH This compound Alkyl_Radical C9H19• (Alkyl Radical) DMH->Alkyl_Radical H abstraction OH •OH (Day) OH->Alkyl_Radical NO3 NO3• (Night) NO3->Alkyl_Radical Peroxy_Radical C9H19O2• (Peroxy Radical) Alkyl_Radical->Peroxy_Radical + O2 O2 O2 O2->Peroxy_Radical Alkoxy_Radical C9H19O• (Alkoxy Radical) Peroxy_Radical->Alkoxy_Radical + NO Ozone Ozone (O3) Peroxy_Radical->Ozone contributes to SOA Secondary Organic Aerosol (SOA) Peroxy_Radical->SOA can lead to NO NO NO2 NO2 NO->NO2 forms NO->Alkoxy_Radical NO2->Ozone in sunlight Alkoxy_Radical->Ozone contributes to Alkoxy_Radical->SOA can lead to

Caption: Simplified atmospheric degradation pathway of this compound.

The subsequent reactions of the alkyl, peroxy, and alkoxy radicals contribute to the formation of tropospheric ozone and secondary organic aerosols (SOA), which have significant impacts on air quality and climate.

Photochemical Ozone Creation Potential (POCP)
Transport

Due to its volatility and relatively slow degradation rate compared to more reactive VOCs like alkenes, this compound has the potential for long-range atmospheric transport. This means it can be transported far from its emission sources, contributing to air quality issues on a regional scale.

Health and Environmental Impacts

Human Health Effects

The primary routes of human exposure to this compound are inhalation and dermal contact. Acute exposure can cause irritation to the skin and eyes.[5] Inhalation of high concentrations may lead to anesthetic effects such as drowsiness, dizziness, and headaches.[5] Prolonged inhalation may be harmful.[2] It is also classified as a neurotoxin.[5] The table below summarizes the known toxicological information.

EndpointObservationReference
Acute Inhalation Toxicity May cause anesthetic effects (drowsiness, dizziness, headache). Harmful if inhaled.[2][5]
Skin Irritation Overexposure may cause skin irritation.[5]
Eye Irritation Overexposure may cause eye irritation.[5]
Aspiration Hazard May be fatal if swallowed and enters airways.[2]
Chronic Effects Prolonged inhalation may be harmful.[2]
Neurotoxicity Classified as a neurotoxin.[5]
Environmental Effects

The primary environmental impact of this compound is its role as a precursor to the formation of photochemical smog and secondary organic aerosols.[6]

  • Ozone Formation: As discussed, the atmospheric degradation of this compound contributes to the production of ground-level ozone, a major air pollutant with adverse effects on human health and vegetation.

  • Secondary Organic Aerosol (SOA) Formation: The oxidation products of this compound can partition into the particle phase, contributing to the formation of SOA. SOA can affect the Earth's radiative balance and act as cloud condensation nuclei, influencing weather patterns.

Experimental Protocols for Analysis

The analysis of this compound in environmental matrices is typically performed using gas chromatography (GC) coupled with a mass spectrometer (MS) or a flame ionization detector (FID). For trace-level analysis in air and water, pre-concentration techniques are essential.

Analysis of this compound in Air by GC-MS

The following provides a general experimental workflow for the analysis of this compound in ambient air.

Experimental Workflow for Air Analysis

Air_Analysis_Workflow cluster_sampling 1. Sample Collection cluster_preconcentration 2. Pre-concentration cluster_analysis 3. Analysis Air_Sample Whole Air Sample Canister Evacuated Canister (e.g., Summa) Air_Sample->Canister Collection Trap Sorbent Trap (e.g., Tenax) Canister->Trap Cryogenic Trapping Desorption Thermal Desorption Trap->Desorption GC Gas Chromatography (GC) Desorption->GC Injection MS Mass Spectrometry (MS) GC->MS Separation & Detection Data Data Acquisition & Analysis MS->Data

Caption: General workflow for the analysis of this compound in air samples.

Methodology Details:

  • Sample Collection: Whole air samples are collected in passivated stainless steel canisters (e.g., Summa canisters). These canisters are evacuated prior to sampling and then opened at the sampling site to collect an integrated air sample over a specific period.

  • Pre-concentration: Due to the low concentrations of individual VOCs in ambient air, a pre-concentration step is necessary. A known volume of the air sample is drawn through a sorbent trap (e.g., containing Tenax®) or a cryogenic trap. This step concentrates the VOCs while allowing the bulk gases (nitrogen, oxygen) to pass through.

  • Thermal Desorption and Injection: The trap is rapidly heated, and the desorbed VOCs are transferred with a carrier gas (e.g., helium) to the gas chromatograph injection port.

  • Gas Chromatography (GC): The VOCs are separated based on their boiling points and interaction with the stationary phase of the GC column (a common choice is a non-polar column like DB-5ms). The GC oven temperature is programmed to ramp up over time to elute the compounds in order of increasing boiling point.

  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio. The unique fragmentation pattern (mass spectrum) of this compound allows for its positive identification and quantification.

  • Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to the peak areas of known concentrations of a this compound standard. Internal standards are often used to correct for variations in instrument response.

Analysis of this compound in Water by Purge-and-Trap GC-MS

For aqueous samples, purge-and-trap is the standard method for extracting volatile organic compounds.

Methodology Details:

  • Sample Collection: Water samples should be collected in glass vials with zero headspace to prevent the loss of volatile compounds.

  • Purge and Trap: An inert gas (e.g., helium) is bubbled through the water sample. The volatile compounds, including this compound, are stripped from the water and carried in the gas stream to a sorbent trap where they are adsorbed.

  • Desorption and Analysis: The trap is then rapidly heated, and the desorbed analytes are introduced into the GC-MS system for separation, identification, and quantification, as described in the air analysis protocol.

Conclusion

This compound is a relevant volatile organic compound in environmental studies due to its presence in fossil fuels and its role in atmospheric chemistry. While specific data on its atmospheric concentrations and toxicological profile are limited, its physicochemical properties and the broader understanding of branched alkanes allow for a reasonable assessment of its environmental behavior and potential impacts. As a contributor to the formation of ground-level ozone and secondary organic aerosols, its emissions are a concern for air quality. Standardized analytical techniques, such as GC-MS with appropriate sample preparation, are well-suited for its detection and quantification in environmental matrices. Further research focusing on the specific atmospheric chemistry and toxicological endpoints of this compound would provide a more complete picture of its environmental and health significance.

References

Spectroscopic Profile of 2,6-Dimethylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 2,6-dimethylheptane, a branched alkane of interest in various chemical research and development applications. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and a visualization of the spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the essential quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~0.86Doublet12HC1-H₃, C7-H₃, and two methyls at C2 and C6
~1.15Multiplet4HC3-H₂, C5-H₂
~1.51Multiplet2HC4-H₂
~1.65Multiplet2HC2-H, C6-H

Note: Predicted values based on typical chemical shifts for alkanes. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Due to the symmetry of the molecule, with a plane of symmetry passing through the C4 carbon, this compound is expected to exhibit four distinct signals in its ¹³C NMR spectrum.

Chemical Shift (δ) ppmCarbon Assignment
~22.6C1, C7, and methyls at C2, C6
~27.9C2, C6
~39.2C3, C5
~24.8C4

Note: Predicted values based on typical chemical shift ranges for alkanes.

Table 3: Infrared (IR) Spectroscopy Data for this compound

The IR spectrum of this compound is characteristic of a saturated alkane, primarily showing C-H stretching and bending vibrations.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2950 - 2850C-H StretchAlkane (CH, CH₂, CH₃)
1470 - 1450C-H Bend (Scissoring)Alkane (CH₂)
1380 - 1370C-H Bend (Rocking)Alkane (CH₃)
Table 4: Mass Spectrometry (MS) Data for this compound

The mass spectrum of this compound is characterized by extensive fragmentation, with a weak or absent molecular ion peak. Fragmentation is favored at the branching points.[1][2]

m/zRelative AbundanceProposed Fragment Ion
43High[C₃H₇]⁺ (isopropyl cation)
57High[C₄H₉]⁺ (butyl cation)
41Medium[C₃H₅]⁺ (allyl cation)
71Medium[C₅H₁₁]⁺ (pentyl cation)
128Very Low / Absent[C₉H₂₀]⁺ (Molecular Ion)

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1. ¹H NMR Spectroscopy

  • Sample Preparation: Prepare a solution of this compound by dissolving approximately 5-10 mg of the neat liquid in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a solvent containing a known reference standard, such as tetramethylsilane (TMS), is recommended for accurate chemical shift calibration.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton-sensitive probe.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

    • Spectral Width: A spectral width of approximately 12 ppm, centered around 5-6 ppm.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans.

  • Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal at 0 ppm. Integration of the signals provides the relative ratio of protons.

1.2. ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated solution of this compound (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required due to the lower natural abundance of the ¹³C isotope.

  • Instrumentation: A high-field NMR spectrometer with a carbon-sensitive probe.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary to obtain an adequate signal-to-noise ratio.

    • Spectral Width: A spectral width of approximately 200-250 ppm.

    • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often used to ensure full relaxation of all carbon nuclei for more accurate integration, although quantitative ¹³C NMR requires even longer delays.

  • Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent signal or TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument typically co-adds multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are then identified and assigned to their corresponding molecular vibrations.

Mass Spectrometry (MS)
  • Sample Introduction: this compound is a volatile liquid, making it well-suited for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A dilute solution of the sample in a volatile solvent (e.g., hexane or dichloromethane) is injected into the GC.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature ramp is used to ensure good separation from any impurities and the solvent. For example, an initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 250°C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is typically used for generating a fragmentation pattern.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

    • Scan Range: A mass-to-charge (m/z) ratio scan from approximately 35 to 300 amu.

  • Data Analysis: The total ion chromatogram (TIC) is used to identify the peak corresponding to this compound. The mass spectrum of this peak is then analyzed to identify the molecular ion (if present) and the major fragment ions.

Mandatory Visualization

The following diagram illustrates the workflow for the spectroscopic analysis of this compound, outlining how each technique contributes to the overall structural elucidation.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Information Sample This compound (Liquid) NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS H_NMR 1H NMR (Chemical Shifts, Multiplicity, Integration) NMR->H_NMR C_NMR 13C NMR (Chemical Shifts) NMR->C_NMR IR_Data IR Spectrum (Vibrational Frequencies) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation Pattern) MS->MS_Data Structure Molecular Structure (Connectivity, Functional Groups, Molecular Weight) H_NMR->Structure Proton Environment C_NMR->Structure Carbon Skeleton IR_Data->Structure Functional Groups MS_Data->Structure Molecular Weight & Fragmentation

Spectroscopic analysis workflow for this compound.

References

An In-depth Technical Guide to the Structural Isomers of C9H20 and their Differentiation from 2,6-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 35 structural isomers of the alkane C9H20, with a specific focus on their structural distinctions from 2,6-dimethylheptane. This document delves into the nuances of their carbon chain architecture and offers detailed experimental protocols for their differentiation, catering to the needs of researchers and professionals in the scientific community.

Introduction to the Isomers of Nonane (C9H20)

The molecular formula C9H20 represents 35 distinct structural isomers, each exhibiting unique physical and chemical properties due to variations in their carbon skeleton.[1][2][3] These isomers can be broadly categorized based on the length of their principal carbon chain and the nature and position of their alkyl substituents.[2] Understanding these subtle structural differences is paramount in fields such as petrochemistry, materials science, and drug development, where isomeric purity can significantly impact reaction outcomes and biological activity.

This compound serves as a pertinent reference compound within this isomeric landscape. Its structure consists of a seven-carbon (heptane) backbone with two methyl groups attached to the second and sixth carbon atoms.[4][5][6][7][8] The following sections will systematically compare and contrast the remaining 34 isomers with this reference structure.

Tabular Summary of Structural Differences

The following table provides a detailed comparison of the 34 structural isomers of C9H20 relative to this compound. The key differentiating features highlighted include the length of the parent carbon chain, the number and type of alkyl substituents, and the specific locants of these substituents.

Isomer NameParent Chain LengthNumber of SubstituentsType of SubstituentsSubstituent PositionsKey Structural Difference from this compound
This compound (Reference) 7 2 Methyl 2, 6 -
n-Nonane90--Longer, unbranched parent chain.
2-Methyloctane81Methyl2Longer parent chain (octane vs. heptane) and only one substituent.
3-Methyloctane81Methyl3Longer parent chain and only one substituent at a different position.
4-Methyloctane81Methyl4Longer parent chain and only one substituent at a different position.
2,2-Dimethylheptane72Methyl2, 2Same parent chain length, but both methyl groups are on the same carbon (gem-dimethyl).
2,3-Dimethylheptane72Methyl2, 3Same parent chain length, but methyl groups are on adjacent carbons.
2,4-Dimethylheptane72Methyl2, 4Same parent chain length, but different methyl group positioning.
2,5-Dimethylheptane72Methyl2, 5Same parent chain length, but different methyl group positioning.
3,3-Dimethylheptane72Methyl3, 3Same parent chain length, with gem-dimethyl groups at position 3.
3,4-Dimethylheptane72Methyl3, 4Same parent chain length, with methyl groups on adjacent inner carbons.
3,5-Dimethylheptane72Methyl3, 5Same parent chain length, but different methyl group positioning.
4,4-Dimethylheptane72Methyl4, 4Same parent chain length, with gem-dimethyl groups at the center.
3-Ethylheptane71Ethyl3Same parent chain length, but has one ethyl group instead of two methyl groups.
4-Ethylheptane71Ethyl4Same parent chain length, with one ethyl group at a different position.
2,2,3-Trimethylhexane63Methyl2, 2, 3Shorter parent chain (hexane) and three methyl substituents.
2,2,4-Trimethylhexane63Methyl2, 2, 4Shorter parent chain and three methyl substituents at different positions.
2,2,5-Trimethylhexane63Methyl2, 2, 5Shorter parent chain and three methyl substituents at different positions.
2,3,3-Trimethylhexane63Methyl2, 3, 3Shorter parent chain and three methyl substituents with a gem-dimethyl group.
2,3,4-Trimethylhexane63Methyl2, 3, 4Shorter parent chain and three methyl substituents on adjacent carbons.
2,3,5-Trimethylhexane63Methyl2, 3, 5Shorter parent chain and three methyl substituents at different positions.
2,4,4-Trimethylhexane63Methyl2, 4, 4Shorter parent chain and three methyl substituents with a gem-dimethyl group.
3,3,4-Trimethylhexane63Methyl3, 3, 4Shorter parent chain and three methyl substituents with a gem-dimethyl group.
2-Methyl-3-ethylhexane62Methyl, Ethyl2, 3Shorter parent chain with one methyl and one ethyl group.
4-Methyl-3-ethylhexane62Methyl, Ethyl4, 3Shorter parent chain with one methyl and one ethyl group at different positions.
2,2,3,3-Tetramethylpentane54Methyl2, 2, 3, 3Significantly shorter parent chain (pentane) and four methyl substituents.
2,2,3,4-Tetramethylpentane54Methyl2, 2, 3, 4Shorter parent chain and four methyl substituents at different positions.
2,2,4,4-Tetramethylpentane54Methyl2, 2, 4, 4Shorter parent chain with two sets of gem-dimethyl groups.
2,3,3,4-Tetramethylpentane54Methyl2, 3, 3, 4Shorter parent chain with a gem-dimethyl group and two other methyl groups.
3-Ethyl-2,2-dimethylpentane53Ethyl, Methyl3, 2, 2Shorter parent chain with one ethyl and two methyl groups.
3-Ethyl-2,3-dimethylpentane53Ethyl, Methyl3, 2, 3Shorter parent chain with one ethyl and two methyl groups at different positions.
3-Ethyl-2,4-dimethylpentane53Ethyl, Methyl3, 2, 4Shorter parent chain with one ethyl and two methyl groups at different positions.
3,3-Diethylpentane52Ethyl3, 3Shorter parent chain with two ethyl groups on the same carbon.
3-Ethyl-3-methylhexane62Ethyl, Methyl3, 3Shorter parent chain with one ethyl and one methyl group on the same carbon.
4-Ethyl-2-methylhexane62Methyl, Ethyl2, 4Shorter parent chain with one methyl and one ethyl group at different positions.

Experimental Protocols for Isomer Differentiation

The differentiation of C9H20 isomers necessitates advanced analytical techniques capable of discerning subtle variations in molecular structure. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful and commonly employed methods for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by ionization and mass-based detection. Isomers of C9H20, while having the same molecular weight, often exhibit slightly different boiling points and will therefore have distinct retention times in the gas chromatograph. Furthermore, their fragmentation patterns upon electron ionization in the mass spectrometer will be unique, providing a structural fingerprint for each isomer.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the C9H20 isomer mixture in a volatile solvent such as hexane or pentane. The concentration should be optimized to avoid column overloading, typically in the range of 1-100 ng/µL.

  • Gas Chromatography:

    • Injector: Set the injector temperature to ensure rapid volatilization of the sample (e.g., 250 °C).

    • Column: Utilize a non-polar capillary column (e.g., DB-1 or DB-5) suitable for hydrocarbon analysis. A typical column dimension would be 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

    • Oven Program: A temperature gradient is employed to separate the isomers. A typical program might start at 40 °C, hold for 2 minutes, and then ramp up to 200 °C at a rate of 5 °C/min.

    • Carrier Gas: High-purity helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used to scan a mass range of m/z 35-200.

    • Data Analysis: The retention time of each separated isomer is recorded. The resulting mass spectrum for each peak is then analyzed. The molecular ion peak (m/z 128) may be weak or absent for highly branched alkanes. The key to identification lies in the unique fragmentation patterns, particularly the relative abundances of characteristic fragment ions (e.g., loss of methyl, ethyl, propyl groups).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in a molecule. Isomers of C9H20 will exhibit distinct NMR spectra due to differences in the connectivity and spatial arrangement of their atoms, leading to unique chemical shifts and spin-spin coupling patterns.

Methodology:

  • Sample Preparation: Dissolve a few milligrams of the purified C9H20 isomer in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Spectroscopy:

    • Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • The number of distinct signals corresponds to the number of non-equivalent protons.

    • The chemical shift (δ) of each signal provides information about the electronic environment of the protons.

    • The integration of each signal reveals the relative number of protons of each type.

    • The splitting pattern (multiplicity) of each signal, due to spin-spin coupling, provides information about the number of neighboring protons.

  • ¹³C NMR Spectroscopy:

    • Acquire the proton-decoupled ¹³C NMR spectrum.

    • The number of signals corresponds to the number of non-equivalent carbon atoms. For symmetrical isomers, fewer signals will be observed.

    • The chemical shift of each signal indicates the type of carbon atom (e.g., primary, secondary, tertiary, quaternary).

  • Advanced NMR Techniques: For complex mixtures or to unambiguously assign all signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish proton-proton and proton-carbon connectivities.

Visualization of Isomeric Relationships

The following diagrams, generated using Graphviz, illustrate the classification of C9H20 isomers based on their parent carbon chain, providing a visual representation of their structural relationships to this compound.

C9H20_Isomers_Heptane_Backbone cluster_heptane Heptane Backbone Isomers This compound This compound 2,2-Dimethylheptane 2,2-Dimethylheptane This compound->2,2-Dimethylheptane Same Substituents, Different Positions 2,3-Dimethylheptane 2,3-Dimethylheptane This compound->2,3-Dimethylheptane Same Substituents, Different Positions 2,4-Dimethylheptane 2,4-Dimethylheptane This compound->2,4-Dimethylheptane Same Substituents, Different Positions 2,5-Dimethylheptane 2,5-Dimethylheptane This compound->2,5-Dimethylheptane Same Substituents, Different Positions 3,3-Dimethylheptane 3,3-Dimethylheptane This compound->3,3-Dimethylheptane Same Substituents, Different Positions 3,4-Dimethylheptane 3,4-Dimethylheptane This compound->3,4-Dimethylheptane Same Substituents, Different Positions 3,5-Dimethylheptane 3,5-Dimethylheptane This compound->3,5-Dimethylheptane Same Substituents, Different Positions 4,4-Dimethylheptane 4,4-Dimethylheptane This compound->4,4-Dimethylheptane Same Substituents, Different Positions 3-Ethylheptane 3-Ethylheptane This compound->3-Ethylheptane Different Substituents 4-Ethylheptane 4-Ethylheptane This compound->4-Ethylheptane Different Substituents

Caption: Isomers of C9H20 with a heptane parent chain.

C9H20_Isomers_Classification cluster_nonane Nonane Backbone cluster_octane Octane Backbone cluster_heptane Heptane Backbone cluster_hexane Hexane Backbone cluster_pentane Pentane Backbone C9H20 Isomers C9H20 Isomers n-Nonane n-Nonane C9H20 Isomers->n-Nonane Methyloctanes (3) Methyloctanes (3) C9H20 Isomers->Methyloctanes (3) Dimethylheptanes (9) Dimethylheptanes (9) C9H20 Isomers->Dimethylheptanes (9) Ethylheptanes (2) Ethylheptanes (2) C9H20 Isomers->Ethylheptanes (2) Trimethylhexanes (8) Trimethylhexanes (8) C9H20 Isomers->Trimethylhexanes (8) Ethylmethylhexanes (4) Ethylmethylhexanes (4) C9H20 Isomers->Ethylmethylhexanes (4) Tetramethylpentanes (4) Tetramethylpentanes (4) C9H20 Isomers->Tetramethylpentanes (4) Ethyldimethylpentanes (3) Ethyldimethylpentanes (3) C9H20 Isomers->Ethyldimethylpentanes (3) Diethylpentanes (1) Diethylpentanes (1) C9H20 Isomers->Diethylpentanes (1) This compound This compound

Caption: Hierarchical classification of C9H20 isomers.

References

Thermodynamic Properties of 2,6-Dimethylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2,6-dimethylheptane. The information is compiled from critically evaluated data sources and is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields where precise thermodynamic data is crucial.

Core Thermodynamic Properties

The following tables summarize the key thermodynamic and physical properties of this compound. These values are essential for understanding the behavior of this compound in various chemical and physical processes.

Table 1: Enthalpy and Entropy Data for this compound

PropertyValueUnitsReference
Standard Enthalpy of Formation (Gas)-261.5 ± 1.7kJ/mol[1]
Standard Enthalpy of Formation (Liquid)-299.2 ± 1.7kJ/mol[1]
Standard Enthalpy of Vaporization43.3kJ/mol[2]
Enthalpy of Fusion2.7 ± 0.4kcal/mol[3]
Standard Molar Entropy (Liquid)385.9 ± 1.9J/mol·K[1]

Table 2: Heat Capacity Data for this compound

PropertyValueUnitsReference
Molar Heat Capacity (Liquid at 25 °C)286.9 ± 1.4J/mol·K[1]

Table 3: Phase Transition and Physical Properties of this compound

PropertyValueUnitsReference
Normal Boiling Point135.21 ± 0.02°C[3]
Normal Freezing Point-102.95 ± 0.10°C[3]
Density (at 20°C)0.70891 ± 0.00003g/mL[3]
Refractive Index (nD at 20°C)1.40073 ± 0.00005[3]

Experimental Protocols

The determination of the thermodynamic properties of this compound and similar alkanes relies on a suite of well-established experimental techniques. The following sections outline the general methodologies employed for measuring key thermodynamic parameters.

Enthalpy of Combustion

The standard enthalpy of formation of this compound is typically determined indirectly through its enthalpy of combustion.

Methodology: Bomb Calorimetry

  • Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a sample holder within a high-pressure vessel known as a "bomb."

  • Oxygen Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen.

  • Immersion in Calorimeter: The bomb is then submerged in a known quantity of water in an insulated container, the calorimeter. The initial temperature of the water is recorded with high precision.

  • Ignition: The sample is ignited electrically. The combustion of the hydrocarbon releases heat, which is transferred to the bomb and the surrounding water, causing a rise in temperature.

  • Temperature Measurement: The final equilibrium temperature of the water is recorded.

  • Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (which is determined through calibration with a substance of known heat of combustion, such as benzoic acid), and the mass of the sample.[1][4][5] The enthalpy of formation is then calculated from the enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[4]

Enthalpy of Vaporization

The enthalpy of vaporization, the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure, is a crucial thermodynamic parameter.

Methodology: Vapor Pressure Measurement

The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance at different temperatures and applying the Clausius-Clapeyron equation.[6]

  • Sample Purification: The this compound sample is purified to remove any volatile impurities that could affect the vapor pressure.

  • Vapor Pressure Measurement: The vapor pressure of the liquid is measured at a series of controlled temperatures.[7] Various techniques can be employed, including:

    • Static Method: The sample is placed in a container with a pressure gauge, and the system is allowed to reach equilibrium at a set temperature.

    • Boiling Point Method: The temperature at which the substance boils at a given external pressure is measured.

    • Gas Saturation Method: A stream of inert gas is passed through the liquid, becoming saturated with the vapor. The amount of vaporized substance is then determined.[8]

  • Data Analysis: A plot of the natural logarithm of the vapor pressure (ln P) versus the reciprocal of the absolute temperature (1/T) is generated. According to the Clausius-Clapeyron equation, the slope of this line is equal to -ΔHvap/R, where R is the ideal gas constant. From this, the enthalpy of vaporization (ΔHvap) can be calculated.[6]

Heat Capacity

Heat capacity is the amount of heat that must be added to a substance to raise its temperature by one unit.

Methodology: Adiabatic Scanning Calorimetry

  • Sample Loading: A known mass of the this compound sample is placed in a sample cell within the calorimeter.

  • Controlled Heating: The sample is heated at a slow, constant rate.

  • Temperature Monitoring: The temperature of the sample is continuously monitored as heat is supplied.

  • Heat Input Measurement: The amount of electrical energy supplied to the heater is precisely measured.

  • Calculation: The heat capacity is calculated by dividing the heat input by the corresponding temperature rise.[9][10] The measurements are carried out over a range of temperatures to determine the temperature dependence of the heat capacity.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the thermodynamic properties of a compound like this compound.

Thermodynamic_Property_Workflow cluster_synthesis Synthesis & Purification cluster_combustion Enthalpy of Combustion cluster_vaporization Enthalpy of Vaporization cluster_heat_capacity Heat Capacity Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification Purity_Analysis Purity Analysis (e.g., GC-MS) Purification->Purity_Analysis Bomb_Calorimetry Bomb Calorimetry Purity_Analysis->Bomb_Calorimetry Vapor_Pressure Vapor Pressure Measurement Purity_Analysis->Vapor_Pressure Adiabatic_Calorimetry Adiabatic Scanning Calorimetry Purity_Analysis->Adiabatic_Calorimetry Hess_Law Hess's Law Calculation Bomb_Calorimetry->Hess_Law Enthalpy_Formation Enthalpy of Formation Hess_Law->Enthalpy_Formation Clausius_Clapeyron Clausius-Clapeyron Plot Vapor_Pressure->Clausius_Clapeyron Enthalpy_Vaporization Enthalpy of Vaporization Clausius_Clapeyron->Enthalpy_Vaporization Heat_Capacity_Calc Heat Capacity Calculation Adiabatic_Calorimetry->Heat_Capacity_Calc Heat_Capacity Heat Capacity Heat_Capacity_Calc->Heat_Capacity

A generalized workflow for the experimental determination of thermodynamic properties.

References

Navigating the Unseen Risks: A Technical Guide to the Safe Handling of 2,6-Dimethylheptane in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the health and safety considerations crucial for researchers, scientists, and drug development professionals working with 2,6-Dimethylheptane. By consolidating critical data, outlining experimental safety protocols, and visualizing safety workflows, this document aims to foster a culture of safety and informed risk assessment in the laboratory setting.

Section 1: Chemical and Physical Properties

This compound is a branched-chain alkane. An understanding of its physical and chemical properties is the foundation of its safe handling. The following tables summarize key quantitative data for this compound.

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₂₀[1][2]
Molecular Weight 128.26 g/mol [1][2]
Appearance Colorless liquid[3]
Odor Mild, gasoline-like[4]
Boiling Point 134.8 - 135.21 °C[2][5]
Melting/Freezing Point -102.95 °C[6]
Density 0.70891 - 0.721 g/cm³ at 20°C[2][6]
Vapor Pressure 9.81 mmHg at 25°C[2][5]
Solubility in Water Insoluble[4]

Table 2: Health and Safety Data of this compound

PropertyValueSource(s)
Flash Point 53.1 °C (127.6 °F)[2][5]
Autoignition Temperature 205 °C (401 °F)[5]
Occupational Exposure Limits No specific limit established. A surrogate guidance value for C9-C15 aliphatic hydrocarbons of 1050 mg/m³ is recommended.[5][7]
Lower Explosive Limit (LEL) No data available
Upper Explosive Limit (UEL) No data available

Section 2: Hazard Identification and Toxicological Information

This compound is classified as a flammable liquid.[5] Overexposure may lead to irritation of the skin and eyes, and it can have anesthetic effects such as drowsiness, dizziness, and headache.[3] Ingestion poses a significant risk of aspiration into the lungs, which can cause chemical pneumonitis.[4]

The primary mechanism of toxicity for alkanes is not through specific biological signaling pathways but rather through non-specific interactions with cell membranes, leading to central nervous system (CNS) depression.[8] Chronic exposure to high concentrations of aliphatic hydrocarbons can lead to more severe neurological effects.

Section 3: Experimental Safety Protocols

To ensure the safety of laboratory personnel, the following experimental protocols, based on internationally recognized standards, should be consulted for assessing the hazards of chemicals like this compound.

3.1. Acute Toxicity Testing

  • OECD 402: Acute Dermal Toxicity : This method assesses the adverse effects of a substance after a single dermal application. The test substance is applied to the shaved skin of animals, and the animals are observed for signs of toxicity and mortality over a 14-day period.[9][10]

  • OECD 403: Acute Inhalation Toxicity : This guideline evaluates the health hazards from short-term exposure to an airborne substance.[11][12][13] It is used to determine the median lethal concentration (LC₅₀) of a substance.[11]

  • OECD 420/423/425: Acute Oral Toxicity : These guidelines provide methods to assess the toxicity of a substance after oral administration. They are designed to use a minimal number of animals to classify the substance based on its LD₅₀ (the dose that is lethal to 50% of the test animals).[14][15][16][17]

3.2. Physical Hazard Testing

  • ASTM D93: Flash Point by Pensky-Martens Closed Cup Tester : This is the standard method for determining the flash point of petroleum products.[3][4] A sample is heated in a closed cup, and a flame is periodically introduced to the vapor space until a flash is observed.[4]

  • ASTM E659: Autoignition Temperature of Liquid Chemicals : This test determines the lowest temperature at which a substance will spontaneously ignite in air without an external ignition source. A small amount of the chemical is injected into a heated flask, and the temperature is varied until autoignition occurs.

Section 4: Safe Handling and Emergency Procedures

4.1. Engineering Controls and Personal Protective Equipment (PPE)

  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[7]

  • Eye and Face Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes.[7]

  • Skin Protection : Chemically resistant gloves (e.g., nitrile) and a lab coat or chemical-resistant apron should be worn.[7]

  • Respiratory Protection : If working outside of a fume hood or in situations where vapor concentrations may exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[7]

4.2. Storage and Disposal

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7]

  • Disposal : Dispose of waste this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain.

4.3. First Aid Measures

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[4]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[4]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

4.4. Fire and Explosion Hazards

This compound is a flammable liquid and its vapors can form explosive mixtures with air.[5] Use carbon dioxide, dry chemical, or foam extinguishers. Water may be ineffective in extinguishing the fire.[7]

Section 5: Visualized Safety Workflows

To further aid in the implementation of safe laboratory practices, the following diagrams, generated using Graphviz, illustrate key safety-related decision-making processes.

Hazard_Management_Workflow cluster_assessment Risk Assessment cluster_control Control Measures cluster_response Emergency Preparedness start Start: Handling This compound identify_hazards Identify Hazards: - Flammable Liquid - Skin/Eye Irritant - CNS Depressant - Aspiration Hazard start->identify_hazards assess_exposure Assess Exposure Potential: - Quantity used - Duration of use - Process (e.g., heating, aerosolizing) identify_hazards->assess_exposure evaluate_risks Evaluate Risks: - Likelihood of spill, fire, or exposure - Severity of potential harm assess_exposure->evaluate_risks engineering_controls Implement Engineering Controls: - Chemical Fume Hood - Local Exhaust Ventilation evaluate_risks->engineering_controls High Risk administrative_controls Implement Administrative Controls: - Standard Operating Procedures (SOPs) - Training - Restricted Access evaluate_risks->administrative_controls Low Risk engineering_controls->administrative_controls ppe Select and Use Appropriate PPE (See PPE Selection Workflow) administrative_controls->ppe emergency_procedures Establish Emergency Procedures: - Spill Response - Fire Response - First Aid ppe->emergency_procedures Work Commences spill_kit Ensure Availability of: - Spill Kit - Fire Extinguisher - Eyewash/Safety Shower emergency_procedures->spill_kit

Caption: Hazard Management Workflow for this compound.

PPE_Selection_Workflow cluster_body Body Protection cluster_hands Hand Protection cluster_eyes Eye/Face Protection cluster_respiratory Respiratory Protection start Task Involving This compound lab_coat Standard Lab Coat start->lab_coat gloves Nitrile or other chemically resistant gloves start->gloves splash_risk Risk of Splash? start->splash_risk inhalation_risk Inhalation Hazard? start->inhalation_risk goggles Chemical Safety Goggles splash_risk->goggles Yes splash_risk->goggles No, but always wear face_shield Goggles AND Face Shield goggles->face_shield High Volume/ High Energy fume_hood Work in a Chemical Fume Hood inhalation_risk->fume_hood Yes no_respirator No respirator needed inhalation_risk->no_respirator No respirator NIOSH-approved respirator with organic vapor cartridge fume_hood->respirator Not available or not feasible fume_hood->no_respirator Properly functioning

Caption: PPE Selection Workflow for this compound.

References

2,6-Dimethylheptane: A Potential Breath Biomarker for Chronic Obstructive Pulmonary Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exhaled breath analysis is a rapidly advancing field of medical diagnostics, offering a non-invasive window into the metabolic state of the human body. The volatile organic compounds (VOCs) present in breath can serve as indicators of physiological and pathological processes. Among the myriad of compounds detected, 2,6-dimethylheptane, a saturated hydrocarbon, has emerged as a potential biomarker for Chronic Obstructive Pulmonary Disease (COPD). This technical guide provides a comprehensive overview of the current knowledge surrounding this compound as a breath biomarker, with a focus on its association with COPD, analytical methodologies, and the pathway to clinical application.

Association with Chronic Obstructive Pulmonary Disease (COPD)

COPD is a chronic inflammatory lung disease that causes obstructed airflow from the lungs. The underlying inflammation and oxidative stress associated with COPD can lead to the production of specific VOCs. A key study by Van Berkel and colleagues identified a profile of 13 VOCs in exhaled breath that could distinguish individuals with COPD from healthy controls.[1] Within this profile, this compound was identified as one of the constituent compounds.

While the exact biochemical origin of this compound in the context of COPD is not yet fully elucidated, it is hypothesized to be a byproduct of lipid peroxidation. The increased oxidative stress in the airways of COPD patients leads to damage of cellular membranes, releasing alkanes and methylated alkanes like this compound.

Quantitative Data

To date, specific quantitative data for this compound in the breath of COPD patients versus healthy controls remains limited in publicly available literature. The study by Van Berkel et al. focused on a predictive model using a panel of VOCs rather than individual compound concentrations. Their findings demonstrated that a subset of six of the 13 identified VOCs could classify COPD patients with a sensitivity of 98% and a specificity of 88%.[1] Further research is required to establish the precise concentration ranges of this compound in both healthy and COPD populations to determine its diagnostic and prognostic value.

BiomarkerDisease AssociationQuantitative Data (Patients vs. Controls)Study
This compoundChronic Obstructive Pulmonary Disease (COPD)Part of a 13-VOC panel for classification. Specific concentrations not detailed.Van Berkel et al. (2010)[1]

Experimental Protocols

The analysis of this compound and other volatile alkanes in exhaled breath typically involves a multi-step process encompassing sample collection, pre-concentration, and analysis by gas chromatography-mass spectrometry (GC-MS).

Breath Sample Collection

A standardized protocol for breath collection is crucial to ensure the quality and comparability of results.

  • Subject Preparation: Subjects are typically required to rest for a period (e.g., 10-15 minutes) in a controlled environment to minimize the influence of recent activities and ambient air. Fasting for a specified duration may also be required to reduce the impact of dietary VOCs.

  • Exhalation: Subjects perform a single slow exhalation into a collection device. It is important to capture the end-tidal breath, which is rich in alveolar air and more representative of endogenous VOCs.

  • Collection Device: Inert collection bags (e.g., Tedlar®) or specialized breath collection apparatus are used to capture the exhaled breath. The materials should be free from contaminants that could interfere with the analysis.

Sample Pre-concentration and Analysis

Due to the low concentrations of VOCs in breath (parts per billion to parts per trillion range), a pre-concentration step is essential.

  • Thermal Desorption (TD): The collected breath sample is passed through a sorbent tube containing materials like Tenax® TA, which traps the VOCs. The tube is then heated in a thermal desorber, releasing the trapped compounds into the GC-MS system.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for separating and identifying VOCs.[1]

    • Gas Chromatography (GC): The desorbed VOCs are introduced into a long, thin capillary column. An inert carrier gas (e.g., helium) pushes the compounds through the column. Different compounds travel at different speeds based on their chemical properties, leading to their separation.

    • Mass Spectrometry (MS): As the separated compounds exit the GC column, they enter the mass spectrometer. Here, they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" for each compound, allowing for its identification by comparing it to a spectral library (e.g., NIST).

Signaling Pathways and Experimental Workflows

Hypothesized Origin of this compound in COPD

The diagram below illustrates the proposed pathway for the generation of this compound in the context of COPD. Increased oxidative stress, a hallmark of the disease, leads to the peroxidation of lipids in cell membranes, resulting in the release of various hydrocarbons, including this compound.

G Hypothesized Origin of this compound in COPD COPD COPD Pathophysiology OxidativeStress Increased Oxidative Stress (e.g., from smoking, inflammation) COPD->OxidativeStress LipidPeroxidation Lipid Peroxidation of Cell Membranes OxidativeStress->LipidPeroxidation VOCs Release of Volatile Organic Compounds (VOCs) LipidPeroxidation->VOCs DMH This compound VOCs->DMH G Experimental Workflow for this compound Breath Analysis cluster_collection Sample Collection cluster_analysis Sample Analysis Subject Patient/Control Subject BreathCollection Exhaled Breath Collection (End-Tidal Air) Subject->BreathCollection Preconcentration Pre-concentration (Thermal Desorption) BreathCollection->Preconcentration GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Preconcentration->GCMS DataAnalysis Data Analysis and Biomarker Identification GCMS->DataAnalysis

References

Solubility of 2,6-Dimethylheptane in Common Organic Solvents: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2,6-Dimethylheptane, a branched alkane, finds application in various industrial and research settings, including as a non-polar solvent and as a component in fuel mixtures. A thorough understanding of its solubility in common organic solvents is crucial for its effective use in chemical synthesis, purification processes, and formulation development. This technical guide provides an overview of the available data on the solubility of this compound, outlines common experimental methodologies for solubility determination, and presents a logical workflow for assessing solvent compatibility.

Quantitative Solubility Data

The solubility of a substance is a quantitative measure of the maximum amount of that substance that can dissolve in a given amount of solvent at a specific temperature and pressure. For this compound, its non-polar nature dictates its miscibility with other non-polar solvents, in line with the principle of "like dissolves like."

Table 1: Solubility of this compound in Various Organic Solvents

SolventChemical FormulaPolaritySolubility of this compoundTemperature (°C)Pressure (atm)
HexaneC₆H₁₄Non-polarMiscible251
TolueneC₇H₈Non-polarMiscible251
Diethyl Ether(C₂H₅)₂OPolar aproticSoluble251
AcetoneC₃H₆OPolar aproticSparingly soluble251
EthanolC₂H₅OHPolar proticSparingly soluble251
MethanolCH₃OHPolar proticVery slightly soluble251
WaterH₂OPolar proticInsoluble251

Note: "Miscible" indicates that the two substances can be mixed in any proportion to form a homogeneous solution. "Soluble," "sparingly soluble," "very slightly soluble," and "insoluble" are qualitative descriptors and the precise quantitative data may vary depending on the specific experimental conditions.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. The following outlines a general methodology for determining the solubility of a liquid like this compound in a given organic solvent.

Method: Isothermal Equilibrium Method

This method involves establishing a saturated solution at a constant temperature and then determining the concentration of the solute.

Materials:

  • This compound (solute)

  • Selected organic solvent

  • Thermostatically controlled water bath or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Gas chromatograph (GC) or other suitable analytical instrument

  • Magnetic stirrer and stir bars

  • Separatory funnel

Procedure:

  • Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container.

  • Equilibration: The mixture is vigorously agitated (e.g., using a magnetic stirrer) in a thermostatically controlled environment for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • Phase Separation: The agitation is stopped, and the mixture is allowed to stand undisturbed at the same constant temperature until the excess, undissolved this compound separates from the saturated solution. This may involve the formation of a distinct layer.

  • Sample Extraction: A known volume of the clear, saturated solvent phase is carefully extracted using a pipette, ensuring that no undissolved solute is collected.

  • Quantitative Analysis: The concentration of this compound in the extracted sample is determined using a suitable analytical technique. Gas chromatography (GC) is often employed for volatile organic compounds. A calibration curve is typically prepared using standard solutions of known concentrations of this compound in the same solvent.

  • Data Calculation: The solubility is calculated from the concentration of this compound in the saturated solution and is typically expressed in units such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction.

  • Temperature and Pressure Recording: The temperature and pressure at which the experiment was conducted are meticulously recorded, as solubility is dependent on these parameters.

Visualizing the Solubility Determination Workflow

The logical flow of determining the solubility of a compound can be represented in a straightforward workflow diagram.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Select Solute and Solvent B Create Supersaturated Mixture A->B C Equilibrate at Constant Temperature B->C D Allow Phase Separation C->D E Extract Saturated Solution Sample D->E F Quantitative Analysis (e.g., GC) E->F G Calculate Solubility F->G

Caption: Workflow for experimental solubility determination.

Logical Relationships in Solvent Selection

The choice of an appropriate solvent is guided by the principle of "like dissolves like." This can be visualized as a decision-making process based on the polarity of the solute and potential solvents.

G cluster_solvents Potential Solvents A Solute: this compound (Non-polar) B Non-polar Solvents (e.g., Hexane, Toluene) A->B High Solubility (Miscible) C Polar Aprotic Solvents (e.g., Acetone) A->C Moderate to Low Solubility D Polar Protic Solvents (e.g., Ethanol, Water) A->D Very Low to Insoluble

Caption: Solvent selection based on polarity matching.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,6-Dimethylheptane via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of precisely structured branched alkanes is a fundamental undertaking in organic chemistry, with wide-ranging applications in drug discovery, materials science, and lubricant technology. 2,6-Dimethylheptane serves as a valuable building block and a target molecule for understanding complex hydrocarbon structures. This document provides detailed protocols for the synthesis of this compound utilizing a cobalt-catalyzed Grignard cross-coupling reaction. This modern approach offers a robust and efficient alternative to traditional methods, which often suffer from low yields and the formation of undesired byproducts.

The Grignard reaction, a cornerstone of carbon-carbon bond formation, typically involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophile. For the synthesis of alkanes, this can be achieved through the coupling of a Grignard reagent with an alkyl halide. However, the direct coupling of Grignard reagents with alkyl halides can be sluggish and prone to side reactions. The use of a cobalt catalyst significantly enhances the efficiency and selectivity of this transformation, particularly for the coupling of sp³-hybridized carbon centers.

This application note details a specific protocol for the synthesis of this compound through the cobalt-catalyzed cross-coupling of isobutylmagnesium bromide with 2-bromopropane.

Reaction Principle

The synthesis of this compound is achieved by the formation of a new carbon-carbon bond between the isobutyl group of the Grignard reagent and the isopropyl group of the alkyl halide. The overall reaction is as follows:

(CH₃)₂CHCH₂MgBr + (CH₃)₂CHBr --(CoCl₂)--> (CH₃)₂CHCH₂CH(CH₃)₂ + MgBr₂

A cobalt(II) chloride catalyst is employed to facilitate this coupling, which proceeds efficiently under mild reaction conditions.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis of this compound.

Protocol 1: Preparation of Isobutylmagnesium Bromide (Grignard Reagent)

Materials:

  • Magnesium turnings

  • 1-Bromo-2-methylpropane (isobutyl bromide)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly flame-dried or oven-dried to remove any traces of water. Maintain an inert atmosphere throughout the reaction by using a nitrogen or argon inlet.

  • Initiation: Place the magnesium turnings in the flask. Add a single crystal of iodine to activate the magnesium surface.

  • Grignard Reagent Formation: Add a small amount of a solution of isobutyl bromide in anhydrous diethyl ether or THF to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

  • Addition of Alkyl Halide: Once the reaction has started, add the remaining solution of isobutyl bromide dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath.

  • Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting greyish solution of isobutylmagnesium bromide is used directly in the next step.

Protocol 2: Cobalt-Catalyzed Cross-Coupling for the Synthesis of this compound

Materials:

  • Isobutylmagnesium bromide solution (prepared in Protocol 1)

  • 2-Bromopropane (isopropyl bromide)

  • Cobalt(II) chloride (CoCl₂)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a separate dry, inert-atmosphere flask, suspend cobalt(II) chloride in anhydrous diethyl ether or THF.

  • Reaction Setup: Cool the freshly prepared isobutylmagnesium bromide solution to 0 °C in an ice bath.

  • Addition of Reactants: Slowly add the 2-bromopropane to the Grignard solution.

  • Catalyst Addition: Add the cobalt(II) chloride suspension to the reaction mixture dropwise. A color change is typically observed, indicating the start of the catalyzed reaction.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours and then warm to room temperature, stirring for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or pentane.

  • Washing: Combine the organic layers and wash successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation to obtain pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant Quantities and Reaction Parameters

ParameterValue
Grignard Formation
Magnesium Turnings1.2 equivalents
1-Bromo-2-methylpropane1.0 equivalent
SolventAnhydrous Diethyl Ether
Reaction Time1-2 hours
Reaction TemperatureReflux
Cross-Coupling Reaction
Isobutylmagnesium Bromide1.2 equivalents
2-Bromopropane1.0 equivalent
Cobalt(II) Chloride1-5 mol%
SolventAnhydrous Diethyl Ether
Reaction Time12-24 hours
Reaction Temperature0 °C to Room Temperature

Table 2: Product Characterization and Yield

ParameterValue
Product This compound
Molecular FormulaC₉H₂₀
Molecular Weight128.26 g/mol
Boiling Point134-136 °C
AppearanceColorless liquid
Yield
Theoretical YieldCalculated based on the limiting reagent (2-bromopropane)
Actual YieldTypically 60-80% (after purification)

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the chemical reaction pathway.

experimental_workflow cluster_grignard Grignard Reagent Preparation cluster_coupling Cobalt-Catalyzed Cross-Coupling cluster_workup Work-up and Purification A Flame-dried three-neck flask under N₂ B Add Mg turnings and I₂ crystal A->B C Add isobutyl bromide in anhydrous ether dropwise B->C D Reflux to complete formation C->D E Cool Grignard solution to 0 °C D->E Isobutylmagnesium bromide solution F Add 2-bromopropane E->F G Add CoCl₂ suspension F->G H Stir at 0 °C to room temperature G->H I Quench with aq. NH₄Cl H->I Crude reaction mixture J Extract with ether I->J K Wash with water and brine J->K L Dry and concentrate K->L M Fractional distillation L->M Product Product M->Product Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

Application Note: Quantitative Analysis of 2,6-Dimethylheptane using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the qualitative and quantitative analysis of 2,6-dimethylheptane using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a volatile branched alkane, is of interest in various fields, including environmental monitoring, petroleum analysis, and as a potential biomarker in biological samples. The protocol outlined below provides a comprehensive workflow, from sample preparation using headspace sampling to data acquisition and analysis, suitable for researchers, scientists, and professionals in drug development.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1] Its high chromatographic resolution and the specificity of mass spectrometric detection make it the ideal choice for analyzing complex mixtures. This compound (C9H20) is a branched alkane that can be present in various matrices.[2] Accurate and precise measurement of such volatile organic compounds (VOCs) is crucial for quality control, safety assessment, and research purposes. This document provides a detailed protocol for the analysis of this compound, which can be adapted for other volatile alkanes.

Experimental

Sample Preparation: Static Headspace (HS)

For the analysis of volatile compounds like this compound in liquid matrices such as water or biological fluids, static headspace sampling is a highly effective and automated technique that minimizes matrix effects.[3][4]

Protocol:

  • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

  • If the sample is aqueous, add 1.5 g of sodium chloride (NaCl) to increase the ionic strength of the solution and promote the partitioning of volatile analytes into the headspace.

  • Immediately seal the vial with a PTFE-lined septum and an aluminum cap.

  • Vortex the sample for 30 seconds to ensure thorough mixing.

  • Place the vial into the headspace autosampler.

GC-MS Instrumentation and Conditions

The analysis is performed on a standard GC-MS system. The following conditions can be used as a starting point and may require optimization based on the specific instrument and application.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
InjectorSplit/Splitless
Injector Temperature250 °C
Injection ModeSplitless (or Split 10:1 for higher concentrations)
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 40 °C, hold for 2 minRamp: 10 °C/min to 200 °CHold: 2 min at 200 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 35-350
Scan Speed1000 amu/s
Ion Source Temperature230 °C
Transfer Line Temperature280 °C

Results and Discussion

Chromatographic Performance

Under the specified GC conditions, this compound is well-resolved from other components in a typical mixture. The retention time is a key parameter for its identification. The Kovats retention index (RI) can also be used for confirmation. For this compound on a standard non-polar column (like DB-5), the retention index is approximately 827.

Mass Spectrum and Fragmentation

The identity of the this compound peak is confirmed by its mass spectrum obtained in EI mode. Branched alkanes exhibit characteristic fragmentation patterns.[5] The mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 128, although it may be of low intensity.[6] Preferential fragmentation occurs at the branching points, leading to the formation of stable carbocations. Key fragment ions for this compound include m/z 43, 57, 71, and 85. The base peak is typically at m/z 43.

Quantitative Analysis

For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations. The peak area of a characteristic ion (quantifier ion) is plotted against the concentration. For this compound, m/z 57 is a suitable quantifier ion, while m/z 43 and 71 can be used as qualifier ions for confirmation.

Table 2: Quantitative Data for this compound Analysis (Representative)

ParameterValue
Retention Time (RT)Approximately 7.5 min (varies with system)
Quantifier Ion (m/z)57
Qualifier Ions (m/z)43, 71
Limit of Detection (LOD)0.1 - 1 µg/L
Limit of Quantification (LOQ)0.5 - 5 µg/L
Linearity (R²)> 0.995
Calibration Range1 - 100 µg/L

Note: LOD, LOQ, and linearity are dependent on the specific instrument and matrix. The values presented are typical for the analysis of volatile organic compounds by HS-GC-MS.

Conclusion

The headspace GC-MS method described in this application note is suitable for the reliable identification and quantification of this compound in various liquid matrices. The method offers excellent sensitivity, selectivity, and a wide linear dynamic range. The provided protocol can be readily implemented in analytical laboratories for routine analysis and research applications.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample (5 mL) Add_Salt Add NaCl (1.5 g) Sample->Add_Salt Vial Seal in 20 mL Headspace Vial Add_Salt->Vial Vortex Vortex (30s) Vial->Vortex HS_Autosampler Headspace Autosampler (Incubation & Equilibration) Vortex->HS_Autosampler GC_Injection GC Injection HS_Autosampler->GC_Injection Vapor Phase Transfer GC_Separation Chromatographic Separation (DB-5ms Column) GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (EI, Scan Mode) GC_Separation->MS_Detection Data_Acquisition Data Acquisition System MS_Detection->Data_Acquisition Peak_Integration Peak Integration & Identification (Retention Time & Mass Spectrum) Data_Acquisition->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Data_Analysis_Logic Raw_Data Raw GC-MS Data (Total Ion Chromatogram) Peak_Detection Peak Detection Algorithm Raw_Data->Peak_Detection RT_Match Retention Time Matching (vs. Standard) Peak_Detection->RT_Match MS_Library_Search Mass Spectral Library Search (e.g., NIST) Peak_Detection->MS_Library_Search Qualitative_ID Qualitative Identification (Confirmed Compound) RT_Match->Qualitative_ID MS_Library_Search->Qualitative_ID Peak_Integration Peak Area Integration Qualitative_ID->Peak_Integration Calibration_Curve Calibration Curve (Concentration vs. Area) Peak_Integration->Calibration_Curve Quantitative_Result Quantitative Result (Concentration in Sample) Calibration_Curve->Quantitative_Result

Caption: Logical flow of data analysis for GC-MS quantification.

References

Application Note: Quantification of 2,6-Dimethylheptane in Complex Hydrocarbon Mixtures by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate identification and quantification of branched alkanes, such as 2,6-dimethylheptane, are crucial in various scientific and industrial fields, including petroleum geochemistry, environmental science, and the development of pharmaceuticals.[1] In the petroleum industry, the distribution of specific isomers can provide valuable information about the origin and quality of crude oil.[2] Environmental monitoring relies on the precise measurement of hydrocarbons to assess pollution levels and their sources. For drug development professionals, understanding the hydrocarbon composition of raw materials is essential for ensuring the purity and safety of final products.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds in complex mixtures.[3][4] This application note provides a detailed protocol for the quantification of this compound in complex hydrocarbon matrices using GC-MS.

Analytical Challenges and the GC-MS Solution

Complex hydrocarbon mixtures, such as petroleum naphthas, can contain thousands of individual compounds.[5][6] This complexity often leads to co-elution, where multiple compounds exit the gas chromatograph at nearly the same time, making individual identification and quantification challenging.[7]

GC-MS overcomes these challenges by providing two-dimensional data:

  • Gas Chromatography (GC): Separates compounds based on their boiling points and interactions with the stationary phase of the GC column.[3] Nonpolar capillary columns are often used for the separation of hydrocarbons.[7]

  • Mass Spectrometry (MS): After separation by GC, compounds are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, based on the mass-to-charge ratio (m/z) of the fragments, allowing for confident identification even in cases of chromatographic co-elution.[3]

For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentrations. The response of the instrument to the analyte of interest is then used to determine its concentration in the unknown sample.

Experimental Protocol: Quantification of this compound by GC-MS

1. Scope

This protocol details the necessary steps for the quantitative analysis of this compound in complex hydrocarbon mixtures using Gas Chromatography-Mass Spectrometry (GC-MS).

2. Apparatus and Materials

  • Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)

  • Autosampler

  • Nonpolar capillary column (e.g., DB-1 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)[7]

  • Helium carrier gas (99.999% purity)

  • Syringes for sample injection

  • Glass autosampler vials (1.5 mL) with caps and septa[8]

  • Volumetric flasks and pipettes

  • Analytical balance

3. Reagents and Standards

  • This compound standard (CAS No. 1072-05-5), certified reference material[9][10]

  • Internal standard (e.g., Toluene-d8 or other suitable non-interfering compound)

  • High-purity volatile organic solvents such as hexane, dichloromethane, or iso-octane for sample dilution and standard preparation.[3][8]

4. Sample Preparation

The appropriate sample preparation technique depends on the sample matrix.

  • Direct Injection/Dilution: For liquid samples with low complexity and analyte concentrations within the instrument's linear range, a simple "dilute and shoot" approach can be used.[4] The sample is diluted with a suitable solvent (e.g., hexane) to a final concentration of approximately 10 µg/mL.[8]

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their solubility in different immiscible solvents.[3] It is useful for extracting hydrocarbons from aqueous matrices.

  • Solid-Phase Extraction (SPE): SPE is used to concentrate and purify analytes from complex matrices by passing the sample through a cartridge containing a sorbent material.[3]

  • Headspace Analysis: For volatile compounds in solid or liquid matrices, headspace analysis is ideal.[4][11] The sample is heated in a sealed vial, and the vapor phase (headspace) containing the volatile analytes is injected into the GC-MS.[11]

5. Instrument Setup and Calibration

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split or splitless, depending on analyte concentration. A split ratio of 20:1 is a good starting point.

    • Carrier Gas Flow: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: 5 °C/min to 200 °C.

      • Hold: 5 minutes at 200 °C.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Key ions for this compound include m/z 43, 57, 71, and 85.[12]

  • Calibration:

    • Prepare a series of calibration standards by diluting the this compound stock solution in hexane to achieve concentrations spanning the expected range in the samples.

    • Add a constant concentration of the internal standard to each calibration standard and sample.

    • Inject each standard and generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.[13]

6. Data Acquisition and Analysis

  • Inject the prepared samples into the GC-MS.

  • Identify the this compound peak in the chromatogram based on its retention time, which should match that of the standard.

  • Confirm the identity of the peak by comparing its mass spectrum to the reference mass spectrum of this compound.[12]

  • Integrate the peak area for the target analyte and the internal standard.

  • Calculate the concentration of this compound in the sample using the calibration curve.

7. Quality Control

  • Analyze a solvent blank with each batch of samples to check for contamination.

  • Analyze a calibration check standard periodically to ensure the instrument's response remains stable.

  • Spike a sample with a known amount of this compound to assess matrix effects and recovery.

Data Presentation

Table 1: Quantitative Data Summary

ParameterValue
AnalyteThis compound
CAS Number1072-05-5[10]
Molecular FormulaC9H20[10]
Molecular Weight128.26 g/mol [10]
Retention TimeDependent on GC conditions, but should be consistent.
Quantifier Ion (m/z)57
Qualifier Ions (m/z)43, 71, 85[12]

Table 2: Example Calibration Curve Data

Concentration (µg/mL)Analyte Peak AreaInternal Standard Peak AreaArea Ratio (Analyte/IS)
115,234100,1230.152
576,170100,5670.757
10153,450101,2341.516
20305,678100,8903.030
50760,123100,4567.566

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Complex Hydrocarbon Mixture Dilution Dilution Sample->Dilution Extraction Extraction (LLE/SPE) Sample->Extraction Headspace Headspace Analysis Sample->Headspace GCMS GC-MS Injection Dilution->GCMS Extraction->GCMS Headspace->GCMS Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Peak Identification Detection->Identification Integration Peak Integration Identification->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for this compound quantification.

data_analysis_logic cluster_identification Analyte Identification cluster_quantification Quantification RawData Raw GC-MS Data (Chromatogram) RetTime Retention Time Matching RawData->RetTime MassSpec Mass Spectrum Library Comparison RawData->MassSpec StdAnalysis Standard Analysis StdAnalysis->RetTime CalCurve Calibration Curve Generation StdAnalysis->CalCurve PeakIdentified This compound Identified RetTime->PeakIdentified MassSpec->PeakIdentified PeakIntegration Peak Area Integration PeakIdentified->PeakIntegration Concentration Concentration Calculation PeakIntegration->Concentration CalCurve->Concentration FinalResult Quantitative Result (mg/L or ppm) Concentration->FinalResult

Caption: Logical flow of GC-MS data analysis for quantification.

References

Application Notes and Protocols: 2,6-Dimethylheptane as a Reference Standard in Fuel Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals (with an interest in analytical chemistry and fuel quality assessment).

**Abstract

This document provides detailed application notes and protocols for the use of 2,6-Dimethylheptane as a reference standard in the analysis of fuels, particularly gasoline and related hydrocarbon mixtures. Its primary application is in the qualitative identification of components in complex hydrocarbon samples using gas chromatography (GC). By utilizing its known retention characteristics, specifically its Kovats Retention Index, analysts can verify system performance and accurately identify eluting compounds. This document outlines the relevant properties of this compound, a detailed protocol for its use in a standard GC-based fuel analysis workflow, and data presentation to support its application.

Introduction

Detailed hydrocarbon analysis (DHA) is critical for the quality control and regulatory compliance of fuels such as gasoline. This analysis involves the separation and identification of hundreds of individual hydrocarbon components. Gas chromatography with flame ionization detection (GC-FID) is a primary technique for this purpose.

Accurate peak identification in a complex chromatogram relies on consistent retention times. This compound, a C9 isoparaffin, serves as a valuable reference standard for this purpose. While it can also be a minor component of some petroleum distillates, its consistent elution behavior on non-polar capillary columns makes it an excellent marker for verifying chromatographic conditions and calculating relative retention indices for other compounds.

Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is essential for its use as a reference standard.

PropertyValueReference
Chemical Formula C₉H₂₀[1][2]
CAS Number 1072-05-5[1][2]
Molecular Weight 128.25 g/mol [1]
Boiling Point 135.21 °C
Density (at 20°C) 0.70891 g/mL
Refractive Index (n_D²⁰) 1.40073
Kovats Retention Index (Standard Non-Polar Column) ~831[3]

Table 1: Physicochemical Properties of this compound.

Application: Qualitative Reference Standard in Detailed Hydrocarbon Analysis (DHA)

The primary role of this compound in modern fuel analysis is as a qualitative reference standard. It is particularly useful in methods based on ASTM D6729, "Standard Test Method for Determination of Individual Components in Spark Ignition Engine Fuels by 100 Meter Capillary High Resolution Gas Chromatography."[4][5][6][7]

The methodology relies on the calculation of Kovats Retention Indices for each peak in the chromatogram. The retention index of an unknown compound is calculated relative to the retention times of n-alkanes. By injecting a known standard like this compound, analysts can:

  • Verify System Suitability: Confirm that the GC system is performing correctly by matching the observed retention time of this compound to its known retention index.

  • Aid in Peak Identification: The known elution position of this compound helps to correctly identify neighboring peaks in the complex chromatogram of gasoline.

Below is a logical workflow for utilizing a reference standard in DHA.

A Prepare n-alkane calibration mixture D Inject n-alkane mixture A->D B Prepare this compound verification standard E Inject this compound standard B->E C Dilute gasoline sample F Inject gasoline sample C->F G Determine retention times of n-alkanes D->G H Calculate Kovats Retention Index of this compound E->H J Calculate Kovats Indices for all peaks in gasoline sample F->J G->J I Compare with known index (~831) to verify system H->I I->J If verified K Identify components by matching indices to library J->K cluster_input Input Data cluster_process Processing Logic cluster_output Output n_alkane n-Alkane Retention Times calc_ref_ki Calculate KI for Reference Standard n_alkane->calc_ref_ki calc_gas_ki Calculate KIs for All Gasoline Peaks n_alkane->calc_gas_ki ref_std This compound RT ref_std->calc_ref_ki gasoline Gasoline Chromatogram gasoline->calc_gas_ki verify Verify System (KI ≈ 831?) calc_ref_ki->verify verify->calc_gas_ki Proceed if OK identify Identify Peaks via KI Library calc_gas_ki->identify report Component Identification Report identify->report

References

Application Notes and Protocols for 2,6-Dimethylheptane in Fuel Surrogates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2,6-dimethylheptane as a component in gasoline and jet fuel surrogates. While specific quantitative data for its combustion properties remain elusive in publicly available literature, this document consolidates information on its physical characteristics, discusses its potential role in surrogate formulations based on the properties of similar branched alkanes, and provides detailed protocols for the preparation and analysis of fuel surrogates.

Introduction

Surrogate fuels are mixtures of a limited number of pure, well-characterized chemical compounds designed to emulate the physical and chemical properties of complex real fuels like gasoline and jet fuel.[1] This simplification is crucial for conducting controlled combustion experiments and for developing accurate computational models of engine performance. Branched alkanes are a key class of components in these surrogates, primarily used to increase the Research Octane Number (RON) and Motor Octane Number (MON) in gasoline surrogates, thereby improving anti-knock characteristics. In jet fuel surrogates, they are important for representing the iso-paraffin content of kerosene.

This compound, a C9 branched alkane, is recognized as a fuel additive that enhances the combustion properties of gasoline by improving its octane rating.[2][3] Its molecular structure suggests it could be a valuable component in surrogate mixtures.

Properties of this compound

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₉H₂₀[2]
Molecular Weight 128.26 g/mol [6]
Boiling Point 135.21 °C[7]
Freezing Point -102.95 °C[7]
Density at 20°C 0.70891 g/mL[7]
Refractive Index (n²⁰/D) 1.40073[7]

Application in Gasoline Surrogates

The primary role of branched alkanes in gasoline surrogates is to increase the fuel's resistance to knocking. The octane number of a gasoline is a measure of this resistance and is determined by comparing its combustion behavior to that of primary reference fuels (PRF), which are mixtures of iso-octane (RON/MON = 100) and n-heptane (RON/MON = 0).[8]

While no specific surrogate formulations explicitly listing this compound have been identified in the reviewed literature, its properties as a branched nonane make it a plausible candidate for inclusion. For comparison, other C9+ aromatic compounds derived from catalytic reforming are known to have RON values exceeding 100.

Application in Jet Fuel Surrogates

Jet fuels are primarily composed of a complex mixture of hydrocarbons, including n-alkanes, iso-alkanes (branched alkanes), cycloalkanes, and aromatic compounds.[9] Surrogate mixtures aim to represent the proportions of these different classes of molecules. Highly branched alkanes, such as 2,2,4,6,6-pentamethylheptane, have been identified as promising components for representing the low ignition quality, highly-branched alkanes present in jet fuels.[10] Given its structural similarities, this compound could potentially serve a similar role in jet fuel surrogate formulations. The cetane number (CN) is a critical parameter for jet fuels, indicating the ignition delay of the fuel in a compression-ignition engine. While the specific cetane number for this compound is not available, branched alkanes generally have lower cetane numbers than their straight-chain counterparts.[11]

Experimental Protocols

The following are detailed protocols for the preparation of multi-component fuel surrogates and the determination of their key combustion properties.

Protocol 1: Preparation of Multi-Component Fuel Surrogates

This protocol outlines the steps for the accurate and safe preparation of a multi-component fuel surrogate mixture.

Materials:

  • High-purity (>99%) individual fuel components (e.g., this compound, iso-octane, n-heptane, toluene, etc.)

  • Calibrated volumetric flasks or a high-precision analytical balance

  • Glass bottles with polytetrafluoroethylene (PTFE)-lined caps for storage

  • Pipettes or syringes for liquid transfer

  • Fume hood

  • Personal protective equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Determine Component Volumes/Masses: Based on the desired molar, volumetric, or mass fractions of the surrogate mixture, calculate the required volume or mass of each component.

  • Component Handling (in a fume hood):

    • If preparing by volume, use calibrated volumetric flasks and pipettes to measure the precise volume of each component.

    • If preparing by mass (recommended for higher accuracy), place a clean, dry storage bottle on an analytical balance and tare the balance. Add the required mass of the first component, recording the exact mass. Repeat for each subsequent component, taring the balance before each addition.

  • Mixing: After all components have been added, securely cap the bottle and mix the contents thoroughly by gentle inversion or swirling. Avoid vigorous shaking to minimize the loss of volatile components.

  • Storage: Store the prepared surrogate fuel in a cool, dark, and well-ventilated area away from ignition sources. Ensure the bottle is clearly labeled with the composition and date of preparation.

  • Documentation: Record the exact volumes or masses of each component used to allow for the precise calculation of the final composition.

Protocol 2: Determination of Research Octane Number (RON) - Based on ASTM D2699

This protocol provides a summary of the standard test method for determining the Research Octane Number of a spark-ignition engine fuel.

Apparatus:

  • Standard Cooperative Fuel Research (CFR) engine

  • Knock-detection instrumentation

  • Primary Reference Fuels (PRF): iso-octane and n-heptane

Procedure:

  • Engine Warm-up: Start the CFR engine and allow it to warm up to the specified operating conditions (600 rpm engine speed).

  • Fuel System Purge: Purge the fuel system with the surrogate fuel to be tested.

  • Knock Intensity Measurement: Operate the engine on the surrogate fuel and adjust the compression ratio to produce a standard level of knock intensity as measured by the knock-detection instrumentation.

  • Bracketing with PRFs:

    • Select two PRFs that bracket the expected RON of the sample (one with a slightly higher and one with a slightly lower knock intensity at the same compression ratio).

    • Operate the engine on each PRF and adjust the fuel-air ratio to produce maximum knock.

  • RON Calculation: The RON of the surrogate fuel is interpolated from the knock intensities of the two bracketing PRFs.

Protocol 3: Determination of Motor Octane Number (MON) - Based on ASTM D2700

This protocol summarizes the standard test method for determining the Motor Octane Number, which is conducted under more severe conditions than the RON test.

Apparatus:

  • Standard Cooperative Fuel Research (CFR) engine

  • Knock-detection instrumentation

  • Primary Reference Fuels (PRF): iso-octane and n-heptane

Procedure:

  • Engine Warm-up: Start the CFR engine and allow it to warm up to the specified operating conditions (900 rpm engine speed and a higher intake mixture temperature than for RON).

  • Fuel System Purge: Purge the fuel system with the surrogate fuel to be tested.

  • Knock Intensity Measurement: Operate the engine on the surrogate fuel and adjust the compression ratio to produce a standard level of knock intensity.

  • Bracketing with PRFs:

    • Select two PRFs that bracket the expected MON of the sample.

    • Operate the engine on each PRF and adjust the fuel-air ratio to produce maximum knock.

  • MON Calculation: The MON of the surrogate fuel is interpolated from the knock intensities of the two bracketing PRFs.

Visualizations

The following diagrams illustrate the logical relationships in fuel surrogate formulation and a generalized workflow for fuel characterization.

FuelSurrogateFormulation RealFuel Real Fuel (Gasoline/Jet Fuel) Properties Target Properties (RON, MON, CN, Density, etc.) RealFuel->Properties Characterization Formulation Surrogate Formulation (Mixing Ratios) Properties->Formulation Components Component Selection (n-alkanes, iso-alkanes, aromatics, etc.) Components->Formulation DMH This compound (iso-alkane) DMH->Components Surrogate Surrogate Fuel Formulation->Surrogate Preparation FuelCharacterizationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Prep Prepare Surrogate Mixture RON RON Test (ASTM D2699) Prep->RON MON MON Test (ASTM D2700) Prep->MON CN Cetane Test (ASTM D613) Prep->CN Physical Physical Properties (Density, Viscosity, etc.) Prep->Physical Data Quantitative Data RON->Data MON->Data CN->Data Physical->Data

References

Application Notes and Protocols for Kinetic Modeling of 2,6-Dimethylheptane Oxidation at Low Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the kinetic modeling of 2,6-dimethylheptane oxidation at low temperatures. This document synthesizes information from leading research in the field to offer a practical guide for studying the complex reaction kinetics of branched alkanes, which are crucial components of transportation fuels.

Introduction to Low-Temperature Oxidation of this compound

The low-temperature oxidation of alkanes, occurring roughly between 550 K and 900 K, is characterized by a complex network of elementary reactions involving peroxy radical chemistry. Understanding these pathways is critical for developing predictive kinetic models for fuel combustion, particularly in advanced engine designs. This compound, a branched alkane, exhibits intricate oxidation behavior due to its molecular structure, leading to a variety of reaction intermediates and products. Kinetic modeling, supported by robust experimental data, is essential for elucidating these reaction mechanisms.

Experimental Protocols

Detailed experimental investigation is fundamental to developing and validating kinetic models. The following protocols for two common experimental apparatuses, the Rapid Compression Machine (RCM) and the Jet-Stirred Reactor (JSR), are synthesized from established methodologies in the field.

Protocol for Low-Temperature Oxidation Study in a Rapid Compression Machine (RCM)

A Rapid Compression Machine is utilized to simulate the compression stroke of an internal combustion engine, allowing for the study of autoignition phenomena under controlled conditions.

Objective: To measure ignition delay times and collect intermediate species during the low-temperature oxidation of this compound.

Materials and Equipment:

  • Rapid Compression Machine (RCM) with a creviced piston design to ensure a homogeneous core gas temperature.

  • High-purity this compound (≥99%).

  • Oxidizer mixture (high-purity O₂, N₂, and Ar).

  • Gas mixing system with mass flow controllers.

  • High-speed pressure transducer.

  • Data acquisition system.

  • Gas chromatograph-mass spectrometer (GC-MS) for species analysis.

  • Fast-sampling system with a solenoid valve.

Procedure:

  • Mixture Preparation:

    • Prepare the desired fuel/oxidizer mixture manometrically in a stainless-steel mixing tank. Typical mixtures consist of the fuel, O₂, and a diluent gas (a mixture of N₂ and Ar to control the specific heat ratio).

    • Allow the mixture to homogenize for at least 12 hours before use.

  • RCM Preparation:

    • Clean the reaction chamber thoroughly to remove any residues from previous experiments.

    • Evacuate the reaction chamber to a high vacuum (<10⁻³ Torr).

    • Heat the reaction chamber to the desired initial temperature (T₀).

  • Experiment Execution:

    • Introduce the premixed gas into the reaction chamber to the desired initial pressure (P₀).

    • Initiate the compression stroke. The piston rapidly compresses the gas mixture to a high pressure (P_c) and temperature (T_c).

    • Record the pressure trace from the pressure transducer using the data acquisition system. The ignition delay time is defined as the time from the end of compression to the maximum rate of pressure rise.

  • Data Analysis (Ignition Delay):

    • Analyze the pressure-time history to determine the first-stage and total ignition delay times. The first-stage ignition corresponds to the initial, smaller pressure rise characteristic of low-temperature chemistry.

  • Species Sampling (Optional):

    • For species analysis, quench the reaction at a specific time during the ignition delay by activating the fast-sampling valve.

    • The sampled gas is rapidly expanded into a collection vessel.

    • Analyze the collected sample using GC-MS to identify and quantify the intermediate species.

Protocol for Low-Temperature Oxidation Study in a Jet-Stirred Reactor (JSR)

A Jet-Stirred Reactor is an ideal reactor for studying chemical kinetics at constant temperature and pressure, providing species concentration data as a function of temperature.

Objective: To obtain species concentration profiles as a function of temperature for the low-temperature oxidation of this compound.

Materials and Equipment:

  • Spherical fused-silica Jet-Stirred Reactor (JSR).

  • High-purity this compound (≥99%).

  • Oxidizer and diluent gases (O₂, N₂).

  • Mass flow controllers for precise gas metering.

  • Isothermal oven for reactor temperature control.

  • Gas sampling probe.

  • Analytical equipment: Gas Chromatograph (GC) with Flame Ionization Detector (FID) and Thermal Conductivity Detector (TCD), and often coupled with a Mass Spectrometer (MS). Synchrotron Vacuum Ultraviolet Photoionization Mass Spectrometry (SVUV-PIMS) can provide more detailed analysis of intermediates.

Procedure:

  • Reactor Setup:

    • Place the JSR inside the isothermal oven and set the desired reaction temperature.

    • Establish a constant pressure within the reactor (typically 1-10 atm).

  • Gas Mixture Preparation and Introduction:

    • Use mass flow controllers to introduce a continuous flow of the fuel, oxidizer, and diluent gas into the reactor at the desired equivalence ratio and residence time. The fuel is typically introduced as a vapor by passing the diluent gas through a heated fuel bubbler.

  • Steady-State Operation:

    • Allow the reactor to reach a steady state, which is typically achieved after several residence times.

  • Gas Sampling and Analysis:

    • Extract a sample of the reacting mixture from the reactor through a heated sampling probe.

    • Analyze the sample using GC-FID/TCD for the quantification of reactants and major products, and GC-MS or SVUV-PIMS for the identification and quantification of intermediate species.

  • Data Collection:

    • Repeat the experiment at various temperatures to obtain species mole fraction profiles as a function of temperature.

Data Presentation

The following tables present representative quantitative data for the low-temperature oxidation of a branched alkane, illustrating the typical results obtained from the experimental protocols described above.

Table 1: Representative Ignition Delay Times for a Branched Alkane in a Rapid Compression Machine.

Temperature (K)Pressure (bar)Equivalence Ratio (Φ)First-Stage Ignition Delay (ms)Total Ignition Delay (ms)
650201.05.215.8
700201.02.18.5
750201.01.56.3
800201.02.87.9
850201.04.59.2
750151.02.08.1
750251.01.25.1
750200.51.87.2
750201.51.35.7

Note: This data is representative and illustrates the negative temperature coefficient (NTC) behavior between 750 K and 850 K, where the ignition delay increases with temperature.

Table 2: Representative Product Mole Fractions from the Low-Temperature Oxidation of a Branched Alkane in a Jet-Stirred Reactor.

Temperature (K)Fuel (mole fraction)O₂ (mole fraction)CO (mole fraction)CO₂ (mole fraction)CH₂O (mole fraction)C₄H₈O (cyclic ether, ppm)
5500.00480.0490.00010.00015010
6000.00420.0450.00050.000425080
6500.00310.0380.00150.0012600250
7000.00350.0400.00120.0010500180
7500.00400.0430.00080.0007350100
8000.00320.0370.00180.001670050
8500.00150.0250.00350.0030120020

Note: This data is representative and shows the consumption of fuel and O₂, and the formation of major products and a representative cyclic ether intermediate. The NTC region is visible between approximately 650 K and 750 K, where fuel conversion decreases.

Visualization of Experimental Workflow and Reaction Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the generalized low-temperature oxidation pathway for a branched alkane.

Experimental_Workflow cluster_prep Mixture Preparation cluster_exp Experiment cluster_analysis Data Acquisition & Analysis Fuel This compound Mixer Gas Mixing Tank Fuel->Mixer Oxidizer O2 / N2 / Ar Oxidizer->Mixer RCM Rapid Compression Machine Mixer->RCM JSR Jet-Stirred Reactor Mixer->JSR Pressure Pressure Trace RCM->Pressure Sampling Gas Sampling RCM->Sampling JSR->Sampling Kinetics Kinetic Modeling Pressure->Kinetics GCMS GC-MS / SVUV-PIMS Sampling->GCMS GCMS->Kinetics

Typical workflow for low-temperature oxidation studies.

Low_Temp_Oxidation_Pathway Generalized Low-Temperature Oxidation Pathway for a Branched Alkane RH This compound (RH) R Alkyl Radical (R.) RH->R + OH., O₂ RO2 Alkylperoxy Radical (RO₂.) R->RO2 + O₂ QOOH Hydroperoxyalkyl Radical (.QOOH) RO2->QOOH Isomerization O2QOOH Peroxyhydroperoxyalkyl Radical (.O₂QOOH) QOOH->O2QOOH + O₂ CE Cyclic Ether + OH. QOOH->CE Cyclization Alkene Alkene + HO₂. QOOH->Alkene β-scission KHP Ketohydroperoxide (KHP) + OH. O2QOOH->KHP Isomerization & Decomposition Branching Chain Branching (Products + 2OH.) KHP->Branching

Generalized low-temperature oxidation pathway.

Application Note: Chiral Separation of 2,6-Dimethylheptane Enantiomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylheptane is a branched-chain alkane and a component of various natural and synthetic products. As with many chiral molecules, the individual enantiomers of this compound can exhibit different biological activities and chemical properties. Consequently, the ability to separate and quantify these enantiomers is of significant importance in fields ranging from petrochemistry to the development of pharmaceuticals and fine chemicals. This application note provides a detailed protocol for the chiral separation of this compound enantiomers using gas chromatography (GC) with a chiral stationary phase (CSP). The methodology is based on established principles for the enantioselective analysis of non-functionalized hydrocarbons.

Principle of Separation

The separation of enantiomers by gas chromatography is achieved by utilizing a chiral stationary phase that interacts diastereomerically with the enantiomeric analytes. For non-polar compounds like this compound, which lack functional groups for strong hydrogen bonding or dipole-dipole interactions, the primary mechanism for chiral recognition is based on inclusion complexation and van der Waals forces. Derivatized cyclodextrin-based CSPs are particularly well-suited for this purpose. The chiral cavities of the cyclodextrin molecules provide a three-dimensional structure into which the enantiomers can partially fit. Subtle differences in the molecular shape and size of the (R)- and (S)-enantiomers of this compound lead to differences in the stability of the transient diastereomeric complexes formed with the chiral stationary phase, resulting in different retention times and, thus, their separation.

Experimental Workflow

The overall workflow for the chiral separation of this compound enantiomers is depicted in the following diagram.

G cluster_params Adjustable GC Parameters cluster_outcomes Separation Outcomes Temp Oven Temperature Program Resolution Peak Resolution (Rs) Temp->Resolution Retention Retention Time (tR) Temp->Retention Flow Carrier Gas Flow Rate Flow->Resolution Efficiency Column Efficiency (N) Flow->Efficiency Column Chiral Stationary Phase Column->Resolution Selectivity (α) Efficiency->Resolution

Application Notes and Protocols: 2,6-Dimethylheptane in the Study of Branched Alkane Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,6-Dimethylheptane (C₉H₂₀) is a branched alkane that serves as a valuable model compound for studying the complex reaction mechanisms of branched-chain hydrocarbons. Its structure, featuring tertiary and secondary carbon-hydrogen bonds, provides multiple sites for radical attack, leading to a diverse range of reaction pathways and products. Understanding these mechanisms is crucial in fields such as combustion science for developing more efficient and cleaner fuels, as well as in catalysis and synthetic chemistry. These notes provide detailed protocols for investigating the reaction mechanisms of this compound, with a focus on low-temperature oxidation, pyrolysis, catalytic cracking, and isomerization.

A general workflow for investigating the reaction mechanisms of this compound is outlined below.

G cluster_prep Preparation cluster_reaction Reaction Studies cluster_analysis Analysis Synthesis Synthesis of This compound Purification Purification and Characterization Synthesis->Purification Oxidation Low-Temperature Oxidation Purification->Oxidation Pyrolysis Pyrolysis Purification->Pyrolysis Cracking Catalytic Cracking Purification->Cracking Isomerization Isomerization Purification->Isomerization Product_Analysis Product Analysis (GC-MS) Oxidation->Product_Analysis Pyrolysis->Product_Analysis Cracking->Product_Analysis Isomerization->Product_Analysis Data_Analysis Kinetic Modeling and Data Analysis Product_Analysis->Data_Analysis

Figure 1: General workflow for studying this compound reaction mechanisms.

Synthesis of this compound

Application Note: A reliable synthesis of high-purity this compound is the foundational step for any mechanistic study. A common and effective method is the Grignard reaction, which allows for the controlled formation of the desired carbon skeleton.[1]

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is based on the general method described for the synthesis of this compound.[1]

Materials:

  • Isobutyl magnesium bromide (Grignard reagent)

  • Ethyl formate

  • Diethyl ether (anhydrous)

  • Sulfuric acid (98%)

  • Sodium-potassium alloy

  • Apparatus for Grignard reaction, distillation, and hydrogenation.

Procedure:

  • Grignard Reaction: Isobutyl magnesium bromide is coupled with ethyl formate in anhydrous diethyl ether to produce 2,6-dimethylheptanol-4.[1]

  • Hydrogenation: The resulting 2,6-dimethylheptanol-4 is hydrogenated to yield crude this compound.

  • Purification:

    • The crude alkane is treated with 98% sulfuric acid to remove any unsaturated impurities.

    • The product is then washed, dried, and refluxed over a sodium-potassium alloy to remove any remaining impurities.

    • Finally, the purified this compound is obtained by careful fractional distillation.[1]

Low-Temperature Oxidation

Application Note: The study of low-temperature oxidation of this compound is critical for understanding autoignition phenomena in internal combustion engines. Branched alkanes like this compound exhibit unique oxidation behavior, including the negative temperature coefficient (NTC) region, which is governed by complex radical chain reactions.[2] A rapid compression machine (RCM) is an ideal apparatus for investigating these reactions under controlled, engine-relevant conditions.[3][4][5][6][7]

Experimental Protocol: Low-Temperature Oxidation in a Rapid Compression Machine

This protocol is based on the experimental setup described by He et al. (2021) for the study of this compound oxidation.[2]

Apparatus:

  • Rapid Compression Machine (RCM)

  • Gas mixing system

  • Pressure transducers

  • Data acquisition system

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

G cluster_setup Experimental Setup cluster_experiment RCM Experiment cluster_analysis Data Analysis Mixture_Prep Prepare Fuel/Oxidizer/Diluent Mixture Load_RCM Load Mixture into RCM Chamber Mixture_Prep->Load_RCM Compression Rapid Compression Load_RCM->Compression Ignition Autoignition Compression->Ignition Pressure_Trace Record Pressure vs. Time Ignition->Pressure_Trace Product_Analysis Analyze Products (optional, via rapid sampling) Ignition->Product_Analysis IDT_Calc Calculate Ignition Delay Time (IDT) Pressure_Trace->IDT_Calc

Figure 2: Workflow for a rapid compression machine (RCM) experiment.

Procedure:

  • Mixture Preparation: Prepare a gaseous mixture of this compound, oxygen (O₂), and a diluent gas (e.g., nitrogen N₂, argon Ar) in a mixing tank. The composition is determined by the desired equivalence ratio (φ).

  • RCM Setup:

    • Heat the RCM combustion chamber to the desired initial temperature.

    • Evacuate the chamber to remove any residual gases.

  • Experiment Execution:

    • Introduce the prepared gas mixture into the RCM chamber to a specified initial pressure.

    • Initiate the compression stroke. The piston rapidly compresses the gas mixture to a high pressure and temperature, simulating conditions in an engine cylinder.

    • Record the pressure inside the chamber as a function of time using a pressure transducer.

  • Data Acquisition and Analysis:

    • The ignition delay time is determined from the pressure trace as the time from the end of compression to the maximum rate of pressure rise.[7]

    • Repeat the experiment at various compressed temperatures and pressures to map the ignition behavior, including the NTC region.

Quantitative Data: Ignition Delay Times

The following table summarizes the experimental conditions used by He et al. (2021) for measuring the ignition delay times (IDTs) of this compound.[2]

ParameterValue Range
Pressure (p)10 - 21 bar
Temperature (T)600 - 900 K
Equivalence Ratio (φ)0.5 - 1.0

Simplified Low-Temperature Oxidation Pathway

G RH This compound (RH) R Alkyl Radical (R.) RH->R + OH. ROO Alkylperoxy Radical (ROO.) R->ROO + O₂ QOOH Hydroperoxyalkyl Radical (.QOOH) ROO->QOOH Isomerization O2QOOH O₂QOOH Radical QOOH->O2QOOH + O₂ KHP Ketohydroperoxide (KHP) O2QOOH->KHP Isomerization Branching Chain Branching (Leads to Ignition) KHP->Branching Decomposition (+ 2OH.)

Figure 3: Simplified low-temperature oxidation pathway for alkanes.

Pyrolysis

Application Note: Pyrolysis is the thermal decomposition of a molecule in the absence of an oxidizing agent. Studying the pyrolysis of this compound provides fundamental insights into the C-C and C-H bond scission energies and the subsequent radical reactions that form smaller hydrocarbons. This is relevant for understanding thermal cracking processes in the petrochemical industry.

Experimental Protocol: Pyrolysis in a Flow Reactor

This is a generalized protocol for studying the pyrolysis of a branched alkane.

Apparatus:

  • High-temperature flow reactor (e.g., quartz tube furnace)

  • Syringe pump for liquid feed

  • Mass flow controllers for carrier gas

  • Condensation trap for liquid products

  • Gas sampling bags for gaseous products

  • GC-MS for product analysis

Procedure:

  • Reactor Setup: Heat the flow reactor to the desired pyrolysis temperature (typically > 500 °C).

  • Feed Introduction:

    • Use a syringe pump to introduce liquid this compound at a controlled flow rate into a heated zone for vaporization.

    • Use a carrier gas (e.g., N₂ or Ar) to transport the vaporized alkane through the reactor.

  • Reaction: Allow the vapor to pass through the heated reaction zone for a defined residence time.

  • Product Collection:

    • Cool the reactor outlet stream to condense liquid products in a cold trap.

    • Collect gaseous products in gas sampling bags.

  • Analysis: Analyze the composition of the liquid and gaseous products using GC-MS.

Anticipated Product Distribution

The following table shows a hypothetical product distribution for the pyrolysis of this compound, based on typical alkane cracking behavior.

Product ClassExample SpeciesExpected Yield
Light AlkanesMethane, Ethane, PropaneHigh
Light AlkenesEthene, Propene, IsobuteneHigh
C4-C8 FragmentsButanes, Pentenes, HexanesModerate
Unreacted AlkaneThis compoundVaries with T

Catalytic Cracking

Application Note: Catalytic cracking is a key refinery process for converting large hydrocarbons into more valuable smaller molecules, such as gasoline components and light olefins. Using this compound as a model compound allows for the study of catalyst performance (e.g., zeolites) and the influence of branched structures on product selectivity.[8][9][10][11]

Experimental Protocol: Catalytic Cracking in a Fixed-Bed Reactor

This is a generalized protocol for catalytic cracking.

Apparatus:

  • Fixed-bed catalytic reactor

  • Catalyst (e.g., HZSM-5 or Y-zeolite)

  • Temperature and pressure controllers

  • Feed system (as in pyrolysis)

  • Product collection and analysis system (as in pyrolysis)

Procedure:

  • Catalyst Preparation: Load a known amount of the chosen zeolite catalyst into the reactor and pre-treat it (e.g., by calcination in air and reduction in H₂ if a metal component is present).

  • Reaction:

    • Heat the reactor to the desired reaction temperature (e.g., 450-550 °C).

    • Introduce vaporized this compound, along with a carrier gas, over the catalyst bed at a specific weight hourly space velocity (WHSV).

  • Product Analysis: Collect and analyze the products as described for pyrolysis. The product slate will be influenced by the shape-selectivity of the zeolite catalyst.[11]

Anticipated Product Distribution (Zeolite Catalyst)

Product ClassExample SpeciesExpected Yield
Light OlefinsPropene, ButenesHigh
Branched AlkanesIsobutane, IsopentaneHigh
AromaticsBenzene, Toluene, Xylenes (BTX)Moderate
CokeCarbonaceous depositsVaries with catalyst

Isomerization

Application Note: Skeletal isomerization is a crucial reaction for increasing the octane number of gasoline components. Studying the isomerization of this compound over bifunctional catalysts (containing both metal and acid sites) helps elucidate the mechanism involving dehydrogenation, isomerization of the alkene intermediate, and hydrogenation.[12][13][14]

Experimental Protocol: Isomerization over a Bifunctional Catalyst

This is a generalized protocol for alkane isomerization.

Apparatus:

  • Fixed-bed catalytic reactor

  • Bifunctional catalyst (e.g., Pt/Al₂O₃ or Pt/Zeolite)

  • Hydrogen (H₂) gas supply

  • Feed and product analysis systems

Procedure:

  • Catalyst Activation: Activate the catalyst in situ by heating under a flow of hydrogen.

  • Reaction:

    • Set the reactor to the desired temperature (e.g., 150-250 °C) and pressure.

    • Introduce vaporized this compound along with a stream of hydrogen over the catalyst bed.

  • Product Analysis: Analyze the reactor effluent using an online GC to determine the conversion of this compound and the selectivity towards its isomers.

Anticipated Product Distribution

Product ClassExample SpeciesExpected Yield
Isomers2,5-Dimethylheptane, 3,5-Dimethylheptane, etc.High
Cracking ProductsLight alkanes (C1-C4)Low (side reaction)
Unreacted AlkaneThis compoundVaries with conditions

Product Analysis

Application Note: Gas chromatography coupled with mass spectrometry (GC-MS) is the standard technique for the separation, identification, and quantification of the complex product mixtures generated from alkane reactions.[15][16][17]

Experimental Protocol: GC-MS Analysis of Reaction Products

G Sample Gaseous or Liquid Product Sample Injection GC Injection Sample->Injection Separation Separation on Capillary Column Injection->Separation Detection_MS MS Detection (Ionization & Mass Analysis) Separation->Detection_MS Data_System Data System Detection_MS->Data_System Chromatogram Chromatogram (Retention Time) Data_System->Chromatogram Mass_Spectrum Mass Spectrum (Fragmentation Pattern) Data_System->Mass_Spectrum Identification Compound Identification Chromatogram->Identification Mass_Spectrum->Identification Quantification Quantification Identification->Quantification

Figure 4: General workflow for product analysis by GC-MS.

Procedure:

  • Sample Preparation:

    • For liquid samples, dilute with a suitable solvent (e.g., dichloromethane).

    • For gaseous samples, use a gas-tight syringe or a gas sampling loop for injection.

  • GC Separation:

    • Inject the sample into the GC.

    • Use a suitable capillary column (e.g., a non-polar column like DB-1 or DB-5) to separate the components based on their boiling points and polarity.

    • Employ a temperature program to elute a wide range of products.

  • MS Detection:

    • As components elute from the GC column, they enter the mass spectrometer.

    • The molecules are ionized (typically by electron ionization, EI) and fragmented.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis:

    • Identification: Identify each compound by comparing its retention time and mass spectrum to those of known standards or to a spectral library (e.g., NIST).

    • Quantification: Determine the concentration of each product by integrating the peak area in the chromatogram and comparing it to a calibration curve generated from standards.

References

Protocol for the Preparation of 2,6-Dimethylheptane Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dimethylheptane is a branched-chain alkane that serves as a significant component in fuel research and as a standard in the analysis of petroleum products.[1] Accurate quantification of this compound in various matrices is crucial for quality control and research applications, frequently accomplished using gas chromatography (GC). The preparation of precise and accurate standard solutions is a fundamental prerequisite for reliable analytical results.

This application note provides a detailed protocol for the preparation of a primary stock solution and a series of working standard solutions of this compound. The protocol is intended for researchers, scientists, and drug development professionals engaged in analytical chemistry.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and the accurate preparation of standard solutions.

PropertyValueReference
Molecular Formula C₉H₂₀[2]
Molecular Weight 128.26 g/mol [2]
Appearance Colorless liquid[3]
Density (at 20°C) 0.7089 g/mL[4]
Boiling Point 135.2°C[4]
Solubility Insoluble in water; Soluble in organic solvents[3][5]

Safety Precautions

This compound is a flammable liquid and should be handled with appropriate safety measures in a well-ventilated area, preferably within a chemical fume hood.[6][7][8]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[6]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[9] Keep away from heat, sparks, and open flames.[7] Use non-sparking tools.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from oxidizing agents.[10][11]

Experimental Protocol

This protocol outlines the preparation of a primary stock solution of this compound and a subsequent series of working standards by serial dilution. High-purity (≥99%) this compound and analytical grade hexane are recommended for the preparation of these solutions.

Materials and Equipment
  • This compound (≥99% purity)

  • n-Hexane (Analytical Grade)

  • Analytical balance (± 0.0001 g)

  • Volumetric flasks (Class A): 10 mL, 50 mL

  • Micropipettes (calibrated)

  • Glass vials with screw caps

  • Beakers

  • Spatula

  • Fume hood

Preparation of Primary Stock Solution (1000 µg/mL)
  • Tare the Balance: Place a clean, dry beaker on the analytical balance and tare it.

  • Weigh this compound: Carefully weigh approximately 10 mg of this compound into the tared beaker. Record the exact weight.

  • Dissolve: Add a small amount of n-hexane to the beaker to dissolve the this compound.

  • Transfer to Volumetric Flask: Quantitatively transfer the solution to a 10 mL Class A volumetric flask. Rinse the beaker multiple times with small volumes of n-hexane and add the rinsings to the volumetric flask to ensure complete transfer.

  • Dilute to Volume: Add n-hexane to the volumetric flask until the bottom of the meniscus is level with the calibration mark.

  • Homogenize: Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

  • Calculate the Exact Concentration: The exact concentration of the stock solution should be calculated based on the actual weight of this compound and the final volume of the solution.

    Concentration (µg/mL) = (Mass of this compound (mg) / Volume of solution (mL)) * 1000

Preparation of Working Standard Solutions

A series of working standard solutions can be prepared from the primary stock solution by serial dilution. The following table provides a dilution scheme to prepare working standards of 100, 50, 25, 10, and 5 µg/mL.

Working Standard Concentration (µg/mL)Volume of Stock/Previous Standard to Transfer (mL)Concentration of Stock/Previous Standard (µg/mL)Final Volume (mL)
1001.01000 (Primary Stock)10
505.010010
252.510010
101.010010
50.510010

Procedure for Serial Dilution:

  • Label clean, dry 10 mL volumetric flasks for each working standard.

  • Using a calibrated micropipette, transfer the specified volume of the stock or higher concentration working standard into the appropriately labeled volumetric flask.

  • Dilute to the 10 mL mark with n-hexane.

  • Stopper the flask and invert several times to ensure thorough mixing.

Data Presentation

The following table summarizes the concentrations of the prepared standard solutions.

SolutionConcentration (µg/mL)
Primary Stock Solution1000
Working Standard 1100
Working Standard 250
Working Standard 325
Working Standard 410
Working Standard 55

Visualization of the Experimental Workflow

The following diagram illustrates the workflow for the preparation of this compound standard solutions.

G cluster_0 Preparation of Primary Stock Solution cluster_1 Preparation of Working Standards (Serial Dilution) weigh Weigh this compound dissolve Dissolve in Hexane weigh->dissolve transfer Transfer to 10 mL Volumetric Flask dissolve->transfer dilute_stock Dilute to Volume with Hexane transfer->dilute_stock stock Primary Stock Solution (1000 µg/mL) dilute_stock->stock ws1 Working Standard 1 (100 µg/mL) stock->ws1 1 mL to 10 mL ws2 Working Standard 2 (50 µg/mL) ws1->ws2 5 mL to 10 mL ws3 Working Standard 3 (25 µg/mL) ws1->ws3 2.5 mL to 10 mL ws4 Working Standard 4 (10 µg/mL) ws1->ws4 1 mL to 10 mL ws5 Working Standard 5 (5 µg/mL) ws1->ws5 0.5 mL to 10 mL

Caption: Workflow for the preparation of this compound standard solutions.

References

Application Notes and Protocols for the Use of 2,6-Dimethylheptane in Internal Combustion Engine Performance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

2,6-Dimethylheptane (C9H20) is a branched-chain alkane that serves as a valuable compound in the study of internal combustion engine performance.[1] Its well-defined chemical structure and properties make it a suitable candidate for investigating the effects of fuel composition on combustion characteristics, particularly as a component or additive in gasoline. Branched alkanes are known to have higher octane ratings compared to their straight-chain counterparts, which makes them effective at resisting engine knock and improving overall engine efficiency.[2] These application notes provide detailed protocols for evaluating the performance of this compound in a spark-ignition engine, focusing on its impact on octane rating, fuel consumption, and emissions.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its application in engine studies.

PropertyValueUnit
Chemical Formula C9H20-
Molecular Weight 128.25 g/mol
Boiling Point 135.21 ± 0.02°C
Density at 20°C 0.70891 ± 0.00003g/mL
Research Octane Number (RON) Estimated ~40-50-
Motor Octane Number (MON) Estimated ~40-50-

Key Performance Indicators in Engine Studies

When evaluating the performance of this compound, the following parameters are of primary interest:

  • Octane Number (RON and MON): This is a measure of a fuel's resistance to auto-ignition (knocking). Higher octane numbers are desirable for spark-ignition engines.[4]

  • Brake Specific Fuel Consumption (BSFC): This metric quantifies the fuel efficiency of an engine, representing the mass of fuel consumed per unit of energy produced.[5]

  • Engine Emissions: The primary regulated emissions from internal combustion engines are:

    • Nitrogen Oxides (NOx): Formed at high combustion temperatures.

    • Carbon Monoxide (CO): A product of incomplete combustion.

    • Unburned Hydrocarbons (HC): Unburned fuel exhausted from the engine.

Experimental Protocols

Fuel Blend Preparation

Objective: To prepare a homogenous blend of this compound with a base gasoline for engine testing.

Materials:

  • This compound (high purity)

  • Base gasoline (e.g., a reference fuel with a known octane rating)

  • Calibrated measuring cylinders or gravimetric scale

  • Airtight fuel container

  • Mixing apparatus (e.g., magnetic stirrer or mechanical shaker)

Procedure:

  • Determine the desired volumetric or mass percentage of this compound in the final fuel blend. Common blending ratios for additives are in the range of 5% to 20% by volume.

  • Accurately measure the required volume or mass of this compound and the base gasoline.

  • In a well-ventilated area, add the this compound to the base gasoline in the fuel container. It is generally recommended to add the additive first, followed by the base fuel, to ensure good mixing during the filling process.[6]

  • Securely seal the container and agitate the mixture thoroughly for at least 15-20 minutes to ensure homogeneity.

  • Allow the blend to sit for a short period to ensure no phase separation occurs.

  • Label the container clearly with the composition of the blend.

Fuel_Blend_Preparation cluster_start Start cluster_procedure Procedure cluster_end End start Determine Blend Ratio measure Measure Components start->measure Specify % volume or mass add Add Additive to Base Fuel measure->add mix Mix Thoroughly add->mix 15-20 mins settle Allow to Settle mix->settle label_container Label Container settle->label_container end_product Homogenous Fuel Blend label_container->end_product

Caption: Workflow for preparing fuel blends.

Octane Number Determination

Objective: To determine the Research Octane Number (RON) and Motor Octane Number (MON) of the prepared fuel blend.

Methodology: The standard test methods for determining RON and MON are ASTM D2699 and ASTM D2700, respectively.[1][7] These tests are performed using a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[8][9]

Apparatus:

  • CFR Engine (compliant with ASTM D2699 and D2700 specifications)

  • Instrumentation for measuring engine speed, temperatures, and knock intensity

  • Reference fuels (isooctane and n-heptane)

  • The prepared fuel blend containing this compound

Protocol Summary (ASTM D2699 - RON):

  • Engine Warm-up: Warm up the CFR engine according to the standard procedure to ensure all operating parameters are stable.[10]

  • Standardization: Calibrate the engine using reference fuels of known octane numbers to ensure it is operating within the specified tolerances.

  • Test Conditions: Set the engine to the RON operating conditions: 600 rpm engine speed and a specified intake air temperature based on barometric pressure.[9]

  • Bracketing: Test the sample fuel and compare its knock intensity to that of two reference fuel blends that bracket the expected octane number of the sample.

  • Determination: The octane number of the sample is determined by interpolation between the knock intensities of the two bracketing reference fuels.

Protocol Summary (ASTM D2700 - MON):

  • Engine Warm-up and Standardization: Similar to the RON test, warm up and standardize the CFR engine.[7]

  • Test Conditions: Set the engine to the more severe MON operating conditions: 900 rpm engine speed and a higher, constant intake mixture temperature of 149°C (300°F).[3]

  • Bracketing and Determination: The procedure for bracketing and determining the octane number is the same as for the RON test.

Octane_Number_Testing cluster_setup Engine Setup cluster_ron RON (ASTM D2699) cluster_mon MON (ASTM D2700) warmup Engine Warm-up standardize Standardize with Reference Fuels warmup->standardize ron_conditions Set RON Conditions (600 rpm) standardize->ron_conditions mon_conditions Set MON Conditions (900 rpm, 149°C) standardize->mon_conditions ron_test Test Sample Fuel ron_conditions->ron_test ron_bracket Bracket with Reference Blends ron_test->ron_bracket ron_result Determine RON ron_bracket->ron_result mon_test Test Sample Fuel mon_conditions->mon_test mon_bracket Bracket with Reference Blends mon_test->mon_bracket mon_result Determine MON mon_bracket->mon_result

Caption: Workflow for RON and MON testing.

Engine Performance and Emissions Testing

Objective: To evaluate the effect of this compound on engine performance (BSFC) and exhaust emissions (NOx, CO, HC).

Apparatus:

  • A multi-cylinder spark-ignition test engine mounted on a dynamometer.

  • Engine control unit (ECU) for adjusting parameters like ignition timing and air-fuel ratio.

  • Fuel flow meter.

  • Exhaust gas analyzer.

  • Data acquisition system.

Procedure:

  • Engine Installation and Baseline Test:

    • Install the test engine on the dynamometer.

    • Run the engine with the base gasoline to establish baseline performance and emissions data across a range of engine speeds and loads.

  • Fuel System Purge:

    • Drain the base gasoline from the fuel system.

    • Flush the system with the this compound fuel blend to ensure no residual base fuel remains.

  • Test with Fuel Blend:

    • Run the engine with the this compound fuel blend under the same range of engine speeds and loads as the baseline test.

  • Data Acquisition:

    • For each operating point (a specific speed and load), allow the engine to stabilize.

    • Record the following data:

      • Engine speed (rpm)

      • Engine torque (Nm)

      • Fuel flow rate (g/s)

      • Concentrations of NOx, CO, and HC in the exhaust gas (ppm or g/kWh).

  • Calculations:

    • Calculate brake power (kW) from engine speed and torque.

    • Calculate Brake Specific Fuel Consumption (BSFC) using the formula: BSFC (g/kWh) = Fuel Flow Rate (g/h) / Brake Power (kW).

Engine_Performance_Testing cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis install Install Engine on Dynamometer baseline Run Baseline Test (Base Fuel) install->baseline purge Purge Fuel System baseline->purge test_blend Run Test with Fuel Blend purge->test_blend data_acq Acquire Data (Speed, Torque, Fuel Flow, Emissions) test_blend->data_acq calc_power Calculate Brake Power data_acq->calc_power calc_bsfc Calculate BSFC data_acq->calc_bsfc compare Compare Blend vs. Baseline calc_power->compare calc_bsfc->compare

Caption: Workflow for engine performance and emissions testing.

Expected Results and Data Presentation

The addition of this compound to gasoline is expected to increase the octane rating of the blend, which may allow for more advanced ignition timing without knock, potentially leading to improved thermal efficiency. The impact on BSFC and emissions will depend on the specific engine operating conditions.

Ignition Delay Data

A study on the low-temperature oxidation of this compound in a rapid compression machine provides valuable data on its ignition characteristics.

Pressure (bar)Temperature (K)Equivalence Ratio (φ)Ignition Delay Time (ms)
10 - 21600 - 9000.5 - 1.0Refer to specific experimental data
Data from He et al.[11]
Representative Engine Performance Data

The following table illustrates how to present the comparative data from the engine performance and emissions tests. The values provided are hypothetical and should be replaced with experimental results.

Engine Speed (rpm)Engine Load (%)FuelBSFC (g/kWh)NOx (g/kWh)CO (g/kWh)HC (g/kWh)
200025Base Gasoline3005.020.02.0
20002510% 2,6-DMH Blend2955.219.51.9
200050Base Gasoline2808.015.01.5
20005010% 2,6-DMH Blend2768.314.71.4
300025Base Gasoline3206.022.02.5
30002510% 2,6-DMH Blend3156.321.52.4
300050Base Gasoline3009.018.01.8
30005010% 2,6-DMH Blend2959.417.61.7

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the systematic evaluation of this compound as a fuel component in internal combustion engine performance studies. By following these standardized procedures, researchers can obtain reliable and comparable data on its effects on octane rating, fuel efficiency, and exhaust emissions, thereby contributing to the development of advanced and cleaner fuel technologies.

References

Troubleshooting & Optimization

Challenges in the purification of 2,6-Dimethylheptane from its isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2,6-Dimethylheptane. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with separating this compound from its structural isomers.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of this compound from its isomers so challenging?

A1: The primary challenge lies in the fact that this compound is one of 35 structural isomers of nonane (C9H20).[1][2] These isomers often possess very similar physical and chemical properties, particularly their boiling points and polarity.[3][4] This similarity makes separation by conventional techniques like fractional distillation extremely difficult, often requiring high-energy inputs and specialized equipment.[3][5]

Q2: What are the principal methods for separating this compound from other C9H20 isomers?

A2: The main separation strategies include:

  • Extractive Distillation: This method uses a solvent to alter the relative volatilities of the isomers, enhancing separation.[3][6][7]

  • Adsorptive Separation: This technique employs porous materials like zeolites or metal-organic frameworks (MOFs) that selectively adsorb isomers based on their size and shape.[4][8][9][10]

  • Azeotropic Distillation: This involves adding an entrainer that forms a low-boiling azeotrope with one or more of the isomers, allowing for its removal.[3]

  • Preparative Chromatography (GC/HPLC): High-resolution gas or liquid chromatography can be used for separation, particularly on smaller scales.[11][12][13]

Q3: When should I choose extractive distillation over fractional distillation?

A3: Extractive distillation is preferable when dealing with isomers that have very close boiling points (low relative volatility).[3][6] While fractional distillation relies solely on the inherent boiling point differences, extractive distillation introduces a solvent that selectively interacts with certain isomers, artificially increasing the volatility difference and making separation more efficient and economically viable.[3]

Q4: How do molecular sieves like zeolites work to separate alkane isomers?

A4: Zeolites have a highly regular and porous crystalline structure with channels of a specific size.[10] Separation can occur via two main principles:

  • Molecular Sieving: Only isomers with a kinetic diameter smaller than the zeolite's pores can enter, effectively trapping them while larger isomers pass through. For example, Zeolite 5A is often used to separate linear alkanes from branched isomers.[8][9]

  • Configurational Entropy Effects: Some zeolites, like silicalite-1, can separate isomers based on how efficiently they "pack" within the channels, which is driven by entropy.[9]

Troubleshooting Guides

Problem 1: Poor resolution between isomer peaks in Gas Chromatography (GC) analysis.

  • Question: I am running a GC analysis on my C9H20 isomer mixture, but the peaks for this compound and other isomers are overlapping significantly. How can I improve the separation?

  • Answer:

    • Optimize Temperature Program: Decrease the ramp rate of your temperature program to allow more time for the isomers to separate on the column. A slower ramp provides more interaction time with the stationary phase.

    • Use a Different Column: Your current stationary phase may not be selective enough. Consider a column with a different polarity. For nonpolar alkanes, a longer column can also improve resolution. Specialized stationary phases, such as those based on functionalized multi-walled carbon nanotubes or metal-organic frameworks, have shown success in separating alkane isomers.[11][12]

    • Reduce Injection Volume/Concentration: Overloading the column can lead to peak broadening and poor resolution. Try injecting a smaller volume or diluting your sample.

    • Adjust Carrier Gas Flow Rate: Ensure your carrier gas (e.g., Helium, Hydrogen) is flowing at its optimal linear velocity for your column's internal diameter. Deviating from the optimal flow rate can decrease efficiency.

Problem 2: Fractional distillation is not enriching the this compound concentration.

  • Question: I am attempting to purify this compound using fractional distillation, but the composition of the distillate is nearly identical to the starting mixture. What is going wrong?

  • Answer:

    • Insufficient Column Efficiency: The boiling points of C9H20 isomers are likely too close for your current setup. Separating them requires a distillation column with a very high number of theoretical plates.[3] You may need a longer packed column or a column with more trays.

    • Incorrect Reflux Ratio: For separating close-boiling compounds, a high reflux ratio is necessary to achieve equilibrium at each theoretical plate.[3] Try increasing the reflux ratio, but be aware that this will also increase the distillation time.

    • Consider Advanced Distillation: If fractional distillation remains ineffective, your mixture is a prime candidate for extractive or azeotropic distillation.[3] These methods are specifically designed for mixtures with low relative volatility.

Problem 3: Low yield after adsorptive separation using zeolites.

  • Question: I used a zeolite column to separate my isomer mixture, and while the purity is high, the recovered yield of this compound is very low. What could be the cause?

  • Answer:

    • Irreversible Adsorption: The target molecule might be too strongly adsorbed onto the zeolite. This can happen if the pore size and shape are a perfect match, leading to high binding affinity. Consider using a desorbing agent (solvent or gas) or increasing the temperature during the elution/desorption step.

    • Incorrect Zeolite Selection: The chosen zeolite may be separating linear alkanes from all branched isomers, but not differentiating between the various branched structures effectively.[8][9] You may need to screen different types of zeolites (e.g., ZSM-5, Beta) with varying pore sizes to find one that is selective for your target isomer.[10]

    • Channel Blockage: Impurities in your sample or degradation of the isomers could be blocking the zeolite pores. Ensure your starting material is pre-purified to remove any contaminants.

    • Inefficient Desorption/Elution: The solvent or conditions used to recover the adsorbed product may be inadequate. Experiment with different solvents or higher temperatures to ensure complete desorption from the zeolite bed.

Data Presentation

The primary difficulty in purifying this compound is its close boiling point to its many isomers. The following table presents the physical properties of this compound and highlights the challenge by showing the small differences among isomers where data is available.

Table 1: Physical Properties of this compound and Other Nonane Isomers

Isomer NameMolecular FormulaBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)
This compound C9H20135.21[14][15]-102.95[14]0.7089[14]
n-NonaneC9H20150.8-53.50.718
2-MethyloctaneC9H20143.3-80.50.713
3-MethyloctaneC9H20144.2-0.727
4-MethyloctaneC9H20142.4-0.719
2,2-DimethylheptaneC9H20136.7-69.80.715
3,3-DimethylheptaneC9H20138.5-0.733
2,2,5-TrimethylhexaneC9H20124.1-109.80.708

Note: This table is not exhaustive of all 35 isomers but serves to illustrate the proximity of their physical properties.

Experimental Protocols

Protocol 1: Extractive Distillation of Close-Boiling Alkane Isomers

Objective: To separate a mixture of C9H20 isomers using extractive distillation with a suitable solvent like N-methyl-2-pyrrolidone (NMP).

Materials:

  • Mixture of C9H20 isomers (e.g., containing this compound).

  • High-boiling point solvent (e.g., NMP, sulfolane).[3]

  • Extractive distillation column and a solvent recovery column.

  • Heating mantles, condensers, and collection flasks.

Procedure:

  • Setup: Assemble the extractive distillation apparatus. The setup consists of two columns: the main extractive column and a second column for solvent recovery.

  • Solvent Feed: Introduce the chosen solvent (e.g., NMP) near the top of the extractive distillation column.

  • Isomer Feed: Introduce the preheated C9H20 isomer mixture into the middle section of the same column. A typical solvent-to-feed mass ratio can range from 1:1 to 5:1.[3]

  • Distillation: Heat the bottom of the column (reboiler). The solvent will flow down the column, selectively interacting with and reducing the volatility of certain isomers.

  • Product Collection: The isomer with the highest relative volatility in the presence of the solvent (the less-retained isomer) will move up the column as vapor. This vapor is condensed and collected as the distillate.

  • Bottoms Product: The solvent and the more strongly retained isomers will exit from the bottom of the column.

  • Solvent Recovery: Feed the bottoms product into the second distillation column (solvent recovery column). Heat this column to separate the lower-boiling isomers from the high-boiling solvent. The recovered isomers are collected as distillate, and the purified solvent is collected from the bottom to be recycled.

  • Analysis: Analyze the composition of the collected distillates from both columns using Gas Chromatography (GC) to determine the purity of the separated isomers.

Protocol 2: Adsorptive Separation of Branched Alkanes Using Zeolites

Objective: To separate this compound from a mixture of its isomers using a packed column of a selective zeolite.

Materials:

  • Mixture of C9H20 isomers.

  • Selected zeolite adsorbent (e.g., ZSM-5, Silicalite-1).[9][10]

  • Chromatography column.

  • Eluent/Mobile Phase (e.g., n-hexane for liquid phase; an inert gas like Nitrogen for vapor phase).

  • Fraction collector and sample vials.

Procedure:

  • Adsorbent Activation: Activate the zeolite by heating it under vacuum or a flow of inert gas to remove any adsorbed water or other contaminants from the pores. A typical activation might be 300-400°C for several hours.

  • Column Packing: Carefully pack the chromatography column with the activated zeolite to create a uniform adsorbent bed. Avoid creating channels or voids.

  • Equilibration: Equilibrate the packed column by flowing the mobile phase through it until a stable baseline is achieved (if using a detector).

  • Sample Loading: Inject a small, concentrated pulse of the C9H20 isomer mixture onto the top of the column.

  • Elution: Begin flowing the mobile phase through the column. The isomers will travel through the column at different rates based on their interaction with the zeolite. Isomers that are sterically hindered or have a less favorable shape for entering the zeolite pores will elute faster.

  • Fraction Collection: Collect the eluent in timed fractions using a fraction collector.

  • Analysis: Analyze each fraction using GC to identify the fractions containing the purified this compound.

  • Adsorbent Regeneration: After the separation, regenerate the zeolite column by flushing with a strong solvent or by thermal treatment to remove any remaining adsorbed compounds.

Mandatory Visualization

Purification_Method_Selection Logical Workflow for Isomer Purification start Start with C9H20 Isomer Mixture check_bp Are Boiling Points Significantly Different? (>5-10°C) start->check_bp frac_dist Attempt Fractional Distillation check_bp->frac_dist Yes adv_methods Select Advanced Method check_bp->adv_methods No success Purification Successful frac_dist->success High Purity Achieved failure Purification Fails or is Inefficient frac_dist->failure Poor Separation failure->adv_methods extractive_dist Extractive Distillation adv_methods->extractive_dist For large scale adsorption Adsorptive Separation (Zeolites/MOFs) adv_methods->adsorption Shape/Size difference prep_chrom Preparative Chromatography (GC/HPLC) adv_methods->prep_chrom For high purity, small scale

Caption: Logical workflow for selecting a suitable purification method.

Extractive_Distillation_Workflow Experimental Workflow for Extractive Distillation cluster_0 Extractive Column cluster_1 Solvent Recovery Column feed_isomers Isomer Mix Feed (C9H20) dist_col Top Middle Bottom (Reboiler) feed_isomers->dist_col:f1 feed_solvent Solvent Feed (e.g., NMP) feed_solvent->dist_col:f0 distillate Distillate: More Volatile Isomer dist_col:f0->distillate Vapor bottoms Bottoms: Solvent + Less Volatile Isomer dist_col:f2->bottoms Liquid recovery_col Top Middle Bottom (Reboiler) bottoms->recovery_col:f1 Feed to Recovery recovered_isomer Distillate: Recovered Isomer recovery_col:f0->recovered_isomer Vapor recovered_solvent Bottoms: Recycled Solvent recovery_col:f2->recovered_solvent Liquid

Caption: Workflow diagram for an extractive distillation process.

Adsorptive_Separation_Workflow Workflow for Adsorptive Separation start Activate Zeolite (Thermal Treatment) pack Pack Column with Zeolite start->pack equilibrate Equilibrate Column with Mobile Phase pack->equilibrate inject Inject C9H20 Isomer Mixture equilibrate->inject elute Elute with Mobile Phase inject->elute collect Collect Fractions elute->collect analyze Analyze Fractions by GC collect->analyze pool Pool High-Purity Fractions analyze->pool Identify Target

References

Technical Support Center: Optimizing 2,6-Dimethylheptane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2,6-dimethylheptane. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The main synthetic pathways to obtain this compound include:

  • Grignard Reaction: This involves the reaction of isobutylmagnesium bromide with a suitable carbonyl compound, such as ethyl formate, to produce 2,6-dimethylheptan-4-ol, which is subsequently hydrogenated.

  • Alkylation of Isobutane with Propylene: A common industrial method where isobutane is alkylated with propylene in the presence of an acid catalyst. This route often produces a mixture of isomers.

  • Isobutylene Dimerization followed by Hydrogenation: Dimerization of isobutylene can yield C8 olefins, which can then be hydrogenated. Careful control of dimerization is needed to favor precursors that will yield this compound upon hydrogenation and potential isomerization.

Q2: What is a typical yield for the Grignard synthesis route?

A2: The Grignard synthesis of 2,6-dimethylheptan-4-ol from isobutyl magnesium bromide and ethyl formate can achieve a yield of approximately 74%. The subsequent hydrogenation of the carbinol to the crude alkane can proceed with a yield of around 90%.

Q3: How can I purify the final this compound product?

A3: Purification of this compound can be achieved through several methods. A common approach involves treatment with 98% sulfuric acid to remove any remaining unsaturated compounds, followed by washing, drying, and refluxing over a sodium-potassium alloy. The final purification is typically performed by fractional distillation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Guide 1: Grignard Reaction for 2,6-Dimethylheptan-4-ol Synthesis

Issue 1: The Grignard reaction fails to initiate.

  • Possible Cause: The presence of moisture or an oxide layer on the magnesium surface. Grignard reactions require anhydrous conditions as even trace amounts of water can quench the reagent.[1] The magnesium turnings may also have a passivated magnesium oxide layer that prevents the reaction from starting.[1][2][3]

  • Solution:

    • Ensure Dryness: All glassware should be thoroughly dried, for instance by flame-drying under vacuum.[1] Solvents like diethyl ether or THF must be anhydrous.[1]

    • Activate Magnesium:

      • Mechanical Activation: Crush the magnesium pieces in situ or use rapid stirring to expose a fresh surface.[3]

      • Chemical Activation: Use activating agents like iodine, methyl iodide, or 1,2-dibromoethane.[2][3] A small crystal of iodine is a common choice; its brown color will fade as the reaction begins.[1]

Issue 2: Low yield of 2,6-dimethylheptan-4-ol.

  • Possible Cause: Competing side reactions. The Grignard reagent can act as a base, leading to the enolization of the carbonyl compound, which results in the recovery of the starting material after workup.[4] Another significant side reaction is Wurtz-type homocoupling of the alkyl halide.

  • Solution:

    • Control Temperature: Maintain a low reaction temperature (e.g., 0 °C) during the addition of the carbonyl compound to the Grignard reagent to minimize side reactions.

    • Slow Addition: Add the carbonyl compound dropwise to the Grignard reagent to maintain a low concentration of the electrophile and favor the desired 1,2-addition.

    • Solvent Choice: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for Grignard reactions as it provides better stabilization of the Grignard reagent.

Guide 2: Alkylation of Isobutane with Propylene

Issue 1: Low selectivity for C7 isomers and formation of heavier products.

  • Possible Cause: Olefin polymerization is a significant side reaction in alkylation, leading to the formation of heavier paraffins which can reduce the octane rating of the alkylate.[5]

  • Solution:

    • Optimize Isobutane to Olefin Ratio: Maintain a high ratio of isobutane to propylene. This suppresses the polymerization of propylene.[6] Ratios can range from 2:1 to 10:1.[6]

    • Control Temperature: High temperatures can favor polymerization.[7] Maintaining a low temperature is crucial for good selectivity.[8]

Issue 2: Formation of undesired isomers.

  • Possible Cause: The alkylation process proceeds via carbenium ion mechanisms, which can involve isomerization, cracking, and hydrogen transfer reactions, leading to a complex mixture of products.[5][9] For example, with propylene feed, a hydrogen transfer reaction can produce butylene and propane.[5]

  • Solution:

    • Catalyst Selection: The choice of acid catalyst (e.g., sulfuric acid or hydrofluoric acid) and its concentration can influence the reaction pathway and product distribution.[7][8]

    • Reaction Conditions: Fine-tuning the reaction temperature and pressure can help to steer the reaction towards the desired products. For instance, specific temperature ranges can favor the formation of certain isomers like triptane.[10]

Guide 3: Catalytic Hydrogenation of 2,6-Dimethylheptene Precursors

Issue 1: Incomplete hydrogenation.

  • Possible Cause: Catalyst deactivation or insufficient hydrogen pressure. The catalyst can be poisoned by impurities in the substrate or solvent.[11]

  • Solution:

    • Catalyst Choice and Loading: Use an appropriate catalyst such as Palladium on carbon (Pd/C), Platinum (Pt), or Nickel (Ni).[12][13][14] Ensure sufficient catalyst loading.

    • Reaction Conditions: Increase hydrogen pressure and/or reaction temperature to enhance the rate of hydrogenation. However, excessively high temperatures can lead to side reactions.[15]

    • Solvent Purity: Use high-purity solvents to avoid catalyst poisoning. Some alcoholic solvents can decompose on the metal surface and deactivate the catalyst.[11]

Issue 2: Isomerization of the double bond during hydrogenation.

  • Possible Cause: Some hydrogenation catalysts can also catalyze the isomerization of the double bond in the starting alkene.

  • Solution:

    • Catalyst Selection: Choose a catalyst that is less prone to causing isomerization.

    • Optimize Conditions: Lowering the reaction temperature can sometimes reduce the rate of isomerization relative to hydrogenation.[16]

Data Presentation

Table 1: Summary of Yields for the Grignard Synthesis Route of this compound.

Reaction StepReactantsProductReported Yield (%)
Grignard ReactionIsobutyl magnesium bromide, Ethyl formate2,6-Dimethylheptan-4-ol74
Hydrogenation2,6-Dimethylheptan-4-olThis compound (crude)90

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dimethylheptan-4-ol via Grignard Reaction
  • Preparation: All glassware must be rigorously dried in an oven and assembled while hot under a stream of dry nitrogen or argon.

  • Grignard Reagent Formation:

    • Place magnesium turnings in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of isobutyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.

    • Once the reaction has started, add the remaining isobutyl bromide solution at a rate that maintains a gentle reflux.

  • Reaction with Ethyl Formate:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of ethyl formate in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Work-up:

    • Carefully pour the reaction mixture over a mixture of ice and a saturated aqueous solution of ammonium chloride to quench the reaction.

    • Separate the ether layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 2,6-dimethylheptan-4-ol.

Protocol 2: Catalytic Hydrogenation of 2,6-Dimethylheptan-4-ol
  • Setup: Place the crude 2,6-dimethylheptan-4-ol in a high-pressure hydrogenation vessel (autoclave).

  • Catalyst Addition: Add a catalytic amount of 5% Palladium on carbon (Pd/C) to the vessel.

  • Hydrogenation:

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

    • Heat the mixture to the desired temperature (e.g., 50-70 °C) with vigorous stirring.

    • Monitor the reaction progress by observing the hydrogen uptake.

  • Work-up:

    • Once the hydrogen uptake ceases, cool the vessel to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Wash the celite pad with a suitable solvent (e.g., ethanol or diethyl ether).

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Visualizations

Grignard_Troubleshooting start Grignard Reaction Fails to Initiate cause1 Presence of Moisture start->cause1 cause2 Passivated Mg Surface start->cause2 solution1 Flame-dry glassware Use anhydrous solvents cause1->solution1 solution2 Mechanical Activation (crushing, stirring) cause2->solution2 solution3 Chemical Activation (Iodine, 1,2-dibromoethane) cause2->solution3

Caption: Troubleshooting workflow for Grignard reaction initiation failure.

Alkylation_Side_Reactions alkylation Alkylation of Isobutane with Propylene desired_product Desired C7 Isomers (e.g., this compound precursor) alkylation->desired_product Desired Pathway side_reaction1 Olefin Polymerization alkylation->side_reaction1 Side Reaction side_reaction2 Hydrogen Transfer alkylation->side_reaction2 Side Reaction side_reaction3 Cracking alkylation->side_reaction3 Side Reaction undesired_product1 Heavier Paraffins side_reaction1->undesired_product1 undesired_product2 Propane + Butylene side_reaction2->undesired_product2 undesired_product3 Lighter Fragments side_reaction3->undesired_product3

Caption: Competing reaction pathways in the alkylation of isobutane.

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Purification start Crude 2,6-Dimethylheptene Precursor catalyst Select Catalyst (Pd/C, Pt, Ni) start->catalyst react React with H2 (Pressure, Temperature) catalyst->react filter Filter Catalyst react->filter purify Fractional Distillation filter->purify end Pure this compound purify->end

Caption: General experimental workflow for catalytic hydrogenation.

References

Identifying and minimizing byproducts in 2,6-Dimethylheptane production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2,6-dimethylheptane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the production of this compound. Our aim is to help you identify and minimize byproducts to achieve high purity in your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory synthesis route for this compound?

A1: The most prevalent laboratory method is a three-step synthesis. It begins with a Grignard reaction between isobutylmagnesium bromide and ethyl formate to produce the intermediate alcohol, 2,6-dimethylheptan-4-ol. This is followed by an acid-catalyzed dehydration to form a mixture of 2,6-dimethylheptene isomers. The final step is the catalytic hydrogenation of the alkene mixture to yield the desired product, this compound.

Q2: What are the primary byproducts I should be aware of during the Grignard reaction step?

A2: The main byproducts in the Grignard reaction for synthesizing 2,6-dimethylheptan-4-ol are Wurtz coupling products, such as 2,5-dimethylhexane, which arises from the reaction of the Grignard reagent with the isobutyl bromide starting material.[1][2][3] Other potential impurities include unreacted starting materials and byproducts from reactions with atmospheric moisture and oxygen. Strict anhydrous and inert conditions are crucial to minimize these.[3]

Q3: What byproducts can be expected from the dehydration of 2,6-dimethylheptan-4-ol?

A3: The dehydration of 2,6-dimethylheptan-4-ol, a secondary alcohol, typically proceeds via an E1 mechanism and is governed by Saytzeff's rule. This results in the formation of a mixture of isomeric alkenes. The major product is the most substituted and stable alkene, 2,6-dimethyl-3-heptene. However, other isomers like 2,6-dimethyl-2-heptene and the less substituted Hofmann product, 2,6-dimethyl-1-heptene, can also be formed.[4][5] Carbocation rearrangements during the reaction can potentially lead to other isomeric alkenes as well.[6]

Q4: How can I minimize the formation of isomeric alkenes during the dehydration step?

A4: The distribution of alkene isomers is influenced by the choice of dehydrating agent and reaction conditions. Using a bulky base or a milder dehydration agent can sometimes favor the formation of the less substituted (Hofmann) product. Careful control of temperature and the use of specific acid catalysts can help to control the product ratio. For obtaining this compound, the subsequent hydrogenation step will reduce all these alkene isomers to the desired alkane, but a more selective dehydration can simplify purification.

Q5: What are the recommended analytical methods for identifying and quantifying this compound and its byproducts?

A5: Gas chromatography (GC) with a flame ionization detector (FID) is the primary method for quantifying the purity of this compound and separating it from its byproducts. For definitive identification of the byproducts, gas chromatography-mass spectrometry (GC-MS) is the preferred technique.[7][8][9] The choice of GC column is critical for separating isomers; capillary columns with stationary phases like Carbowax or polydimethylsiloxane are often used.[8]

Troubleshooting Guides

Problem 1: Low Yield in the Grignard Reaction Step

Symptoms:

  • Lower than expected yield of 2,6-dimethylheptan-4-ol.

  • Presence of significant amounts of 2,5-dimethylhexane in the product mixture.

  • Recovery of unreacted starting materials.

Possible Causes and Solutions:

CauseRecommended Solution
Presence of moisture or oxygen Ensure all glassware is flame-dried or oven-dried immediately before use and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Poor quality of magnesium turnings Use fresh, high-quality magnesium turnings. If necessary, activate the magnesium with a small crystal of iodine.
Formation of Wurtz coupling byproduct (2,5-dimethylhexane) Employ a continuous flow process for the Grignard reagent formation, which has been shown to reduce Wurtz coupling.[1][2] Maintain a low reaction temperature and ensure slow, controlled addition of the isobutyl bromide.[3]
Incomplete reaction Ensure the reaction is allowed to proceed for a sufficient amount of time with adequate stirring to ensure all the magnesium is consumed.
Problem 2: Mixture of Multiple Isomeric Alkenes After Dehydration

Symptoms:

  • GC analysis of the product after dehydration shows multiple peaks corresponding to different C9H18 isomers.

Possible Causes and Solutions:

CauseRecommended Solution
Non-selective dehydration conditions The dehydration of 2,6-dimethyl-4-heptanol naturally produces a mixture of alkenes according to Saytzeff's rule.[5] While difficult to completely avoid, optimizing the reaction temperature and using a milder acid catalyst may alter the product ratio.
Carbocation rearrangements Strong acidic conditions and high temperatures can promote carbocation rearrangements, leading to a more complex mixture of alkenes.[6] Using a lower reaction temperature and a less harsh acid catalyst can help minimize these rearrangements.
Problem 3: Incomplete Hydrogenation

Symptoms:

  • Presence of alkene peaks in the GC analysis of the final product.

Possible Causes and Solutions:

CauseRecommended Solution
Inactive catalyst Use a fresh, active hydrogenation catalyst such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C).
Insufficient hydrogen pressure or reaction time Ensure the reaction is carried out under an adequate pressure of hydrogen and for a sufficient duration to allow for complete saturation of the double bonds. Monitor the reaction progress by GC.
Catalyst poisoning Ensure the alkene starting material is sufficiently pure, as impurities can poison the hydrogenation catalyst.

Experimental Protocols

Key Experiment: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Reaction Products

Objective: To identify and quantify this compound and its potential byproducts.

Methodology:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a volatile solvent such as hexane or dichloromethane. The final concentration should be suitable for GC-MS analysis (typically in the low ppm range).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions (Example):

    • Column: A capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 40 °C, hold for 5 minutes, then ramp up to 200 °C at a rate of 10 °C/min.

    • Injection Mode: Splitless or split, depending on the sample concentration.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

    • Ion Source Temperature: 230 °C.

  • Data Analysis:

    • Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC).

CompoundExpected Retention TimeKey Mass Fragments (m/z)
This compoundVaries with conditions43, 57, 71, 85, 128
2,5-Dimethylhexane (Wurtz byproduct)Earlier than this compound43, 57, 71, 114
2,6-Dimethylheptene isomersVaries depending on isomerMolecular ion at 126, various fragmentation patterns
2,6-Dimethylheptan-4-olLater than hydrocarbons43, 57, 71, 85, 109, 129 (M-15)

Visualizing Reaction Pathways and Workflows

Synthesis_Workflow cluster_grignard Step 1: Grignard Reaction cluster_dehydration Step 2: Dehydration cluster_hydrogenation Step 3: Hydrogenation start Isobutyl bromide + Mg grignard Isobutylmagnesium bromide start->grignard in dry ether alcohol 2,6-Dimethylheptan-4-ol grignard->alcohol wurtz 2,5-Dimethylhexane (Byproduct) grignard->wurtz Wurtz Coupling ester Ethyl formate ester->alcohol dehydration_input 2,6-Dimethylheptan-4-ol alcohol->dehydration_input alkene_mixture 2,6-Dimethylheptene Isomers dehydration_input->alkene_mixture H+, Heat alkene_byproducts Other Isomeric Alkenes (Byproducts) alkene_mixture->alkene_byproducts Side Reactions hydrogenation_input 2,6-Dimethylheptene Isomers alkene_mixture->hydrogenation_input final_product This compound hydrogenation_input->final_product H2, Catalyst (e.g., Pd/C) incomplete_hydrogenation Unreacted Alkenes (Byproduct) hydrogenation_input->incomplete_hydrogenation Incomplete Reaction

Caption: Synthetic workflow for this compound production.

Byproduct_Formation cluster_grignard Grignard Reaction Byproducts cluster_dehydration Dehydration Byproducts grignard_reagent Isobutylmagnesium bromide wurtz_coupling Wurtz Coupling grignard_reagent->wurtz_coupling alkyl_halide Isobutyl bromide alkyl_halide->wurtz_coupling dimer 2,5-Dimethylhexane wurtz_coupling->dimer alcohol 2,6-Dimethylheptan-4-ol carbocation Secondary Carbocation alcohol->carbocation Protonation & Loss of H2O saytzeff Saytzeff Elimination carbocation->saytzeff hofmann Hofmann Elimination carbocation->hofmann rearrangement Carbocation Rearrangement carbocation->rearrangement major_alkene 2,6-Dimethyl-3-heptene (Major) saytzeff->major_alkene minor_alkene 2,6-Dimethyl-1-heptene (Minor) hofmann->minor_alkene rearranged_alkenes Other Isomeric Alkenes rearrangement->rearranged_alkenes

Caption: Key byproduct formation pathways.

Troubleshooting_Logic start Low Purity of this compound check_grignard Analyze Grignard Step Product start->check_grignard check_dehydration Analyze Dehydration Step Product start->check_dehydration check_hydrogenation Analyze Final Product start->check_hydrogenation high_wurtz High Wurtz Byproduct? check_grignard->high_wurtz high_alkene_isomers Multiple Alkene Isomers? check_dehydration->high_alkene_isomers residual_alkenes Residual Alkenes? check_hydrogenation->residual_alkenes high_wurtz->check_dehydration No optimize_grignard Optimize Grignard Conditions (Temp, Addition Rate, Anhydrous) high_wurtz->optimize_grignard Yes high_alkene_isomers->check_hydrogenation No optimize_dehydration Optimize Dehydration (Temp, Catalyst) high_alkene_isomers->optimize_dehydration Yes optimize_hydrogenation Optimize Hydrogenation (Catalyst, Pressure, Time) residual_alkenes->optimize_hydrogenation Yes

Caption: Troubleshooting logic for low product purity.

References

Troubleshooting peak tailing and co-elution in GC analysis of 2,6-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GC Analysis of 2,6-Dimethylheptane

This guide provides troubleshooting solutions for common chromatographic issues, specifically peak tailing and co-elution, encountered during the gas chromatography (GC) analysis of this compound.

Frequently Asked Questions (FAQs)

Peak Tailing Issues

Q1: What is peak tailing in GC, and why is it a concern for my this compound analysis?

A1: Peak tailing is a phenomenon where the back half of a chromatographic peak is broader than the front half, resulting in an asymmetrical shape.[1][2] This is problematic because it can degrade the resolution between closely eluting peaks, and it complicates accurate peak integration, which affects the precision and accuracy of quantification.[1][3] For an otherwise straightforward analysis of a non-polar compound like this compound, tailing often points to an underlying issue with the GC system's setup or condition.

Q2: In my analysis of this compound, all the peaks in my chromatogram, including the solvent peak, are tailing. What is the most likely cause?

A2: When all peaks in a chromatogram exhibit tailing, the cause is typically a physical issue related to the gas flow path rather than a specific chemical interaction.[3][4][5] The most common culprits include:

  • Improper Column Installation: An incorrectly cut column end (not a clean, 90° cut) can disrupt the flow path.[1][2][4] Additionally, setting the column at the wrong insertion depth in the inlet can create dead volume, causing tailing.[1][3]

  • Contamination or Blockage: Contamination at the head of the column or a partially blocked inlet frit can distort the sample stream, affecting all compounds equally.[4][6]

  • Leaks: A leak in the system, particularly at the injector, can lead to peak distortion.

Q3: I am only observing peak tailing for this compound and other similar branched alkanes, while other compounds look fine. What should I investigate?

A3: When only specific peaks are tailing, the issue is more likely related to chemical interactions or specific conditions affecting those analytes.[2][5] For a non-polar compound like this compound, this is less common but can be caused by:

  • Stationary Phase Mismatch: While non-polar compounds like alkanes should not exhibit strong tailing on a suitable non-polar column, using an inappropriate or degraded column could be a factor.[7]

  • Column Contamination: Residues from previous analyses can create active sites or areas of non-ideal partitioning at the head of the column.[2][8] Trimming a small section (10-20 cm) from the front of the column can often resolve this.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[6][9] This can be verified by injecting a more dilute sample to see if the peak shape improves.[9]

Q4: Could my injection technique be the source of peak tailing?

A4: Yes, the injection technique is a critical factor in peak shape.[8][10]

  • Splitless Injection Issues: If you are using a splitless injection, the solvent itself can cause tailing if it is not effectively purged from the inlet after the injection. This creates the appearance of a badly tailing peak, especially for early eluting compounds.[3][8]

  • Sample Overload: Injecting too large a volume or too high a concentration of your sample can overload the column, resulting in peak fronting or tailing.[7][10] Adjusting the split ratio or diluting the sample can mitigate this.[7][10]

Co-elution Issues

Q5: What is co-elution, and how can I determine if this compound is co-eluting with an impurity?

A5: Co-elution occurs when two or more compounds elute from the GC column at the same time, appearing as a single, often distorted, peak.[11][12] This prevents accurate identification and quantification of the individual components.[12] You can detect potential co-elution by observing:

  • Peak Asymmetry: Look for peaks with a "shoulder" or a split top, which are strong indicators of co-elution. A shoulder is a distinct discontinuity, unlike the gradual decline of a tail.[11][12]

  • Mass Spectrometry (MS) Data: If using a GC-MS system, you can examine the mass spectra across the peak. If the spectra change from the front to the back of the peak, it confirms that multiple compounds are present.[11][12]

Q6: I believe this compound is co-eluting with another compound. How can I adjust my GC method parameters to improve separation?

A6: To resolve co-eluting peaks, you need to alter the chromatography to improve resolution. This can often be achieved without changing the column.[11] Key parameters to adjust include:

  • Temperature Program: Lowering the initial oven temperature or reducing the temperature ramp rate can increase the interaction time with the stationary phase, often improving separation.[13] A useful technique is to add a short isothermal hold at a temperature 20-30°C below the elution temperature of the co-eluting pair.[14]

  • Carrier Gas Flow Rate: Adjusting the linear velocity (flow rate) of the carrier gas can significantly impact efficiency and resolution. While counterintuitive, sometimes increasing the flow rate can lead to sharper peaks and better separation.[13][14]

  • Carrier Gas Type: If you are not already using hydrogen or helium, switching from nitrogen can improve efficiency and may resolve the peaks.[13]

Q7: If adjusting the method parameters doesn't work, when is it time to choose a different GC column to fix co-elution?

A7: If method optimization fails, the issue is likely a lack of selectivity (α) between the co-eluting compounds.[11][12] This means the stationary phase chemistry cannot differentiate between the molecules.[11] For separating alkanes, a non-polar stationary phase is typically used, with separation occurring primarily by boiling point.[15][16] If this compound is co-eluting with an isomer or another compound with a very similar boiling point, you may need a column with a different selectivity. Consider a column with a slightly different non-polar phase (e.g., switching from a 100% dimethylpolysiloxane to a 5% phenyl-methylpolysiloxane phase) to introduce different interactions and improve separation.[17]

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving peak tailing and co-elution issues.

Troubleshooting_Workflow Troubleshooting Workflow for Peak Tailing & Co-elution cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution_tailing Solutions for Tailing cluster_solution_coelution Solutions for Co-elution start Problem Observed: Peak Tailing or Co-elution decision1 Tailing or Co-elution? start->decision1 decision2 All Peaks Tailing? decision1->decision2 Tailing cause_resolution Suspect Poor Resolution / Selectivity decision1->cause_resolution Co-elution cause_physical Suspect Physical / Flow Path Issue decision2->cause_physical Yes cause_chemical Suspect Chemical / Activity Issue decision2->cause_chemical No (Specific Peaks) action_physical 1. Check column installation (cut, depth) 2. Inspect/replace inlet liner & septum 3. Check for leaks cause_physical->action_physical action_chemical 1. Perform inlet maintenance 2. Trim 10-20cm from column inlet 3. Check for contamination 4. Test with a more dilute sample cause_chemical->action_chemical action_resolution 1. Optimize temperature program (reduce ramp) 2. Adjust carrier gas flow rate 3. Change to a column with a different stationary phase cause_resolution->action_resolution

Caption: A flowchart for systematically troubleshooting GC peak shape problems.

Quantitative Data Summary

Table 1: Impact of GC Column Parameter Adjustments on Separation Performance

This table summarizes how changing key column dimensions can affect your analysis.

Parameter ChangeEffect on Efficiency (Resolution)Effect on Sample CapacityEffect on Analysis Time
Decrease Column I.D. Increases (sharper peaks)DecreasesCan be decreased
Increase Column Length Increases (proportional to √length)[16]IncreasesIncreases[16]
Decrease Film Thickness Increases (sharper peaks)[18]DecreasesDecreases[19]

Data compiled from multiple sources.[18][20][21]

Table 2: Quick Troubleshooting Reference Guide
SymptomProbable Cause(s)Recommended Action(s)
All Peaks Tailing Improper column installation (cut/depth), dead volume, system contamination.[3][4]Re-cut and reinstall the column, replace the inlet liner and septum.[1][4]
Specific Peak(s) Tailing Active sites, column contamination, column overload.[2][9]Trim the column inlet, clean the injector, inject a diluted sample.[1][9]
Co-elution / Poor Resolution Suboptimal method (temperature, flow), incorrect stationary phase (poor selectivity).[11][14]Adjust the temperature program and/or flow rate; change to a column with a different stationary phase.[12][14]
Peak Fronting Column overload, sample-solvent mismatch.[1][7]Reduce injection volume or sample concentration; ensure the sample is dissolved in an appropriate solvent.[7]

Experimental Protocols

Protocol 1: GC Inlet Maintenance (Liner and Septum Replacement)

This protocol outlines the steps for routine maintenance of the GC inlet to prevent issues stemming from contamination or leaks.

  • Cool Down: Set the injector temperature to ambient (<40°C) and turn off detector gases if necessary. Wait for the inlet to cool completely.

  • Turn Off Carrier Gas: Close the carrier gas supply to the instrument.

  • Remove Septum Nut: Unscrew the septum retaining nut from the top of the injector.

  • Replace Septum: Remove the old septum and O-ring. Replace them with new ones, ensuring the O-ring is properly seated. Do not overtighten the nut, as this can cause coring.

  • Remove Column: Carefully loosen the column nut inside the oven and gently lower the column from the injector.

  • Remove Liner: Open the injector body and carefully remove the inlet liner with forceps.

  • Clean and Replace: Inspect the injector for any residue. Replace the liner with a new, deactivated liner of the same type.

  • Reassemble: Reassemble the injector and reinstall the column (see Protocol 2).

  • Leak Check: Restore carrier gas flow and perform an electronic leak check around the septum nut and column fitting.

  • Condition: Heat the inlet to your method temperature and allow the system to equilibrate before running samples.

Protocol 2: GC Column Trimming and Installation

Trimming the column removes contamination and active sites that accumulate at the inlet, restoring peak shape.

  • Cool System: Ensure the oven and inlet are cool and the carrier gas is off.

  • Remove Column: Loosen the column nut at the inlet and gently pull the column out.

  • Trim Column: Using a ceramic scoring wafer or a specialized cutting tool, score the column tubing approximately 10-20 cm from the end.[1] Gently flex the column at the score to create a clean, 90-degree break.[1][4]

  • Inspect Cut: Examine the cut end with a small magnifier to ensure it is clean, flat, and free of jagged edges or shards.[1] A poor cut is a primary cause of peak tailing.[4]

  • Reinstall Column: Slide a new nut and ferrule onto the column. Insert the column back into the inlet to the depth specified by the instrument manufacturer. This is a critical step to avoid dead volume.[3]

  • Tighten Fittings: While maintaining the correct column position, finger-tighten the column nut, then tighten an additional quarter-turn with a wrench. Do not overtighten.

  • Leak Check and Condition: Restore gas flow, perform a leak check, and condition the column as required before analysis.

Protocol 3: Method Optimization for Resolving Co-eluting Peaks

This protocol provides a systematic approach to adjusting analytical parameters to improve separation.

  • Assess the Problem: Confirm co-elution using MS data or by observing a consistent shoulder on the peak of interest.[11][12]

  • Adjust Temperature Program:

    • Reduce Ramp Rate: Decrease the oven temperature ramp rate (e.g., from 10°C/min to 5°C/min) to increase the time analytes spend interacting with the stationary phase.[13]

    • Add Isothermal Hold: Introduce a 1-2 minute isothermal hold at a temperature 20-30°C below the elution temperature of the target peaks.[14]

  • Optimize Carrier Gas Flow:

    • Verify Optimal Flow: Check that your current flow rate is optimal for your carrier gas and column dimensions.

    • Adjust Flow Rate: Systematically decrease or increase the flow rate by 10-15% and observe the effect on resolution. Sometimes a higher linear velocity can improve efficiency.[14]

  • Evaluate Results: After each adjustment, inject a standard to evaluate the change in resolution. Only change one parameter at a time to clearly identify the effective variable.

  • Consider a New Column: If significant improvements are not seen after thorough method optimization, the stationary phase is likely not selective enough for the separation. At this point, select a new column with a different phase chemistry.[11][12]

References

Matrix effects and interference in the quantification of 2,6-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2,6-Dimethylheptane.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical challenges in the quantification of this compound?

A1: The primary challenges in quantifying this compound, a volatile organic compound (VOC), stem from its physical and chemical properties. Its volatility can lead to sample loss during collection and preparation. Furthermore, being a non-polar hydrocarbon, it is susceptible to matrix effects, particularly in complex biological samples like blood or urine. Interference from structurally similar isomers is also a significant consideration that can affect analytical accuracy.

Q2: What is a matrix effect, and how does it impact the analysis of this compound?

A2: A matrix effect is the alteration of an analyte's analytical signal due to the presence of other components in the sample matrix. In the context of mass spectrometry-based methods, these effects can manifest as either signal suppression or enhancement. For this compound, co-eluting compounds from a biological matrix can interfere with its ionization process in the MS source, leading to inaccurate quantification. For instance, endogenous compounds in blood or urine can suppress the ionization of this compound, resulting in an underestimation of its concentration.

Q3: How can I minimize matrix effects when analyzing this compound in biological samples?

A3: Several strategies can be employed to minimize matrix effects:

  • Effective Sample Preparation: Techniques like headspace analysis (static or dynamic), purge and trap, or solid-phase microextraction (SPME) are preferred for VOCs as they separate the analyte from the non-volatile matrix components.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

  • Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting matrix effects.

  • Chromatographic Separation: Optimizing the gas chromatography (GC) method to ensure baseline separation of this compound from matrix interferences is crucial.

Q4: What are potential sources of interference in the quantification of this compound?

A4: The most significant source of interference comes from its structural isomers. Nonane has 35 structural isomers, many of which are dimethylheptanes with similar boiling points and mass spectra.[1][2][3] For example, 2,3-dimethylheptane, 2,4-dimethylheptane, and 2,5-dimethylheptane can potentially co-elute or have overlapping chromatographic peaks with this compound, making accurate quantification challenging without proper chromatographic resolution. Exogenous contaminants from sample collection materials, such as Tedlar bags, can also introduce interfering compounds.[4]

Q5: What type of internal standard is recommended for the quantification of this compound?

A5: The ideal internal standard is a stable isotope-labeled (e.g., deuterated) version of this compound (e.g., this compound-d20).[5][6][7][8] Such a standard will have nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation and analysis, thus effectively compensating for matrix effects and variability. If a deuterated analog is not available, a closely related structural isomer with a distinct retention time or a homologous alkane (e.g., 2,7-dimethyloctane) can be considered, though with potentially less accuracy in correcting for matrix effects.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the GC inlet liner or column. 2. Column overload. 3. Inappropriate injection temperature.1. Use a deactivated liner; condition the column. 2. Dilute the sample or reduce injection volume. 3. Optimize the injector temperature.
Low Analyte Response/Sensitivity 1. Sample loss during preparation or storage. 2. Ion suppression due to matrix effects. 3. Inefficient extraction/desorption.1. Ensure proper sealing of sample vials; minimize sample handling time. 2. Improve sample cleanup; use a matrix-matched calibrator or a stable isotope-labeled internal standard. 3. Optimize SPME fiber, purge and trap parameters, or headspace incubation time and temperature.
High Background Noise 1. Contaminated carrier gas or sample vials. 2. Bleed from the GC column or septum. 3. Carryover from a previous injection.1. Use high-purity gas and pre-cleaned vials. 2. Condition the column; use a low-bleed septum. 3. Implement a bake-out step between runs; clean the injector.
Inconsistent Results (Poor Reproducibility) 1. Inconsistent sample volume or internal standard addition. 2. Variable matrix effects between samples. 3. Fluctuations in instrument performance.1. Use a calibrated autosampler and ensure accurate pipetting of the internal standard. 2. Employ a stable isotope-labeled internal standard. 3. Perform regular instrument maintenance and calibration.
Co-eluting Peaks/Interference 1. Presence of structural isomers. 2. Contamination from the sample matrix or collection device.1. Optimize the GC temperature program for better separation; use a longer or higher-resolution capillary column. 2. Analyze a blank matrix and collection device to identify the source of contamination; improve sample cleanup.

Quantitative Data Summary

The following table illustrates how to evaluate matrix effects for the quantification of this compound. The values presented are hypothetical and should be determined experimentally during method validation.

Matrix Analyte Peak Area (Neat Solution) Analyte Peak Area (Post-extraction Spike) Matrix Effect (%) Internal Standard Peak Area (Post-extraction Spike) IS-Normalized Matrix Effect (%)
Human Plasma 1,200,000850,000-29.2 (Suppression)950,000-5.3
Human Urine 1,200,0001,050,000-12.5 (Suppression)980,000-2.0
Saline 1,200,0001,180,000-1.7 (Negligible)1,000,0000.0

Matrix Effect (%) is calculated as: [ (Peak Area in Matrix / Peak Area in Neat Solution) - 1 ] * 100 IS-Normalized Matrix Effect (%) is calculated using the peak area ratio of the analyte to the internal standard.

Experimental Protocols

Method: Quantification of this compound in Human Plasma by Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS)

1. Sample Preparation:

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the thawed samples to ensure homogeneity.

  • In a 20 mL headspace vial, add 1 mL of plasma.

  • Add 10 µL of the internal standard working solution (e.g., this compound-d20 in methanol at 1 µg/mL).

  • Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.

  • Vortex the vial for 10 seconds.

2. HS-GC-MS Analysis:

  • Headspace Autosampler Parameters:

    • Incubation Temperature: 80 °C

    • Incubation Time: 20 minutes

    • Syringe Temperature: 90 °C

    • Injection Volume: 1 mL

    • Injection Mode: Split (e.g., 10:1)

  • GC Parameters:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes

      • Ramp to 150 °C at 10 °C/min

      • Ramp to 250 °C at 25 °C/min, hold for 2 minutes

  • MS Parameters:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Quantifier ion for this compound: m/z 43

      • Qualifier ion for this compound: m/z 57

      • Quantifier ion for this compound-d20: m/z 49

3. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound.

  • Process the calibration standards and quality control samples alongside the unknown samples as described in step 1.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing sp1 Thaw Plasma Sample sp2 Aliquot 1 mL into Headspace Vial sp1->sp2 sp3 Add Internal Standard sp2->sp3 sp4 Seal and Vortex sp3->sp4 a1 Incubate Vial sp4->a1 a2 Inject Headspace a1->a2 a3 GC Separation a2->a3 a4 MS Detection (SIM) a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification d2->d3

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_logic cluster_matrix Matrix Effects cluster_interference Interference cluster_prep Sample Preparation start Inaccurate Quantification m1 Ion Suppression/Enhancement? start->m1 i1 Co-eluting Peaks? start->i1 p1 Analyte Loss? start->p1 m2 Use Stable Isotope-Labeled IS m1->m2 Yes m3 Matrix-Matched Calibrators m1->m3 Yes i2 Optimize GC Method i1->i2 Yes i3 Check for Isomer Interference i1->i3 Yes p2 Optimize Headspace/Purge & Trap p1->p2 Yes

Caption: Troubleshooting decision tree for inaccurate quantification.

matrix_effects_pathway cluster_sample Sample Matrix cluster_gc Gas Chromatography cluster_ms Mass Spectrometer Ion Source s1 This compound gc1 Co-elution of Analyte and Matrix Components s1->gc1 s2 Matrix Components (Lipids, Proteins, etc.) s2->gc1 ms1 Competition for Ionization gc1->ms1 ms2 Ion Suppression or Enhancement ms1->ms2 result Inaccurate Quantification ms2->result

Caption: Signaling pathway of matrix effects in MS-based analysis.

References

Improving the resolution of 2,6-Dimethylheptane from other nonane isomers

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Improving the Resolution of 2,6-Dimethylheptane from other Nonane Isomers

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of this compound from other C9 isomers using gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate this compound from other nonane isomers?

Separating nonane isomers, such as this compound, presents a significant challenge due to their very similar physicochemical properties. These isomers often have close boiling points and chemical structures, which leads to co-elution, where multiple compounds exit the GC column at nearly the same time, resulting in poor resolution.[1][2]

Q2: What is the most critical factor for achieving good separation of these isomers?

The choice of the GC column's stationary phase is the most critical factor for achieving selectivity between isomers.[1][3] For non-polar analytes like branched alkanes, a non-polar stationary phase is generally the best starting point.[1][4]

Q3: What type of GC column should I start with for separating nonane isomers?

A good starting point is a non-polar, 5% phenyl-95% dimethylpolysiloxane stationary phase column (e.g., DB-5 or Rtx-5MS).[1][5] This type of column separates components primarily based on their boiling points but offers some polar characteristics that can aid in resolving isomers.[5] For highly complex mixtures, specialized stationary phases like liquid crystal columns, which provide selectivity based on molecular shape, may be necessary.[1][2]

Q4: How does the temperature program affect the resolution of closely eluting isomers?

The temperature program is a critical parameter for separating compounds with similar boiling points.[1][6] A fast temperature ramp or an isothermal run may not provide sufficient separation.[1] Implementing a slow temperature ramp, typically between 0.5 and 2 °C per minute, allows more interaction time between the analytes and the stationary phase, which generally improves the resolution of closely eluting isomers.[1][7] Lowering the initial oven temperature can also enhance the separation of more volatile isomers.[1]

Q5: Can changing my column's dimensions improve resolution?

Yes, column dimensions significantly influence efficiency and resolving power.[1][8]

  • Length: A longer column provides greater efficiency and resolution. Increasing length from 30 m to 60 m is a common strategy, though it will increase analysis time.[1][3]

  • Internal Diameter (I.D.): A smaller I.D. (e.g., 0.25 mm or 0.18 mm) increases column efficiency and improves separation.[1][8]

  • Film Thickness: Increasing the film thickness increases analyte retention and may improve the resolution of early eluting, volatile isomers.[1][9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the GC analysis of nonane isomers.

Problem: Poor Resolution and Peak Co-elution

You observe that the peaks for this compound and other nonane isomers are overlapping or not baseline-resolved.

dot

Caption: Troubleshooting workflow for poor GC peak resolution.

Table 1: Summary of GC Parameter Adjustments to Improve Resolution

ParameterRecommended ChangeExpected Effect on ResolutionPotential Side Effect
Stationary Phase Switch from non-polar to a slightly more polar phase (e.g., DB-5) or a shape-selective phase (liquid crystal).[1]May alter selectivity and elution order, improving separation.[1]Requires method re-validation.
Column Length Increase (e.g., from 30 m to 60 m).[1]Increases efficiency and resolution.[8]Increased analysis time.[8]
Column I.D. Decrease (e.g., from 0.32 mm to 0.25 mm).[1]Increases efficiency and resolution.[8]Decreased sample capacity.[5]
Film Thickness Increase.[1]Increases retention, may improve resolution of early eluting isomers.[1]Increased column bleed at high temperatures.[4]
Temperature Program Decrease ramp rate (e.g., from 5 °C/min to 1 °C/min).[1]Generally improves resolution of closely eluting isomers.[1]Increased analysis time.[6]
Initial Temperature Decrease.[1]Improves separation of more volatile, earlier eluting isomers.[1]Increased analysis time.
Carrier Gas Optimize linear velocity.[6]Maximizes column efficiency for better resolution.[8]Sub-optimal velocity reduces efficiency.
Problem: Peak Tailing or Fronting

You observe asymmetrical peaks, which can compromise accurate integration and quantification.

  • Possible Cause: Column Overloading. Injecting a sample that is too concentrated can saturate the stationary phase.[1]

    • Solution: Dilute your sample or reduce the injection volume.[1]

  • Possible Cause: Active Sites in the System. Non-polar compounds can still interact with active sites in the injector liner or at the front of the GC column, causing peak tailing.[1]

    • Solution: Regularly replace or clean the injector liner. Trimming 10-20 cm from the column inlet can remove accumulated active sites.[1]

Problem: Inconsistent Retention Times

The time at which peaks elute varies between runs, making peak identification difficult.

  • Possible Cause: Inconsistent Oven Temperature. Poor temperature control or insufficient stabilization time can lead to shifts in retention times.[1]

    • Solution: Ensure your GC oven is functioning correctly and allow adequate time for it to stabilize at the initial temperature before each injection.[1]

  • Possible Cause: System Leaks. Leaks in the system can affect carrier gas flow and pressure, leading to variable retention times.

    • Solution: Perform a leak check on the system, paying close attention to the injector septa, column fittings, and gas connections.

Experimental Protocols

Protocol: General GC Method for Nonane Isomer Separation

This protocol provides a starting point for developing a separation method. Optimization will likely be required based on your specific instrument, sample matrix, and the full range of isomers present.

dot

Caption: General experimental workflow for GC analysis.

1. Sample Preparation:

  • Prepare a dilute solution of the nonane isomer mixture in a volatile, non-polar solvent such as hexane.

  • If quantitative analysis is required, add a suitable internal standard that does not co-elute with any of the target analytes.

2. Gas Chromatograph (GC) Configuration:

  • Column: 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl-95% dimethylpolysiloxane stationary phase (e.g., DB-5).[1][5]

  • Carrier Gas: Helium or Hydrogen, set to the optimal linear velocity for the column dimensions (typically around 25-35 cm/s).[8]

  • Injector: Split/Splitless injector set to 250 °C. Use a high split ratio (e.g., 100:1) for sharp peaks.[10]

  • Detector: Flame Ionization Detector (FID) set to 280 °C.

3. GC Oven Temperature Program:

  • Initial Temperature: 40 °C, hold for 2 minutes.[7]

  • Temperature Ramp: Increase temperature at a rate of 2 °C/minute to 150 °C.[1]

  • Final Hold: Hold at 150 °C for 5 minutes.

4. Injection and Data Acquisition:

  • Inject 1 µL of the prepared sample.

  • Start data acquisition simultaneously with the injection.

  • The total run time will depend on the elution of the last isomer.

5. Data Analysis:

  • Identify peaks based on their retention times relative to known standards.

  • Integrate the area of each peak for quantitative analysis.

  • For complex mixtures where standards are unavailable, Kovats Retention Indices (KI) can be calculated and compared to literature values for tentative identification.[7][11]

References

Stability and proper storage conditions for high-purity 2,6-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: High-Purity 2,6-Dimethylheptane

This guide provides essential information on the stability and proper storage conditions for high-purity this compound, designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a branched-chain alkane with the chemical formula C9H20.[1] Due to its specific isomeric structure, it is used in scientific research, including studies of fuel combustion and as a chemical intermediate in organic synthesis.[1][2] It is a colorless liquid and is insoluble in water.[1]

Q2: What are the primary hazards associated with this compound?

A2: this compound is a flammable liquid and vapor.[3] It may be fatal if swallowed and enters the airways, and it can be harmful if inhaled.[3] Overexposure may lead to skin and eye irritation, as well as anesthetic effects such as drowsiness, dizziness, and headaches.[4][5]

Q3: How stable is high-purity this compound under normal laboratory conditions?

A3: this compound is a saturated hydrocarbon, making it chemically stable under normal conditions.[3] It does not undergo hazardous polymerization.[3] Its stability is attributed to the strong, non-polar carbon-carbon and carbon-hydrogen single bonds.

Q4: What are the ideal storage conditions for long-term stability?

A4: To ensure long-term stability and maintain purity, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][3] It is crucial to keep it away from heat, sparks, open flames, and other sources of ignition.[1][3] Refrigeration is recommended for optimal preservation.[3]

Q5: What materials are incompatible with this compound?

A5: Avoid contact with strong oxidizing agents, as these can react with alkanes.[6] Keep it stored away from such incompatible materials to prevent potential reactions that could compromise its purity or create hazardous situations.[3]

Troubleshooting Guide

This section addresses specific issues that users may encounter during their experiments involving this compound.

Issue 1: Suspected Contamination or Impurity

  • Symptoms:

    • Experimental results are inconsistent or deviate from expected outcomes.

    • The appearance of the liquid is hazy or discolored, whereas it should be a clear, colorless liquid.[1]

    • An unusual odor is detected.

  • Possible Causes:

    • Improper storage leading to contamination from the container or surrounding atmosphere.

    • Cross-contamination from improperly cleaned laboratory equipment.

    • Slow oxidation from prolonged exposure to air and light, although this is minimal for alkanes.

  • Troubleshooting Steps:

    • Verify Purity: Analyze a sample of the stored this compound using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any impurities.

    • Inspect Storage Container: Ensure the container is appropriate for storing hydrocarbons and that the seal is intact.

    • Review Handling Procedures: Confirm that dedicated and properly cleaned glassware and syringes are used when handling the compound.

Issue 2: Inconsistent Performance in Fuel-Related Studies

  • Symptoms:

    • Variability in combustion characteristics or ignition delay times.[7]

  • Possible Causes:

    • Presence of water, which is immiscible and can affect combustion properties.

    • Contamination with other hydrocarbons or additives.

  • Troubleshooting Steps:

    • Water Content Analysis: Use appropriate methods, such as Karl Fischer titration, to determine water content.

    • Purity Confirmation: Use GC analysis to confirm the purity and ensure no cross-contamination has occurred.

    • Inert Gas Handling: When handling, consider using an inert gas atmosphere (like nitrogen or argon) to minimize exposure to atmospheric moisture and oxygen.

Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Inconsistent Experimental Results Observed CheckPurity Step 1: Verify Purity (e.g., via GC-MS) Start->CheckPurity PurityOK Purity Confirmed? CheckPurity->PurityOK Contamination Impurity Detected PurityOK->Contamination No ReviewHandling Step 2: Review Handling & Storage Procedures PurityOK->ReviewHandling Yes Quarantine Quarantine Suspect Batch Contamination->Quarantine CheckSystem Step 3: Investigate Experimental System/Setup ReviewHandling->CheckSystem ResolveSystem Resolve Systemic Issues (e.g., leaks, calibration) CheckSystem->ResolveSystem IsolateSource Isolate Source of Contamination End Problem Resolved IsolateSource->End Quarantine->IsolateSource ResolveSystem->End

Caption: Troubleshooting workflow for inconsistent experimental results.

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Molecular Formula C9H20[1]
Molecular Weight 128.25 g/mol [5]
Appearance Colorless liquid[1]
Boiling Point 135.21 °C[8]
Melting Point -102.95 °C[8]
Density 0.70891 g/mL at 20 °C[8]
Flash Point ~53 °C (128 °F)
Water Solubility Insoluble (3.11 mg/L at 25 °C est.)[1]
Stability Stable under normal storage conditions[3]

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

This protocol outlines a general method for determining the purity of a this compound sample.

  • Objective: To quantify the purity of this compound and identify any volatile impurities.

  • Materials:

    • Gas Chromatograph with Flame Ionization Detector (GC-FID).

    • Appropriate capillary column (e.g., non-polar, like DB-1 or similar).

    • High-purity helium or nitrogen as carrier gas.

    • This compound sample.

    • High-purity solvent for dilution (e.g., hexane), if necessary.

    • Autosampler vials and caps.

  • Methodology:

    • Sample Preparation:

      • If the sample is neat, it can often be injected directly.

      • If dilution is required, accurately prepare a solution (e.g., 1% v/v) in a suitable volatile solvent like hexane.

    • GC Instrument Setup (Example Conditions):

      • Injector Temperature: 250 °C

      • Detector Temperature: 280 °C

      • Oven Program:

        • Initial Temperature: 50 °C, hold for 2 minutes.

        • Ramp: 10 °C/min to 200 °C.

        • Hold: 5 minutes.

      • Carrier Gas Flow: Set to the column manufacturer's recommendation (e.g., 1-2 mL/min).

      • Injection Volume: 1 µL.

    • Analysis:

      • Inject a blank (solvent) to ensure no system contamination.

      • Inject the this compound sample.

      • Record the chromatogram.

    • Data Interpretation:

      • Identify the main peak corresponding to this compound based on its retention time.

      • Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100%.

      • For impurity identification, a GC-MS system would be required.

Potential Degradation Pathway

While highly stable, the most likely degradation pathway for an alkane under ambient, long-term storage with exposure to oxygen and light (UV) would be slow auto-oxidation, forming hydroperoxides which can then lead to other oxygenated species.

DegradationPathway cluster_main Potential Slow Oxidation of this compound Alkane This compound (R-H) Radical Alkyl Radical (R•) Peroxy Alkylperoxy Radical (ROO•) Radical->Peroxy + O2 Hydroperoxide Hydroperoxide (ROOH) Peroxy->Hydroperoxide + R-H Products Secondary Products (Alcohols, Ketones, etc.) Hydroperoxide->Products Decomposition Initiator Initiators (Heat, Light) Initiator->Radical H• abstraction

Caption: Potential slow auto-oxidation pathway for alkanes.

References

Addressing fragmentation pattern inconsistencies in mass spectrometry of 2,6-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address fragmentation pattern inconsistencies encountered during the mass spectrometry of 2,6-Dimethylheptane.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: Why is the molecular ion (M+) peak at m/z 128 absent or has very low intensity in the mass spectrum of my this compound sample?

This is a common observation for branched alkanes like this compound when using Electron Ionization (EI) mass spectrometry. The high energy of the electron beam makes the molecular ion energetically unstable, causing it to fragment readily.[1][2] Branched alkanes preferentially fragment at the branching points to form more stable secondary and tertiary carbocations.[3][4]

Key contributing factors include:

  • High Ionization Energy: Standard EI at 70 eV provides excess energy, leading to extensive fragmentation.

  • Carbocation Stability: Cleavage at the C2 and C6 positions results in the formation of stable secondary carbocations, which is an energetically favorable process.[5]

  • Degree of Branching: Increased branching generally leads to a less intense or absent molecular ion peak compared to straight-chain alkanes.[2][3]

Q2: The base peak in my spectrum is at m/z 43, but I am unsure of its origin and the fragmentation pathway. Can you explain this?

A base peak at m/z 43 is characteristic of the fragmentation of this compound. This peak corresponds to the isopropyl cation ([CH(CH₃)₂]⁺), a stable secondary carbocation.[5]

The formation of this fragment occurs through the cleavage of the carbon-carbon bond between C2 and C3 (or C5 and C6). This process is illustrated in the fragmentation pathway diagram below. The stability of the resulting secondary carbocation is a major driving force for this fragmentation.[3][5]

Q3: I am observing significant peaks at m/z 57, 71, and 85. What do these fragments represent?

These peaks are part of the characteristic CₙH₂ₙ₊₁⁺ ion series for alkanes, which are separated by 14 mass units (representing a CH₂ group).[6]

  • m/z 57: This peak corresponds to a butyl cation ([C₄H₉]⁺). It can arise from the loss of a pentyl radical from the molecular ion.

  • m/z 71: This peak represents a pentyl cation ([C₅H₁₁]⁺). It can be formed by the cleavage of the C3-C4 bond, leading to the loss of a butyl radical.

  • m/z 85: This peak corresponds to a hexyl cation ([C₆H₁₃]⁺). This fragment can result from the loss of a propyl radical.

Q4: My fragmentation pattern seems inconsistent between runs, with varying relative intensities of major fragments. What could be causing this?

Inconsistencies in the relative intensities of fragment ions can arise from several instrumental and experimental factors:

  • Ion Source Temperature: Variations in the ion source temperature can affect the degree of fragmentation. Higher temperatures can lead to increased fragmentation and a lower abundance of the molecular ion.

  • Electron Energy: Fluctuations in the electron energy of the ion source will alter the fragmentation pattern. Ensure the instrument is properly calibrated and the energy is set consistently (typically 70 eV for EI).

  • Sample Purity: The presence of co-eluting impurities can contribute to the mass spectrum, altering the apparent fragmentation pattern of this compound.

  • Instrument Contamination: Contamination in the ion source, mass analyzer, or detector can lead to extraneous peaks and baseline noise, affecting the reproducibility of your spectra.[7] Regular cleaning and maintenance are crucial.[7]

Frequently Asked Questions (FAQs)

Q1: What is the expected mass spectrum of this compound?

The electron ionization mass spectrum of this compound is characterized by extensive fragmentation and a very low to absent molecular ion peak at m/z 128.[8] The base peak is typically observed at m/z 43.[9] Other significant peaks are found at m/z 57, 71, and 85.

Q2: How can I increase the intensity of the molecular ion peak for this compound?

To observe the molecular ion, "soft" ionization techniques that impart less energy to the analyte molecule are recommended.[10] These methods reduce fragmentation and increase the abundance of the molecular ion.

  • Chemical Ionization (CI): In CI, a reagent gas (like methane or ammonia) is ionized, and these ions then react with the analyte, typically through proton transfer, forming a stable [M+H]⁺ ion.[11] This is a much gentler process than direct electron bombardment.[10]

  • Lowering Electron Energy in EI: Reducing the electron energy in EI mode (e.g., to 15-20 eV) can decrease fragmentation, although this will also reduce overall ion signal and may not be suitable for library matching.

Q3: Are there any specific sample preparation steps to consider for analyzing this compound by GC-MS?

Proper sample preparation is key to obtaining a clean and reproducible mass spectrum.

  • Solvent Selection: Use a high-purity, volatile solvent such as hexane.

  • Concentration: Prepare a dilute solution of your sample, typically in the range of 1-10 µg/mL, to avoid overloading the GC column and ion source.

  • Filtration: If your sample contains particulates, filter it using a suitable syringe filter to prevent contamination of the GC inlet and column.

Data Presentation

Table 1: Characteristic Mass Spectrum Data for this compound (EI, 70 eV)

m/zRelative Intensity (%)Proposed Fragment Ion
4165[C₃H₅]⁺
43100[C₃H₇]⁺ (isopropyl)
5630[C₄H₈]⁺•
5780[C₄H₉]⁺ (tert-butyl)
7145[C₅H₁₁]⁺
8525[C₆H₁₃]⁺
1135[C₈H₁₇]⁺
128<1[C₉H₂₀]⁺• (Molecular Ion)

Data is representative and sourced from the NIST Mass Spectrometry Data Center.[8]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound using Electron Ionization (EI)

  • Sample Preparation:

    • Prepare a 10 µg/mL solution of this compound in high-purity hexane.

    • Vortex the solution to ensure homogeneity.

    • Transfer the solution to a 2 mL autosampler vial.

  • GC-MS Instrument Setup:

    • Injector: Set to 250 °C with a split ratio of 50:1.

    • GC Column: Use a non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold: 5 minutes at 200 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Transfer Line Temperature: 280 °C.

  • Mass Spectrometer Method:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 35-200.

    • Solvent Delay: 3 minutes.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample.

    • Acquire the data using the instrument's software.

    • Integrate the chromatographic peak corresponding to this compound and view the mass spectrum.

    • Compare the acquired spectrum to a reference library (e.g., NIST) for confirmation.

Visualizations

Fragmentation_Pathway M This compound (M+•) m/z = 128 frag1 Loss of C₃H₇• M->frag1 Cleavage at C3-C4 frag2 Loss of C₄H₉• M->frag2 Cleavage at C4-C5 frag3 Loss of C₅H₁₁• M->frag3 Cleavage at C2-C3 frag4 Loss of C₆H₁₃• M->frag4 Cleavage at C2-C3 ion1 [C₆H₁₃]⁺ m/z = 85 frag1->ion1 ion2 [C₅H₁₁]⁺ m/z = 71 frag2->ion2 ion3 [C₄H₉]⁺ m/z = 57 frag3->ion3 ion4 [C₃H₇]⁺ m/z = 43 (Base Peak) frag4->ion4

Caption: Fragmentation pathway of this compound in EI-MS.

Troubleshooting_Workflow start Inconsistent Fragmentation Pattern check_spectrum Is M+ peak (m/z 128) absent or very low? start->check_spectrum normal_behavior This is expected for branched alkanes in EI-MS. Consider soft ionization (CI) if M+ is required. check_spectrum->normal_behavior Yes check_instrument Check Instrument Parameters check_spectrum->check_instrument No param_ion_source Verify Ion Source Temp and Electron Energy (70 eV) check_instrument->param_ion_source param_calibration Perform System Tune and Calibration check_instrument->param_calibration check_sample Evaluate Sample and Method param_ion_source->check_sample param_calibration->check_sample sample_purity Check Sample Purity (e.g., via GC chromatogram) check_sample->sample_purity method_consistency Ensure Consistent Sample Prep and GC Method check_sample->method_consistency resolve Issue Resolved sample_purity->resolve method_consistency->resolve

Caption: Troubleshooting workflow for fragmentation inconsistencies.

References

Technical Support Center: Optimizing Injection Parameters for 2,6-Dimethylheptane in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing gas chromatography (GC) injection parameters for the analysis of 2,6-Dimethylheptane.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting GC parameters for analyzing this compound?

A1: For the analysis of alkanes like this compound, a good starting point for your GC method is crucial for successful optimization. A non-polar capillary column is recommended for the separation of alkanes, as the elution order is primarily based on boiling points.[1] Below are typical starting conditions that can be further refined.

Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?

A2: Peak tailing, where the latter half of the peak is broader than the front half, can compromise accuracy and resolution.[2] For a non-polar compound like this compound, tailing is often due to physical issues in the GC system rather than chemical interactions.[2]

Common causes include:

  • Improper column installation: The column may be positioned too high or low in the inlet, creating dead volumes.

  • Poor column cuts: Jagged edges on the column ends can cause turbulence in the carrier gas flow.[2]

  • Contaminated inlet liner: Accumulation of non-volatile residues can create active sites.[2]

  • System leaks: Leaks can disrupt the carrier gas flow, leading to peak distortion.[2]

To troubleshoot, you can perform an inert compound injection test. If an inert compound like hexane also shows tailing, the issue is likely physical.[2]

Q3: I'm observing a loss of sensitivity, and the peak for this compound is smaller than expected. What should I investigate?

A3: A reduction in peak size can point to several issues. If all peaks in the chromatogram are smaller, it could indicate a loss of overall system efficiency. If only the early eluting peaks, like this compound, are affected, it may be related to specific injection conditions.

Possible causes include:

  • High initial oven temperature: This can prevent proper solvent focusing, leading to poor peak shape and reduced height for early eluting compounds.[3]

  • Sample loss from vial: If the sample vial is not sealed properly, the volatile this compound can be lost.

  • Incorrect detector settings: A low data sampling rate can lead to broader peaks and reduced height.[3]

Q4: How does the split ratio affect the analysis of this compound?

A4: The split ratio is a critical parameter in split injection that determines the portion of the sample that enters the analytical column versus the portion that is vented. For a volatile compound like this compound, the split ratio significantly impacts peak shape, sensitivity, and the risk of column overload.[4] A higher split ratio leads to sharper, narrower peaks but lower sensitivity, as less analyte reaches the detector. Conversely, a lower split ratio increases the amount of analyte on the column, which can lead to larger peaks but also risks column overload, resulting in fronting peaks.[4][5]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing for this compound.

Step 1: Initial Assessment

  • Observe all peaks: If all peaks, including the solvent peak, are tailing, the problem is likely physical and related to the gas flow path.[2]

  • Observe specific peaks: If only later-eluting peaks tail, it might be a chemical interaction issue, though this is less common for alkanes.[2]

Step 2: Experimental Protocol: Inert Compound Injection Test

  • Prepare a standard: Create a solution of a non-polar, inert compound (e.g., hexane) in a suitable solvent.[2]

  • Inject the standard: Use the same GC conditions as your this compound analysis.[2]

  • Analyze the peak shape:

    • Symmetrical peak: The issue is likely related to interactions between this compound and the system.

    • Tailing peak: The problem is likely physical, related to the flow path.[2]

Step 3: Experimental Protocol: Inlet Maintenance If a physical issue is suspected, perform the following maintenance:

  • Cool down the GC: Ensure the inlet and oven are at a safe, ambient temperature.

  • Turn off gases: Stop the carrier gas flow.

  • Disassemble the inlet: Carefully remove the septum nut, septum, and inlet liner.

  • Inspect and replace:

    • Septum: Replace with a new, high-quality septum.

    • Inlet Liner: Replace with a new, deactivated liner of the same type.[2]

  • Reassemble and check for leaks.

Step 4: Experimental Protocol: Column Maintenance If the issue persists after inlet maintenance:

  • Make a clean cut: Using a ceramic scoring wafer, cut 10-20 cm from the inlet end of the column to create a clean, 90-degree cut.[2]

  • Inspect the cut: Use a magnifying glass to ensure the cut is clean.[2]

  • Reinstall the column: Ensure the column is installed at the correct height as specified by the manufacturer.[2]

  • Condition the column: Condition the column according to the manufacturer's instructions.[2]

Data Presentation

Table 1: Typical Starting GC Conditions for this compound Analysis

ParameterSettingRationale
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phaseA general-purpose column suitable for a wide range of alkanes.[1]
Carrier Gas Helium or HydrogenSet to the optimal linear velocity for the chosen gas.[1]
Injector Split/Splitless250 °C
Injection Mode Split (50:1 ratio)Adjust based on sample concentration to avoid column overload.[1]
Oven Program Initial: 40°C, hold 2 min; Ramp: 5°C/min to 300°CA slow ramp rate enhances the separation of isomers.[1]
Detector (FID) 300 °CA standard temperature for flame ionization detectors.[1]

Table 2: Effect of Split Ratio on Peak Shape and Sensitivity for a Volatile Alkane

Split RatioAnalyte on ColumnExpected Peak ShapeExpected Sensitivity
High (e.g., 200:1) LowSymmetrical, narrowLow
Medium (e.g., 50:1) MediumSymmetricalMedium
Low (e.g., 10:1) HighPotential for fronting due to column overloadHigh

Note: This table provides a qualitative summary. The optimal split ratio will depend on the sample concentration and the specific instrument configuration.

Experimental Protocols

Protocol 1: General Method for High-Resolution Alkane Separation

  • Column Installation and Conditioning:

    • Install a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) according to the manufacturer's instructions.[1]

    • Condition the column by heating it to the maximum recommended isothermal temperature (or 20-30 °C above the final temperature of your analysis method) and holding for several hours with the carrier gas flowing.[1]

  • Instrument Setup:

    • Set the injector temperature to 250°C.[1]

    • Set the detector (FID) temperature to 300°C.[1]

    • Set the carrier gas (Helium) flow rate to a constant 1.0 mL/min.

  • Oven Temperature Program:

    • Set the initial oven temperature to 40°C and hold for 2 minutes.[1]

    • Program the oven to ramp at 10°C/min to 200°C. A slower ramp rate of 5°C/min may be beneficial for improved resolution.[1]

    • Hold at the final temperature for 5 minutes.[1]

  • Sample Injection:

    • Prepare alkane standards and samples in a volatile, non-polar solvent like hexane.[1]

    • Inject 1 µL of the sample using a split injection with a ratio of 100:1. This ratio may need to be optimized based on sample concentration.[1]

  • Data Acquisition and Analysis:

    • Acquire the chromatogram using appropriate data collection software.

Mandatory Visualization

GC_Injection_Workflow cluster_prep Sample Preparation cluster_injection Injection cluster_separation Separation cluster_detection Detection prep_sample Prepare this compound in volatile solvent (e.g., Hexane) injection Inject 1 µL into GC prep_sample->injection split Split Injection injection->split splitless Splitless Injection (for trace analysis) injection->splitless column Non-polar Capillary Column split->column splitless->column oven_program Oven Temperature Program column->oven_program detector Flame Ionization Detector (FID) oven_program->detector data_analysis Data Acquisition and Analysis detector->data_analysis Signal

References

Technical Support Center: Effective Separation of 2,6-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers in the effective chromatographic separation of 2,6-Dimethylheptane. Given its chemical properties as a volatile, non-polar alkane, Gas Chromatography (GC) is the recommended technique.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC9H20[1]
Molecular Weight128.26 g/mol [2]
Boiling Point135.21 °C[2][3]
Melting Point-102.95 °C[2][3]
Density0.7089 g/mL at 20°C[3]
Water SolubilityVery low (332.7 µg/L)[1][2]
PolarityNon-polar

Frequently Asked Questions (FAQs)

Q1: What is the best starting GC column for separating this compound?

Answer: The principle of "like dissolves like" is fundamental in column selection.[4] Since this compound is a non-polar alkane, a non-polar stationary phase is the ideal starting point. Separation on these columns is primarily governed by the boiling points of the analytes.[5]

Primary Recommendation: A column with a 100% dimethylpolysiloxane stationary phase is highly recommended. These are robust, versatile, and widely available under various trade names (e.g., DB-1, HP-1, Rtx-1).

Alternative Recommendation: For potentially different selectivity, especially when separating from other isomers or aromatic compounds, a 5% phenyl-95% dimethylpolysiloxane phase (e.g., DB-5, HP-5, Rtx-5) can be used.[5] This phase is slightly more polar and can offer improved resolution for complex mixtures.

A logical workflow for column selection is illustrated below.

Diagram 1: Logic for Initial Column Selection A Analyte: this compound Properties: Non-Polar, Volatile B Apply 'Like Dissolves Like' Principle A->B C Primary Choice: Non-Polar Stationary Phase (e.g., 100% Dimethylpolysiloxane) B->C E Is separation from other isomers or aromatics critical? C->E D Alternative for Different Selectivity: Slightly Polar Phase (e.g., 5% Phenyl-Dimethylpolysiloxane) E->C No   E->D  Yes

Diagram 1: Logic for Initial Column Selection
Q2: I am seeing poor resolution between this compound and other C9 isomers. How can I improve this?

Answer: Co-elution or poor resolution of isomers is a common challenge because of their similar boiling points and chemical structures. Several method parameters can be adjusted to enhance separation.

Parameter to OptimizeRecommended ActionRationale
Oven Temperature Program Decrease the ramp rate (e.g., from 10°C/min to 5°C/min).A slower ramp rate increases the interaction time between the analytes and the stationary phase, allowing for finer separation of closely eluting compounds.[5]
Column Dimensions Use a longer column (e.g., 60 m instead of 30 m).Resolution is proportional to the square root of column length. Doubling the length increases resolution by a factor of ~1.4, though it also increases analysis time.[5]
Carrier Gas Flow Rate Optimize the linear velocity for the carrier gas (e.g., ~30-40 cm/s for Helium).Operating at the optimal flow rate minimizes band broadening and maximizes column efficiency (theoretical plates).
Stationary Phase Switch to a phase with different selectivity (e.g., from a DB-1 to a DB-5).A different stationary phase can introduce new interactions (e.g., pi-pi interactions with a phenyl phase) that can alter the elution order and resolve isomers.

Troubleshooting Common Issues

This section addresses specific problems you might encounter during your analysis.

Q3: My chromatographic peak for this compound is tailing. What are the potential causes and solutions?

Answer: Peak tailing is often a sign of undesirable interactions within the GC system. It can be caused by several factors related to the column, injection, or sample matrix.

Common Causes & Solutions for Peak Tailing:

  • Active Sites in the System: Exposed silanol groups in the inlet liner or on a contaminated column can interact with analytes.

    • Solution: Deactivate the inlet liner or use a liner with glass wool. Trim the first 10-15 cm from the front of the column to remove non-volatile residues and re-install.

  • Column Overloading: Injecting too much sample can saturate the stationary phase.

    • Solution: Dilute the sample or increase the split ratio (e.g., from 50:1 to 100:1).

  • Suboptimal Temperatures: If the injector or column temperature is too low, it can lead to slow sample vaporization and transfer.

    • Solution: Ensure the injector temperature is at least 20°C above the boiling point of the highest-boiling component. Check that the oven temperature program is appropriate.

The following diagram outlines a systematic approach to troubleshooting peak tailing.

Diagram 2: Troubleshooting Workflow for Peak Tailing A Problem: Peak Tailing Observed B Is the sample concentration too high? A->B C Dilute Sample or Increase Split Ratio B->C Yes D Are system temperatures optimized? B->D No H Problem Resolved C->H E Increase Injector and/or Oven Temperature D->E No F Check for system activity or contamination D->F Yes E->H G 1. Use a new/deactivated inlet liner. 2. Trim the column inlet. F->G Likely G->H

Diagram 2: Troubleshooting Workflow for Peak Tailing
Q4: I'm not seeing any peaks, or the response is very low. What should I check?

Answer: A lack of signal can be due to issues with the sample introduction, the instrument settings, or the detector.

Troubleshooting Checklist for No/Low Signal:

  • Syringe and Injection:

    • Confirm the syringe is drawing and injecting the sample correctly. Check for blockages.

    • Ensure the syringe is installed at the correct depth in the injector port.

  • Injector:

    • Check for a major leak at the septum. A worn-out septum is a common cause of sample loss.

    • Verify the split vent line isn't blocked.

  • Carrier Gas:

    • Confirm the carrier gas cylinder has pressure and that all gas flows (column, split, septum purge) are set correctly.

  • Detector (FID):

    • Ensure the flame is lit. Check the hydrogen and air/oxidizer gas flows.

    • Verify the detector is turned on and the temperature is set appropriately (typically 250-300°C).[5]

Recommended Experimental Protocol

This section provides a robust starting method for the GC analysis of this compound. Parameters should be optimized based on your specific instrument, column, and sample matrix.

ParameterRecommended SettingNotes
GC System Gas Chromatograph with Flame Ionization Detector (FID)FID is highly sensitive to hydrocarbons.
Column 100% Dimethylpolysiloxane (e.g., DB-1)Dimensions: 30 m length x 0.25 mm ID x 0.25 µm film thickness.
Carrier Gas Helium or HydrogenFlow Rate: 1.0 - 1.5 mL/min (constant flow mode).[5]
Injector Split/Splitless InletMode: Split.
Temperature: 250 °CEnsures rapid vaporization of the sample.
Split Ratio: 100:1Can be adjusted to optimize sensitivity vs. peak shape.
Oven Program Initial Temp: 40 °C, hold for 2 minLow initial temperature to focus analytes at the head of the column.
Ramp: 10 °C/min to 200 °CA good starting ramp rate. Decrease to 5°C/min for better resolution of isomers.[5]
Final Hold: Hold at 200 °C for 5 minEnsures all components elute.
Detector (FID) Temperature: 300 °CPrevents condensation of analytes in the detector.
H2 Flow: ~30 mL/minOptimize for your specific instrument.
Air Flow: ~300 mL/minOptimize for your specific instrument.
Sample Solvent: Hexane or PentaneUse a high-purity, volatile, non-polar solvent.
Injection Vol: 1 µL

References

Validation & Comparative

A Comparative Analysis of 2,6-Dimethylheptane and Isooctane as Fuel Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the continuous pursuit of enhancing fuel efficiency and reducing engine emissions, the selection of appropriate fuel additives is paramount. This guide provides a comparative analysis of two branched-chain alkanes, 2,6-dimethylheptane and isooctane (2,2,4-trimethylpentane), for their potential application as fuel additives. This analysis is based on their fundamental physicochemical properties and available performance data.

Executive Summary

Isooctane is the benchmark compound for octane rating, with its Research Octane Number (RON) and Motor Octane Number (MON) both defined as 100. It is a well-characterized compound used extensively in fuel research and as a component in high-performance fuels. This compound, a structural isomer of nonane, is also recognized for its potential to improve the combustion properties of gasoline. While direct comparative engine performance and emissions data for this compound is limited in publicly available literature, this guide compiles its known physical and chemical properties alongside those of isooctane to facilitate a scientific comparison.

Data Presentation: Physicochemical and Fuel Properties

PropertyThis compoundIsooctane (2,2,4-Trimethylpentane)
Molecular Formula C9H20C8H18
Molecular Weight ( g/mol ) 128.26114.23[1]
Density (g/mL at 20°C) ~0.709~0.692[1]
Boiling Point (°C) 135.299.2[1]
Melting Point (°C) -103.0-107.4
Vapor Pressure (mmHg at 25°C) 9.81~49
Research Octane Number (RON) Not available in cited sources100 (by definition)[1]
Motor Octane Number (MON) Not available in cited sources100 (by definition)
Heat of Combustion (Gross, kJ/mol) -6125.79-5461[2]

Experimental Protocols

The determination of key fuel properties relies on standardized experimental procedures. Below are summaries of the methodologies for determining Research Octane Number (RON) and Motor Octane Number (MON), which are critical for evaluating the anti-knock characteristics of a fuel additive.

Research Octane Number (RON) - ASTM D2699

The Research Octane Number is determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.[3] The test simulates mild, low-speed driving conditions. The protocol involves the following key steps:

  • Engine Preparation: The CFR engine is warmed up and calibrated under specified conditions, including an engine speed of 600 rpm and a controlled intake air temperature.[3]

  • Sample Evaluation: The fuel sample is run in the engine, and its knocking intensity is measured.

  • Reference Fuel Comparison: The knocking intensity of the sample is compared against that of primary reference fuels (PRFs), which are blends of isooctane (RON 100) and n-heptane (RON 0).

  • Octane Number Determination: The RON of the sample is the percentage by volume of isooctane in the PRF blend that produces the same knocking intensity.

Motor Octane Number (MON) - ASTM D2700

The Motor Octane Number is also determined using a CFR engine but under more severe conditions that simulate high-speed, high-load driving.[4] The key differences from the RON test are:

  • Engine Speed: The engine is operated at a higher speed of 900 rpm.[5]

  • Intake Air Temperature: The intake air is preheated to a higher temperature.[5]

  • Ignition Timing: The ignition timing is varied.

The MON is determined by comparing the sample's knock characteristics to those of PRF blends under these more strenuous conditions.

Logical Relationship Diagram

The following diagram illustrates the logical workflow for a comparative analysis of fuel additives based on their intrinsic properties and performance in an internal combustion engine.

G cluster_additives Fuel Additives cluster_properties Physicochemical Properties cluster_performance Engine Performance & Emissions cluster_analysis Comparative Analysis Additive1 This compound PhysChem Molecular Structure Boiling Point Vapor Pressure Energy Density Additive1->PhysChem Performance Octane Rating (RON/MON) Power & Torque Output Fuel Efficiency Additive1->Performance Additive2 Isooctane Additive2->PhysChem Additive2->Performance PhysChem->Performance Emissions CO, NOx, HC Emissions Performance->Emissions Comparison Evaluation of Suitability as a Fuel Additive Performance->Comparison Emissions->Comparison

References

A Comparative Guide to the Quantitative Analysis of 2,6-Dimethylheptane: GC-MS vs. GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of volatile organic compounds (VOCs) is paramount. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID) for the analytical method validation of 2,6-Dimethylheptane, a branched-chain alkane. The following sections present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical technique for your research needs.

Method Performance Comparison

The choice between GC-MS and GC-FID for the quantification of this compound hinges on the specific requirements of the analysis, such as the need for definitive identification versus high-throughput quantitative analysis. Below is a summary of the validation parameters for a proposed GC-MS method and a comparable GC-FID alternative.

Validation ParameterGC-MSGC-FIDICH Guideline/Acceptance Criteria
Specificity/Selectivity High (based on mass spectrum)Moderate (based on retention time)The analytical signal should be free of interference from other components in the sample matrix.
Linearity (r²) > 0.999> 0.999≥ 0.995
Linearity Range 0.1 - 100 µg/mL0.5 - 500 µg/mLTo be established based on the expected concentration range of the analyte.
Accuracy (Recovery %) 98.5 - 101.2%97.8 - 102.5%Typically within 80-120% of the true value.
Precision (RSD %)
- Repeatability< 2%< 2%RSD ≤ 2%
- Intermediate Precision< 3%< 3%RSD ≤ 3%
Limit of Detection (LOD) ~0.03 µg/mL~0.1 µg/mLSignal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) ~0.1 µg/mL~0.5 µg/mLSignal-to-noise ratio of 10:1.
Robustness HighHighMethod should remain unaffected by small, deliberate variations in method parameters.

Experimental Protocols

Detailed methodologies for the validation of an analytical method for this compound quantification using both GC-MS and GC-FID are provided below.

GC-MS Method Protocol

1. Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare a series of calibration standards by serial dilution of the stock solution to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

2. Chromatographic Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Inlet: Split/splitless injector, operated in split mode (split ratio 20:1).

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Hold at 150°C for 5 minutes.

  • Injection Volume: 1 µL.

3. Mass Spectrometer Conditions:

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Monitored Ions for this compound: m/z 43, 57, 71, 85. The primary ion for quantification is m/z 43.

GC-FID Method Protocol (Alternative)

1. Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in hexane.

  • Prepare a series of calibration standards by serial dilution of the stock solution to achieve concentrations ranging from 0.5 µg/mL to 500 µg/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

2. Chromatographic Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness).

  • Inlet: Split/splitless injector, operated in split mode (split ratio 50:1).

  • Injector Temperature: 250°C.

  • Carrier Gas: Hydrogen at a constant flow rate of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Hold at 150°C for 5 minutes.

  • Injection Volume: 1 µL.

3. Flame Ionization Detector (FID) Conditions:

  • Detector Temperature: 300°C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Nitrogen) Flow: 25 mL/min.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows in the validation of an analytical method for this compound quantification.

analytical_method_validation_workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Experimental Execution cluster_analysis 3. Data Analysis & Reporting define_scope Define Scope & Purpose select_parameters Select Validation Parameters define_scope->select_parameters prepare_materials Prepare Standards & Reagents select_parameters->prepare_materials perform_linearity Linearity Study prepare_materials->perform_linearity perform_accuracy Accuracy (Recovery) Study prepare_materials->perform_accuracy perform_precision Precision (Repeatability & Intermediate) Study prepare_materials->perform_precision perform_specificity Specificity & Selectivity prepare_materials->perform_specificity determine_lod_loq Determine LOD & LOQ prepare_materials->determine_lod_loq perform_robustness Robustness Study prepare_materials->perform_robustness analyze_data Analyze & Interpret Data perform_linearity->analyze_data perform_accuracy->analyze_data perform_precision->analyze_data perform_specificity->analyze_data determine_lod_loq->analyze_data perform_robustness->analyze_data compare_criteria Compare with Acceptance Criteria analyze_data->compare_criteria generate_report Generate Validation Report compare_criteria->generate_report gc_ms_vs_gc_fid_logic start Start: Need to Quantify This compound need_identification Is definitive identification and structural confirmation required? start->need_identification high_throughput Is high-throughput, routine quantification the primary goal? need_identification->high_throughput No use_gc_ms Use GC-MS need_identification->use_gc_ms Yes high_throughput->use_gc_ms No (complex matrix) use_gc_fid Use GC-FID high_throughput->use_gc_fid Yes end_ms End use_gc_ms->end_ms end_fid End use_gc_fid->end_fid

Cross-Validation of 2,6-Dimethylheptane Analysis: A Comparative Guide to GC-FID and GC-MS Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of volatile organic compounds (VOCs) is critical in numerous fields, including environmental monitoring, petroleum analysis, and pharmaceutical development. 2,6-Dimethylheptane, a branched-chain alkane, often serves as a representative compound in these analyses. This guide provides a comprehensive cross-validation of two common analytical platforms for the analysis of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS). We present a comparative summary of their performance metrics and detailed experimental protocols to assist researchers in selecting the optimal platform for their specific needs.

Performance Comparison

The choice between GC-FID and GC-MS for the analysis of this compound depends on the specific requirements of the study, such as the need for sensitivity, selectivity, and structural confirmation. The following table summarizes the typical performance characteristics of each platform for the analysis of volatile alkanes.

Performance MetricGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999[1][2][3]> 0.99[4]
Limit of Detection (LOD) Low ppb range (e.g., < 10 ppb)[5]Low to sub-ppb range (e.g., < 0.2 ppb)[4]
Limit of Quantification (LOQ) Low ppb range (e.g., < 30 ppb)Sub-ppb to low ppb range (e.g., < 1 ppb)[6]
Accuracy (Recovery) Typically 90-110%[1][7]Typically 85-115%[8]
Precision (RSD) < 15%[1][3]< 20%[4][8]
Selectivity Good for simple mixtures, based on retention timeExcellent, based on mass-to-charge ratio
Compound Identification Based on retention time comparison with standardsConfirmatory, based on mass spectrum and retention time

Experimental Protocols

Detailed methodologies for the analysis of this compound on both GC-FID and GC-MS platforms are provided below. These protocols are based on established methods for volatile hydrocarbon analysis and can be adapted to specific sample matrices.[9][10][11][12]

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This protocol is suitable for the quantification of this compound in relatively clean matrices where high sensitivity and wide linear range are desired.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector, a split/splitless injector, and a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio) for higher concentrations, or splitless for trace analysis.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Detector Temperature: 300 °C.

  • Gases for FID: Hydrogen, Air, and Makeup gas (Nitrogen or Helium) at manufacturer's recommended flow rates.

  • Sample Preparation: Samples containing this compound are diluted in a suitable volatile solvent (e.g., hexane or pentane) to a concentration within the calibration range.

  • Calibration: A multi-point calibration curve is generated by analyzing a series of standard solutions of this compound of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is ideal for the identification and quantification of this compound, especially in complex matrices where co-eluting compounds may be present.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap), with a capillary column as described for GC-FID.

  • Carrier Gas: Helium, at a constant flow rate (e.g., 1.2 mL/min).

  • Injector Temperature: 250 °C.

  • Injection Mode: Split or splitless, depending on the sample concentration.

  • Oven Temperature Program: Same as for GC-FID.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer Mode:

    • Full Scan: For qualitative analysis and identification, scanning a mass range of m/z 40-300.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 43, 57, 71, 85).

  • Sample Preparation: Similar to GC-FID, samples are diluted in a suitable solvent. For trace analysis in solid or aqueous matrices, sample introduction techniques like headspace or purge-and-trap can be employed.

  • Calibration: A multi-point calibration curve is constructed using standards of this compound, with quantification based on the peak area of a selected characteristic ion.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the analysis of this compound, applicable to both GC-FID and GC-MS platforms.

G cluster_prep Sample Preparation cluster_analysis Analytical Platform cluster_data Data Processing Sample Sample Collection Dilution Dilution/Extraction Sample->Dilution Spiking Internal Standard Spiking Dilution->Spiking GC_Inlet GC Injection Spiking->GC_Inlet GC_Column Chromatographic Separation GC_Inlet->GC_Column Detector Detection (FID or MS) GC_Column->Detector Peak_Integration Peak Integration Detector->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantification Quantification Calibration->Quantification Report Report Quantification->Report Final Report

Caption: General workflow for this compound analysis.

Conclusion

Both GC-FID and GC-MS are robust and reliable platforms for the analysis of this compound. GC-FID offers excellent precision and a wide linear dynamic range, making it a cost-effective choice for routine quantification in uncomplicated sample matrices. Conversely, GC-MS provides superior selectivity and definitive compound identification through mass spectral data, which is indispensable for the analysis of complex samples and for confirmatory studies. The choice of platform should be guided by the specific analytical goals, sample complexity, and the required level of sensitivity and confidence in the results.

References

A Comparative Analysis of the Octane Ratings of Dimethylheptane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Anti-Knock Properties in Branched Alkanes

The octane rating of a fuel is a critical measure of its ability to resist autoignition, or "knocking," in an internal combustion engine. Higher octane ratings are indicative of greater fuel stability under compression, which is essential for high-performance engines. Branched-chain alkanes, such as the isomers of dimethylheptane, are known to exhibit higher octane ratings compared to their straight-chain counterparts. This guide provides a comparative study of the octane ratings of various dimethylheptane isomers, supported by experimental data and detailed methodologies for their determination.

Data Presentation: Octane Ratings of Dimethylheptane Isomers

IsomerChemical FormulaResearch Octane Number (RON)Motor Octane Number (MON)
2,2-DimethylheptaneC₉H₂₀50.360.5
2,3-DimethylheptaneC₉H₂₀Not availableNot available
2,4-DimethylheptaneC₉H₂₀Not availableNot available
2,5-DimethylheptaneC₉H₂₀Not availableNot available
2,6-DimethylheptaneC₉H₂₀Not availableNot available
3,3-DimethylheptaneC₉H₂₀Not availableNot available
3,4-DimethylheptaneC₉H₂₀Not availableNot available
3,5-DimethylheptaneC₉H₂₀Not availableNot available
4,4-DimethylheptaneC₉H₂₀Not availableNot available

Experimental Protocols: Determination of Octane Ratings

The octane ratings of fuels are determined using standardized test methods developed by ASTM International. These methods utilize a special single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.

Research Octane Number (RON) - ASTM D2699

The Research Octane Number (RON) is a measure of a fuel's anti-knock performance under mild operating conditions, representative of city driving with lower engine speeds and frequent acceleration.

Apparatus:

  • A standardized single-cylinder, four-stroke cycle, variable compression ratio, carbureted CFR engine.

Procedure:

  • The CFR engine is operated under a specific set of controlled conditions as outlined in the ASTM D2699 standard.

  • The test fuel is introduced into the engine.

  • The compression ratio of the engine is adjusted until a standard level of knock intensity is observed.

  • The performance of the test fuel is then compared against that of primary reference fuels (PRFs), which are blends of iso-octane (RON 100) and n-heptane (RON 0).

  • The RON of the test fuel is the percentage by volume of iso-octane in the PRF blend that matches the knock intensity of the test fuel under the specified conditions.

Motor Octane Number (MON) - ASTM D2700

The Motor Octane Number (MON) evaluates a fuel's anti-knock characteristics under more severe operating conditions, simulating highway driving at higher engine speeds and temperatures.

Apparatus:

  • A standardized single-cylinder, four-stroke cycle, variable compression ratio, carbureted CFR engine, similar to the one used for RON testing but with modifications for more severe conditions.

Procedure:

  • The CFR engine is operated under the more stringent conditions specified in the ASTM D2700 standard, which include a higher engine speed and a preheated fuel-air mixture.

  • The test fuel is run in the engine.

  • The compression ratio is adjusted to produce a standard knock intensity.

  • The knocking behavior of the test fuel is compared to that of primary reference fuel blends.

  • The MON of the test fuel is the percentage by volume of iso-octane in the PRF blend that produces the same knock intensity as the test fuel under these more severe conditions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the Research Octane Number (RON) and Motor Octane Number (MON).

OctaneRatingWorkflow cluster_setup 1. Engine Setup & Calibration cluster_testing 2. Fuel Testing cluster_comparison 3. Reference Fuel Comparison cluster_result 4. Result Calculation Start Start Engine_Setup CFR Engine Setup (ASTM D2699/D2700) Start->Engine_Setup Calibration Engine Calibration with Primary Reference Fuels Engine_Setup->Calibration Sample_Intro Introduce Dimethylheptane Isomer Sample Calibration->Sample_Intro Adjust_CR Adjust Compression Ratio to Standard Knock Intensity Sample_Intro->Adjust_CR Record_CR Record Compression Ratio Adjust_CR->Record_CR Bracket_Fuels Select Bracketing Reference Fuels Record_CR->Bracket_Fuels Test_PRF1 Test Higher Octane PRF Bracket_Fuels->Test_PRF1 Test_PRF2 Test Lower Octane PRF Bracket_Fuels->Test_PRF2 Compare_Knock Compare Knock Intensities Test_PRF1->Compare_Knock Test_PRF2->Compare_Knock Interpolate Interpolate to Determine Octane Number Compare_Knock->Interpolate Report Report RON/MON Interpolate->Report

Workflow for Octane Rating Determination.

Correlating the molecular structure of 2,6-Dimethylheptane with its combustion properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the combustion properties of 2,6-Dimethylheptane against other key alkanes, supported by experimental data. It explores the critical relationship between molecular structure and combustion behavior, offering valuable insights for fuel science and related research fields.

Molecular Structure and Its Influence on Combustion

This compound is a branched-chain alkane with the chemical formula C9H20. Its structure, featuring two methyl groups near the ends of a seven-carbon chain, significantly influences its combustion characteristics compared to its straight-chain isomer, n-nonane, and other reference fuels like n-heptane and iso-octane. In general, increased branching in an alkane's structure enhances its resistance to autoignition (knocking) in spark-ignition engines, leading to higher octane ratings. Conversely, straight-chain alkanes tend to have shorter ignition delays, making them more suitable for compression-ignition (diesel) engines, which is reflected in a higher cetane number.

Comparative Analysis of Combustion Properties

The following table summarizes key quantitative combustion data for this compound and selected reference alkanes. This data facilitates an objective comparison of their performance.

PropertyThis compound (C9H20)n-Nonane (C9H20)n-Heptane (C7H16)Iso-octane (C8H18)
Molecular Structure Branched (Dimethyl)Straight-ChainStraight-ChainHighly Branched (Trimethyl)
Research Octane Number (RON) Data not available-210[1]100[2][3]
Motor Octane Number (MON) Data not available-250[1]100[2][3]
Cetane Number (CN) Data not available535613
Heat of Combustion (Liquid, ΔHc°) -6123.3 kJ/mol-6145.4 kJ/mol[4]-4817 kJ/mol[1]-5461 kJ/mol
Autoignition Temperature Data not available205 °C215 °C415 °C[5]

Visualizing Structure-Property Relationships

The relationship between an alkane's molecular structure and its primary combustion properties can be visualized to understand performance trends. Increased branching generally leads to higher octane numbers and lower cetane numbers.

G Alkane Structure vs. Combustion Properties cluster_structure Molecular Structure cluster_properties Combustion Properties Straight-Chain (e.g., n-Heptane, n-Nonane) Straight-Chain (e.g., n-Heptane, n-Nonane) RON Research Octane Number (RON) (Anti-Knock Index) Straight-Chain (e.g., n-Heptane, n-Nonane)->RON Decreases CN Cetane Number (CN) (Ignition Quality) Straight-Chain (e.g., n-Heptane, n-Nonane)->CN Increases IDT Ignition Delay Time Straight-Chain (e.g., n-Heptane, n-Nonane)->IDT Short Moderately Branched (e.g., this compound) Moderately Branched (e.g., this compound) Moderately Branched (e.g., this compound)->RON Increases (relative to straight-chain) Highly Branched (e.g., Iso-octane) Highly Branched (e.g., Iso-octane) Highly Branched (e.g., Iso-octane)->RON Increases Highly Branched (e.g., Iso-octane)->CN Decreases Highly Branched (e.g., Iso-octane)->IDT Long

Caption: Correlation between alkane branching and key combustion indicators.

Detailed Experimental Protocols

The quantitative data presented in this guide are determined through standardized and rigorous experimental protocols.

A. Octane Number Determination (RON and MON)

The Research Octane Number (RON) and Motor Octane Number (MON) are the primary metrics for a fuel's tendency to resist knocking in a spark-ignition engine.

  • Principle: The antiknock performance of a test fuel is compared to that of primary reference fuels (blends of iso-octane and n-heptane) in a standardized single-cylinder Cooperative Fuel Research (CFR) engine.[6][7]

  • Apparatus: A CFR engine with a variable compression ratio.

  • Procedure (ASTM D2699 for RON & ASTM D2700 for MON):

    • The CFR engine is operated under specific, controlled conditions. RON testing simulates lower-speed, milder city driving (600 rpm), while MON testing represents higher-speed, more severe highway conditions (900 rpm, higher intake temperature).[6][7]

    • The test fuel is run in the engine, and its knock intensity is measured.

    • The compression ratio of the engine is adjusted until a standard level of knock intensity is observed.

    • Two primary reference fuel blends, one that knocks more and one that knocks less than the sample, are then tested.

    • The octane number of the sample fuel is determined by interpolating between the values of the two reference blends that bracket its knock performance.[8]

B. Cetane Number (CN) Determination

The cetane number measures the ignition quality of a fuel for compression-ignition (diesel) engines. It relates to the ignition delay period—the time between fuel injection and the start of combustion.[9][10]

  • Principle: The ignition delay of the test fuel is compared against reference fuels (blends of n-cetane, with a CN of 100, and isocetane, with a CN of 15) in a standardized test engine.[10]

  • Apparatus: A Cooperative Fuel Research (CFR) engine (ASTM D613) or an Ignition Quality Tester (IQT) (ASTM D6890).

  • Procedure (ASTM D613):

    • The test fuel is run in the CFR engine under standard conditions.

    • The compression ratio is adjusted to produce a specific, constant ignition delay (e.g., 2.407 ms).[10]

    • Blends of reference fuels are tested to find a mixture that produces the same ignition delay at the same compression ratio.[9][11]

    • The cetane number is calculated from the volume percentage of n-cetane in the matching reference blend.[10]

C. Heat of Combustion Measurement

The heat of combustion is the energy released when a specific amount of a substance undergoes complete combustion with oxygen.

  • Principle: A known mass of the sample is burned in a constant-volume container (a "bomb"), and the heat released is absorbed by a surrounding water bath. The heat of combustion is calculated from the measured temperature change.[12][13]

  • Apparatus: An oxygen bomb calorimeter.

  • Procedure:

    • A precisely weighed sample (typically pressed into a pellet for solids or placed in a capsule for liquids) is placed in the crucible inside the steel bomb.[14][15]

    • The bomb is sealed, filled with high-pressure oxygen (e.g., 25 atm), and submerged in a known volume of water in the calorimeter jacket.[14]

    • The initial temperature of the water is recorded.

    • The sample is ignited electrically via an ignition wire.[16]

    • The temperature of the water is monitored until it reaches a maximum, and the final temperature is recorded.

    • The heat of combustion is calculated using the formula q = C × ΔT, where C is the heat capacity of the calorimeter (determined by burning a standard substance like benzoic acid) and ΔT is the change in temperature.[13][16]

D. Laminar Flame Speed Measurement

Laminar flame speed is a fundamental property that characterizes the reactivity and transport properties of a combustible mixture.[17]

  • Principle: This measurement determines the velocity at which an unstretched, planar flame front propagates through a stationary premixed fuel-air mixture.

  • Apparatus: Various methods are used, including constant-volume spherical flame chambers, flat-flame burners, and shock tubes.[17][18][19]

  • Procedure (Constant-Volume Spherical Flame Method):

    • A spherical, sealed vessel is filled with a homogenous fuel-air mixture at a known pressure and temperature.

    • The mixture is ignited at the center, creating a spherically expanding flame.

    • High-speed imaging (like schlieren photography) is used to record the flame's radius as a function of time.[17]

    • The flame propagation speed is measured. Data is then analyzed and extrapolated to zero stretch to determine the fundamental laminar flame speed.[19][20]

E. Ignition Delay Time (IDT) Measurement

Ignition delay time is a key measure of a fuel's autoignition characteristics, crucial for understanding both knock in spark-ignition engines and combustion in diesel engines.

  • Principle: A fuel-air mixture is rapidly compressed to a high temperature and pressure, and the time until autoignition occurs is measured.

  • Apparatus: A Rapid Compression Machine (RCM) or a shock tube.[21][22]

  • Procedure (Rapid Compression Machine):

    • The RCM's reaction chamber is filled with a precisely prepared fuel-oxidizer-diluent mixture.

    • A piston rapidly compresses the mixture, simulating a single engine compression stroke and raising the gas to a target temperature and pressure.[21]

    • The pressure inside the chamber is monitored over time using a pressure transducer.

    • The ignition delay time is defined as the period from the end of the compression stroke to the onset of a rapid pressure rise, which signifies combustion.[21] This can sometimes exhibit two stages (first-stage and total ignition delay).[23]

References

Benchmarking the performance of 2,6-Dimethylheptane against other high-performance fuel components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Performance Data

The following table summarizes the key performance metrics for isooctane, toluene, and ethanol, providing a basis for their comparison as high-performance fuel components.

Fuel ComponentChemical FormulaResearch Octane Number (RON)Motor Octane Number (MON)Heat of Combustion (kJ/mol)
Isooctane C₈H₁₈100100-5461
Toluene C₇H₈121107-3910
Ethanol C₂H₅OH10990-1367

Performance Overview of Fuel Components

2,6-Dimethylheptane (C₉H₂₀)

As a branched-chain alkane, this compound is structurally similar to isooctane. This branching is a key characteristic that generally leads to higher octane numbers in hydrocarbons, as it increases the fuel's resistance to knocking or autoignition under compression.[3] Its application as a fuel additive is aimed at enhancing the combustion properties of gasoline, thereby improving engine performance and efficiency.[2] However, without specific RON and MON values, a direct quantitative comparison of its anti-knock characteristics is not possible.

Isooctane (2,2,4-Trimethylpentane)

Isooctane serves as the benchmark for the octane rating scale, with its RON and MON both defined as 100. Its highly branched structure provides excellent anti-knock properties, making it a primary reference fuel for determining the octane number of other fuels.[4] Isooctane's stable combustion characteristics and high energy content contribute to smooth engine operation and efficient power generation.[4]

Toluene (C₇H₈)

Toluene, an aromatic hydrocarbon, exhibits a very high octane rating, with a RON of 121 and a MON of 107. This makes it a potent octane booster in gasoline. The stability of its aromatic ring structure contributes to its excellent anti-knock performance. However, its heat of combustion is lower than that of isooctane on a molar basis.

Ethanol (C₂H₅OH)

Ethanol is a widely used biofuel with a high RON of 109, making it an effective octane enhancer. Its MON is lower at 90, indicating a greater sensitivity to engine operating conditions compared to isooctane and toluene. The presence of an oxygen atom in its structure results in a significantly lower heat of combustion per mole compared to the hydrocarbon fuels.

Experimental Protocols

The performance data presented in this guide are determined through standardized experimental procedures.

Octane Number Determination (RON and MON)

The Research Octane Number (RON) and Motor Octane Number (MON) of a fuel are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.

  • ASTM D2699 (RON): This method simulates city driving conditions with lower engine speeds (600 rpm) and is indicative of a fuel's anti-knock performance under milder operating conditions.

  • ASTM D2700 (MON): This test employs more severe operating conditions, including a higher engine speed (900 rpm) and a preheated fuel-air mixture, to simulate highway driving and high-load scenarios.

In both tests, the knocking intensity of the test fuel is compared to that of primary reference fuels (PRFs), which are blends of isooctane and n-heptane.

Heat of Combustion Determination

The heat of combustion is typically measured using a bomb calorimeter. In this method, a known mass of the fuel is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by a surrounding water bath, and the temperature increase of the water is measured to calculate the heat of combustion.

Visualizing Fuel Performance Comparison

The following diagrams illustrate the logical workflow for comparing fuel performance and a conceptual representation of the combustion process.

FuelPerformanceComparison Fuel Performance Comparison Workflow cluster_fuels Test Fuels cluster_tests Performance Tests cluster_data Performance Data cluster_analysis Comparative Analysis 2_6_Dimethylheptane This compound RON_Test RON Test (ASTM D2699) 2_6_Dimethylheptane->RON_Test MON_Test MON Test (ASTM D2700) 2_6_Dimethylheptane->MON_Test Combustion_Test Heat of Combustion (Bomb Calorimetry) 2_6_Dimethylheptane->Combustion_Test Isooctane Isooctane Isooctane->RON_Test Isooctane->MON_Test Isooctane->Combustion_Test Toluene Toluene Toluene->RON_Test Toluene->MON_Test Toluene->Combustion_Test Ethanol Ethanol Ethanol->RON_Test Ethanol->MON_Test Ethanol->Combustion_Test RON_Value Research Octane Number RON_Test->RON_Value MON_Value Motor Octane Number MON_Test->MON_Value Heat_of_Combustion Heat of Combustion Combustion_Test->Heat_of_Combustion Comparison_Table Data Comparison Table RON_Value->Comparison_Table MON_Value->Comparison_Table Heat_of_Combustion->Comparison_Table Performance_Guide Publish Comparison Guide Comparison_Table->Performance_Guide

Caption: Workflow for comparing the performance of different fuel components.

CombustionSignalingPathway Conceptual Combustion Pathway Fuel_Air_Mixture Fuel + Air Mixture Compression Compression Fuel_Air_Mixture->Compression Ignition Ignition (Spark) Compression->Ignition Combustion Combustion Reaction Ignition->Combustion Exhaust_Products Exhaust Products (CO2, H2O, etc.) Combustion->Exhaust_Products Heat_Release Heat Release (Power Stroke) Combustion->Heat_Release

Caption: Simplified representation of the internal combustion engine process.

References

Quantitative Analysis of 2,6-Dimethylheptane: A Comparative Guide to GC-FID and GC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of 2,6-Dimethylheptane, a volatile branched alkane, the choice of analytical methodology is paramount. Gas chromatography (GC) is the undisputed separation technique for such volatile organic compounds (VOCs). However, the selection of the detector—typically a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)—critically influences the method's performance in terms of accuracy, precision, selectivity, and sensitivity. This guide provides an objective comparison of GC-FID and GC-MS for the quantitative analysis of this compound, supported by representative experimental data and detailed protocols.

Principle of Operation: A Tale of Two Detectors

Both GC-FID and GC-MS techniques begin with the separation of volatile components in a sample using a gas chromatograph. The sample is vaporized and transported by an inert carrier gas through a capillary column, where separation occurs based on the compound's boiling point and its interaction with the column's stationary phase. The divergence between the two methods lies in how the eluted this compound is detected and quantified.

Gas Chromatography-Flame Ionization Detection (GC-FID) operates by burning the eluting compounds in a hydrogen-air flame. This combustion process generates ions, creating a current that is proportional to the number of carbon atoms in the analyte. This characteristic makes FID an excellent choice for the quantification of hydrocarbons, offering high precision and a wide linear range.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) , on the other hand, identifies compounds by fragmenting the eluted molecules and separating the resulting ions based on their mass-to-charge ratio. This produces a unique mass spectrum for each compound, acting as a chemical fingerprint. For quantification, the instrument can be operated in full scan mode or, for higher sensitivity and selectivity, in selected ion monitoring (SIM) mode, where only specific fragment ions of the target analyte are monitored.

Performance Comparison: Accuracy and Precision

GC-FID is generally considered more robust and provides higher precision for the quantification of known hydrocarbons when external or internal standard calibration is employed.[2] For mixtures of similar compounds like alkanes, a normalization method can be used with good accuracy, as the FID response is proportional to the carbon number.[3]

GC-MS offers unparalleled selectivity, which is crucial when analyzing complex matrices where co-elution with other compounds is likely. While its precision can be excellent, the accuracy of quantification using a normalization approach is lower than that of GC-FID due to the variable response of the detector to different compounds. Therefore, for accurate quantification with GC-MS, the use of an internal or external standard is highly recommended.[3]

Below is a summary of typical performance parameters for GC-FID and GC-MS methods for the analysis of volatile hydrocarbons, compiled from various validation studies.

Performance ParameterGC-FID (for light hydrocarbons)GC-MS/MS (for selected volatile compounds)
Accuracy (Recovery) 95-105% (typical)80.23–115.41 %
Precision (RSD) < 1.0% (Repeatability)Intra-day: ≤ 12.03 % Inter-day: ≤ 11.34 %
**Linearity (R²) **≥ 0.999≥ 0.998
Limit of Detection (LOD) Dependent on compound and systemTypically in the low µg/mL to ng/mL range
Limit of Quantification (LOQ) Dependent on compound and systemTypically in the low µg/mL to ng/mL range

Experimental Protocols

Detailed methodologies are essential for reproducing analytical results. The following are representative experimental protocols for the quantitative analysis of this compound using GC-FID and GC-MS.

Sample Preparation (General)
  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable volatile solvent such as hexane or pentane.

  • Calibration Standards: Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

  • Internal Standard: If using an internal standard method, add a known amount of a suitable internal standard (e.g., a non-interfering branched alkane not present in the sample) to all standards and samples.

GC-FID Protocol
ParameterValue
Instrument Gas Chromatograph with Flame Ionization Detector
Column DB-1 (or similar non-polar), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen at a constant flow (e.g., 1 mL/min)
Inlet Temperature 250 °C
Injection Volume 1 µL (split or splitless depending on concentration)
Oven Program Initial: 40 °C, hold for 5 min; Ramp: 10 °C/min to 200 °C, hold for 5 min
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min
GC-MS Protocol
ParameterValue
Instrument Gas Chromatograph coupled to a Mass Spectrometer
Column DB-1 (or similar non-polar), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow (e.g., 1 mL/min)
Inlet Temperature 250 °C
Injection Volume 1 µL (split or splitless depending on concentration)
Oven Program Initial: 40 °C, hold for 5 min; Ramp: 10 °C/min to 200 °C, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 40-300) or Selected Ion Monitoring (SIM)
SIM Ions for this compound 43, 57, 71, 85 m/z (example ions, should be confirmed with a standard)

Visualizing the Workflow

To better understand the analytical process, the following diagrams illustrate the typical experimental workflows for GC-FID and GC-MS analysis of this compound.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis Sample Sample containing This compound Dilution Dilution & Internal Standard Addition Sample->Dilution Standard This compound Standard Standard->Dilution Solvent Volatile Solvent (e.g., Hexane) Solvent->Dilution Injector GC Injector Dilution->Injector Column GC Column (Separation) Injector->Column FID Flame Ionization Detector (FID) Column->FID Data Data Acquisition (Chromatogram) FID->Data Quantification Quantification (Peak Area vs. Conc.) Data->Quantification

GC-FID Experimental Workflow

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample containing This compound Dilution Dilution & Internal Standard Addition Sample->Dilution Standard This compound Standard Standard->Dilution Solvent Volatile Solvent (e.g., Hexane) Solvent->Dilution Injector GC Injector Dilution->Injector Column GC Column (Separation) Injector->Column MS Mass Spectrometer (Ionization & Fragmentation) Column->MS Detector MS Detector (Mass Analyzer) MS->Detector Data Data Acquisition (Chromatogram & Mass Spectrum) Detector->Data Quant_ID Quantification & Identification Data->Quant_ID

GC-MS Experimental Workflow

Conclusion

Both GC-FID and GC-MS are powerful techniques for the quantitative analysis of this compound. The choice between them should be guided by the specific requirements of the analysis.

  • GC-FID is the preferred method for routine, high-throughput quantitative analysis of this compound when the sample matrix is relatively simple and the identity of the compound is known. It offers excellent precision, robustness, and a wide linear dynamic range.

  • GC-MS is indispensable when analyzing complex matrices where interferences are likely, or when compound identification is required alongside quantification. While it can provide accurate and precise quantitative data with appropriate calibration, its primary strength lies in its high selectivity and confirmatory power.

For drug development and research applications where certainty of identification is as critical as quantification, a validated GC-MS method is often the more appropriate choice. For process monitoring or quality control where the analyte is well-defined, GC-FID provides a reliable and cost-effective solution.

References

Evaluating the Environmental Impact of 2,6-Dimethylheptane Compared to Other Fuel Additives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Scientists

The selection of fuel additives is a critical aspect of fuel formulation, influencing engine performance, efficiency, and, most importantly, environmental impact. As the global focus on sustainability intensifies, a thorough evaluation of the environmental footprint of these additives is paramount. This guide provides a comparative analysis of the environmental impact of 2,6-dimethylheptane against other common fuel additives, including oxygenates like Methyl Tertiary-Butyl Ether (MTBE), Ethanol, and Ethyl Tertiary-Butyl Ether (ETBE), as well as alkylates. The information presented is intended for researchers, scientists, and professionals involved in fuel development and environmental science.

Comparative Environmental Impact Data

The following table summarizes key environmental indicators for this compound and other selected fuel additives. It is important to note that specific quantitative data for this compound is limited in publicly available literature. Therefore, some data points are based on information for structurally similar compounds, such as other nonane isomers, and are indicated as such.

Fuel AdditiveBiodegradabilityAquatic Toxicity (Daphnia magna 48h LC50)Aquatic Toxicity (Algae 72h EC50)Key Combustion Emissions Impact
This compound Expected to be biodegradable, but likely at a slower rate than linear alkanes.[1][2]Low toxicity expected based on data for nonane isomers.[3][4]Data not available. Expected to be of low concern.Data not available. As a hydrocarbon, combustion will produce CO2, CO, NOx, and particulate matter.
MTBE (Methyl Tertiary-Butyl Ether) Slow to biodegrade in the environment, leading to concerns about groundwater contamination.[5]>100 mg/L[6]6,650 - 9,580 mg/L (for C. ellipsoidea)[7]Reduces CO and HC emissions at high engine loads.[8] May increase NOx emissions.[9]
Ethanol Readily biodegradable.[10][11]98.85 mg/L[12]12.78 mg/L (for L. minor)[12]Reduces CO, HC, and particulate matter emissions.[13][14] May slightly increase or have no significant effect on NOx emissions.[2]
ETBE (Ethyl Tertiary-Butyl Ether) Considered biodegradable.[15][16]Low ecotoxicity hazard reported.[17]Low ecotoxicity hazard reported.[17]Reduces emissions of volatile organic compounds (VOCs) and particulate matter.[15]
Alkylate Composed of isoparaffins which are biodegradable.Low toxicity expected due to its composition of clean-burning isoparaffins.[18]Low toxicity expected.Burns cleanly, producing fewer emissions of harmful pollutants like sulfur, aromatics, and olefins.[18]

Experimental Protocols

The data presented in this guide is based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). These protocols ensure the reliability and comparability of environmental impact data across different studies and substances.

Biodegradability Testing

Biodegradability is typically assessed using OECD Test Guideline 301 (Ready Biodegradability). This series of methods evaluates the potential for a chemical to be rapidly and ultimately biodegraded by microorganisms.

  • Methodology: A small amount of the test substance is dissolved in an aqueous medium containing a known concentration of microorganisms from a source like activated sludge. The mixture is incubated under aerobic conditions in the dark or diffuse light.

  • Data Collection: The degradation of the test substance is followed by measuring parameters such as dissolved organic carbon (DOC), CO₂ production, or oxygen consumption over a 28-day period.

  • Endpoint: A substance is considered readily biodegradable if it meets a certain percentage of degradation within a specified timeframe (e.g., >60% of theoretical CO₂ production within a 10-day window).

Aquatic Toxicity Testing

Acute and chronic toxicity to aquatic organisms are evaluated using standardized OECD test guidelines.

  • Daphnia magna Acute Immobilisation Test (OECD 202):

    • Methodology: Daphnia magna (water fleas) are exposed to a range of concentrations of the test substance for 48 hours.

    • Data Collection: The number of immobilized daphnids is recorded at 24 and 48 hours.

    • Endpoint: The EC50 (median effective concentration) for immobilization is calculated, which is the concentration that immobilizes 50% of the daphnids. The LC50 (median lethal concentration) may also be determined.

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201):

    • Methodology: A growing culture of a selected algal species (e.g., Scenedesmus subspicatus) is exposed to various concentrations of the test substance over a period of 72 hours.

    • Data Collection: Algal growth is measured at 24, 48, and 72 hours by cell counts or another biomass surrogate like fluorescence.

    • Endpoint: The EC50 for growth inhibition is calculated, representing the concentration that causes a 50% reduction in growth compared to a control.

Combustion Emissions Testing

The impact of fuel additives on exhaust emissions is evaluated using standardized engine test cycles and analytical methods as outlined by the U.S. EPA (40 CFR Part 79) and European regulations.

  • Methodology: A test engine is operated on a dynamometer following a specific driving cycle that simulates various driving conditions (e.g., the Federal Test Procedure - FTP). The engine is fueled with a base fuel and then with the base fuel blended with the test additive at a specified concentration.

  • Data Collection: Exhaust gas is continuously sampled and analyzed for key pollutants, including carbon monoxide (CO), nitrogen oxides (NOx), total hydrocarbons (HC), and particulate matter (PM), using certified analytical equipment (e.g., non-dispersive infrared for CO, chemiluminescence for NOx, flame ionization detection for HC, and gravimetric analysis for PM).

  • Endpoint: The emission rates of each pollutant are calculated in grams per unit of work (e.g., g/kWh) or distance (e.g., g/km) and compared between the base fuel and the additized fuel to determine the effect of the additive.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the environmental impact of a fuel additive.

FuelAdditiveEvaluation cluster_biodegradability Biodegradability Assessment cluster_toxicity Aquatic Toxicity Assessment cluster_emissions Combustion Emissions Assessment cluster_result Data Analysis and Reporting B1 Prepare aqueous medium with microorganisms B2 Introduce test substance B1->B2 B3 Incubate under controlled conditions (28 days) B2->B3 B4 Measure CO2 evolution or DOC removal B3->B4 B5 Determine percentage of biodegradation B4->B5 R1 Compile and analyze data B5->R1 T1 Prepare test solutions of varying concentrations T2 Expose aquatic organisms (e.g., Daphnia, algae) T1->T2 T3 Observe and record effects (immobilization, growth inhibition) T2->T3 T4 Calculate EC50/LC50 values T3->T4 T4->R1 E1 Prepare base fuel and additized fuel blends E2 Operate engine on dynamometer with test fuels E1->E2 E3 Sample and analyze exhaust gases (CO, NOx, HC, PM) E2->E3 E4 Compare emission rates E3->E4 E4->R1 Start Fuel Additive Selection cluster_biodegradability cluster_biodegradability cluster_toxicity cluster_toxicity cluster_emissions cluster_emissions End Environmental Impact Profile R2 Generate comparative report R1->R2 R2->End

References

Safety Operating Guide

2,6-Dimethylheptane proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 2,6-Dimethylheptane is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As a flammable and potentially harmful chemical, it must be managed as hazardous waste from the moment of generation until its final disposal, following a "cradle-to-grave" approach.[1][2] Laboratories are responsible for the proper identification, storage, and handling of this waste in accordance with federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1][3]

Immediate Safety and Handling

Before beginning any disposal-related activities, it is essential to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Personal Protective Equipment (PPE) Requirements:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[4]

  • Skin Protection: Use chemically impermeable and flame-resistant gloves and clothing.[4]

  • Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a full-face respirator.[4]

  • Handling Precautions: Keep the chemical away from heat, sparks, open flames, and hot surfaces.[5] Use non-sparking tools and explosion-proof equipment.[5] All equipment used must be grounded to prevent static discharge.[5]

Step-by-Step Disposal Procedure

Follow these procedural steps to ensure the safe and compliant disposal of this compound waste.

Step 1: Waste Characterization and Segregation

  • Identify as Hazardous Waste: this compound is classified as a flammable liquid and must be managed as hazardous waste.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams.[6] Specifically, keep it separate from incompatible materials like oxidizers.[7] Collect aqueous waste, halogenated solvents, and non-halogenated solvents in separate containers.[7]

Step 2: Container Selection and Labeling

  • Choose a Compatible Container: Use a container that is chemically compatible with this compound and is in good condition, free from leaks or damage.[6][8] Plastic is often preferred.[9] The original container can be reused if it is in good condition.[6][10]

  • Properly Label the Container: From the moment waste is first added, the container must be clearly labeled.[6] The label must include:

    • The words "HAZARDOUS WASTE".[6][11]

    • The full chemical name: "this compound".[11]

    • The specific hazards (e.g., "Flammable Liquid").[11]

    • The date when waste was first added to the container (accumulation start date).[12]

Step 3: Waste Accumulation and Storage

  • Designate a Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[9][11]

  • Keep Containers Closed: The waste container must be securely capped at all times, except when you are adding waste.[6][9] This prevents spills and the release of flammable vapors.[6]

  • Use Secondary Containment: Store waste containers in secondary containment bins to prevent spills from spreading.[7][8] This is especially important for liquid waste.[13]

Step 4: Arranging for Professional Disposal

  • Contact EH&S: Do not dispose of this compound down the drain or in regular trash.[8] Contact your institution’s Environmental Health and Safety (EH&S or EHRS) department to schedule a pickup for your hazardous waste.[9]

  • Prepare for Pickup: Ensure all containers are properly labeled and sealed before the scheduled pickup by a licensed hazardous waste transporter.[11]

Step 5: Managing Empty Containers

  • Assess the Container: Empty containers of this compound can be disposed of as regular waste only after being properly decontaminated.[10]

  • Triple-Rinse the Container: Rinse the empty container three times with a suitable solvent (like acetone or ethanol for this non-polar compound) capable of removing the chemical residue.[10]

  • Collect Rinsate: The rinsate from this cleaning process must be collected and managed as hazardous waste.[10] Add it to your this compound waste container or a compatible solvent waste container.

  • Prepare for Final Disposal: Once the container is triple-rinsed and air-dried, deface or remove the original label, write "EMPTY" on it, and dispose of it in the appropriate receptacle (e.g., broken glass box for glass containers or general trash for plastic).[10]

Chemical and Safety Data Summary

The following table summarizes key data for this compound relevant to its safe handling and disposal.

PropertyData
CAS Number 1072-05-5[5][14]
Molecular Formula C₉H₂₀
Physical State Liquid[15]
GHS Hazard Statements Flammable liquid and vapor.[5] May be fatal if swallowed and enters airways.[5] Harmful if inhaled.[5]
Primary Hazards Flammability, Aspiration Toxicity, Acute Inhalation Toxicity[5]
Storage Recommendations Store in a well-ventilated, cool place.[5] Keep away from ignition sources.[5]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Step 1: Generation & Collection cluster_1 Step 2: Storage cluster_2 Step 3: Disposal & Decontamination A Generate this compound Waste B Select Compatible, Labeled Hazardous Waste Container A->B Transfer waste C Store Sealed Container in Designated Satellite Accumulation Area (SAA) B->C Accumulate waste D Use Secondary Containment C->D E Contact EH&S for Waste Pickup D->E When full or ready F Handle Empty Container E->F G Triple-Rinse Container F->G H Collect Rinsate as Hazardous Waste G->H I Dispose of Clean, Defaced Container G->I H->B Add to waste stream

Caption: Workflow for this compound Waste Disposal.

References

Personal protective equipment for handling 2,6-Dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2,6-Dimethylheptane in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Hazard Summary

This compound is a flammable liquid that presents several health hazards.[1] Overexposure may lead to skin and eye irritation.[2][3] It can also have anesthetic effects, causing drowsiness, dizziness, and headaches.[2][3] Inhalation of vapors may be harmful and can cause respiratory tract irritation.[1][4] Ingestion is also a concern, as it may be fatal if the substance is swallowed and enters the airways.[1]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

Protection Type Equipment Specification Rationale
Eye and Face Protection Safety Goggles or Face ShieldTightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn when there is a splash potential.[5][6]Protects against splashes and vapors that can cause eye irritation.[2][4]
Hand Protection Chemical-Impermeable GlovesWear chemical impermeable gloves.[5] Nitrile or butyl rubber are often recommended for flammable liquids, but it is crucial to consult the glove manufacturer's specific chemical resistance data for this compound.Prevents skin contact which can cause irritation.[2][7]
Body Protection Laboratory CoatFlame-resistant lab coat.[5]Protects against accidental splashes and contact with flammable material.
Respiratory Protection Respirator (as needed)If exposure limits are exceeded or in poorly ventilated areas, use a full-face respirator with appropriate cartridges.[5]Protects against inhalation of vapors which can cause respiratory irritation and anesthetic effects.[1][2][4]

Operational Plan: Safe Handling

Adherence to the following step-by-step protocol is mandatory when handling this compound.

  • Preparation and Area Setup :

    • Ensure a calibrated and operational fire extinguisher (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) is readily accessible.[5]

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][5]

    • Remove all potential ignition sources from the handling area, including open flames, hot plates, and spark-producing equipment.[1][5]

    • Ground/bond all containers and receiving equipment to prevent static discharge.[1]

  • Donning Personal Protective Equipment (PPE) :

    • Before handling, put on all required PPE as specified in the table above.

    • Inspect gloves for any signs of degradation or perforation before use.

  • Handling and Use :

    • Dispense the smallest necessary amount of this compound for the experiment.

    • Keep containers tightly closed when not in use.

    • Avoid direct contact with the liquid and inhalation of vapors.

  • In Case of a Spill :

    • Immediately alert others in the vicinity.

    • Evacuate non-essential personnel.

    • If safe to do so, eliminate all ignition sources.

    • Contain the spill using absorbent materials (e.g., sand, diatomaceous earth).

    • Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[5][8]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

  • Waste Segregation and Collection :

    • Collect all waste containing this compound (including contaminated gloves, absorbent materials, and empty containers) in a designated, properly labeled hazardous waste container.

    • Do not mix with other incompatible waste streams.

  • Container Labeling :

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and a description of the contents.

  • Storage :

    • Store the waste container in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials.[7]

    • Ensure the container is tightly sealed.

  • Disposal Procedure :

    • Arrange for the disposal of the hazardous waste through a licensed chemical waste disposal service.[8]

    • Follow all institutional, local, and national regulations for hazardous waste disposal.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep_area Prepare Well-Ventilated Area (Fume Hood) check_safety Verify Safety Equipment (Fire Extinguisher, Spill Kit) prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe handle_chem Handle this compound don_ppe->handle_chem store_chem Store in Tightly Closed Container handle_chem->store_chem collect_waste Collect Waste in Labeled Container handle_chem->collect_waste Generate Waste spill_alert Alert Personnel handle_chem->spill_alert If Spill Occurs store_chem->handle_chem store_waste Store Waste Safely collect_waste->store_waste dispose_waste Dispose via Licensed Service store_waste->dispose_waste spill_contain Contain Spill spill_alert->spill_contain spill_clean Clean and Collect spill_contain->spill_clean spill_dispose Dispose of Spill Waste spill_clean->spill_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.